molecular formula C6H9N3O2 B8759312 1-ethyl-2-methyl-5-nitroimidazole

1-ethyl-2-methyl-5-nitroimidazole

Cat. No.: B8759312
M. Wt: 155.15 g/mol
InChI Key: XYNVNGOLNUIHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-2-methyl-5-nitroimidazole is a chemical compound based on the nitroimidazole scaffold, a structure of significant importance in medicinal chemistry and drug discovery. As a 5-nitroimidazole derivative, it serves as a key intermediate and building block in pharmaceutical research, particularly for the development of anti-infective agents . The nitroimidazole core is a privileged structure in chemotherapeutics, known for its broad spectrum of biological activities. This class of compounds functions as prodrugs; their mechanism of action is initiated upon the enzymatic reduction of the nitro group under anaerobic or low-oxygen conditions . This reduction process generates reactive nitrogen species and other short-lived cytotoxic intermediates, which subsequently cause damage to essential microbial macromolecules, including DNA, proteins, and lipids, leading to cell death . Researchers utilize 5-nitroimidazole derivatives like this compound to explore new treatments for neglected tropical protozoan diseases, such as those caused by Trypanosoma and Leishmania species . Furthermore, the nitroimidazole scaffold has been successfully exploited to develop life-saving drugs against multi-drug resistant tuberculosis and various anaerobic bacterial and protozoan infections . This compound provides a versatile template for synthetic modification, allowing for the investigation of structure-activity relationships and the discovery of new therapeutic candidates with improved efficacy and reduced toxicity. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

1-ethyl-2-methyl-5-nitroimidazole

InChI

InChI=1S/C6H9N3O2/c1-3-8-5(2)7-4-6(8)9(10)11/h4H,3H2,1-2H3

InChI Key

XYNVNGOLNUIHDV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=C1[N+](=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis and Functionalization of 1-Ethyl-2-Methyl-5-Nitroimidazole Derivatives: Mechanistic Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The 1-ethyl-2-methyl-5-nitroimidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural basis for critical antimicrobial, antiprotozoal, and radiosensitizing agents such as metronidazole, secnidazole, and tinidazole. This technical guide provides an in-depth mechanistic analysis of the N-alkylation regioselectivity required to build this core and details field-validated protocols for synthesizing and functionalizing 1-(substituted-ethyl)-2-methyl-5-nitroimidazole derivatives.

Mechanistic Foundations: The Regioselectivity of N-Alkylation

The synthesis of this compound derivatives universally begins with the alkylation of 2-methyl-4(5)-nitroimidazole. Because the starting material exists as a tautomeric mixture, N-alkylation can yield either the 4-nitro or 5-nitro isomer. Controlling this regioselectivity is the most critical step in the synthetic workflow.

Causality in Isomer Formation: The regiochemical outcome is strictly governed by the pH of the reaction medium.1[1]. Alkylation of this anion is under thermodynamic and steric control. The N1 position (adjacent to the nitro group) is sterically hindered by both the nitro and the 2-methyl groups; thus, electrophilic attack preferentially occurs at the less hindered nitrogen,2[2].

Conversely,2[2]. The protonation state alters the nucleophilicity of the nitrogens, directing the incoming ethyl-based electrophile (such as ethylene chlorohydrin or ethyl bromide) to the N1 position, thereby favoring the biologically active 5-nitro isomer. The 5-nitro configuration is essential for biological activity because its specific reduction potential allows it to act as an electron sink in anaerobic organisms, generating cytotoxic radical species that cleave parasitic DNA.

Regioselectivity A 2-Methyl-4(5)-nitroimidazole (Tautomeric Mixture) B Basic/Neutral Conditions (e.g., K2CO3, DMF) A->B Deprotonation (Ambident Anion) C Acidic Conditions (e.g., HCOOH, HCl) A->C Protonation/Acid Catalysis D 1-Alkyl-2-methyl-4-nitroimidazole (Thermodynamic/Steric Control) B->D Favors less hindered N E 1-Alkyl-2-methyl-5-nitroimidazole (Kinetic Control) C->E Favors 5-nitro isomer

Regioselectivity in the N-alkylation of 2-methyl-4(5)-nitroimidazole based on pH conditions.

Core Synthetic Workflow: Synthesis of the 1-(2-Hydroxyethyl) Scaffold

The synthesis of the metronidazole core (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) serves as the foundational protocol for generating complex 1-ethyl substituted derivatives.

Protocol 1: Acid-Catalyzed N-Alkylation

Objective: Synthesize the 5-nitro core via regioselective alkylation. Causality: 3[3].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-methyl-4(5)-nitroimidazole (1.0 eq) in an excess of ethylene chlorohydrin (acting as both the alkylating reagent and the solvent).

  • Acidification: Add concentrated hydrochloric acid (0.1 eq) to the suspension to establish the requisite acidic conditions.

  • Heating: Heat the reaction mixture to 128–130 °C and maintain under continuous reflux for 18 hours.

  • Distillation: Remove the excess unreacted ethylene chlorohydrin by vacuum distillation at 30 mm Hg.

  • Neutralization & Precipitation: Cool the bottom residue, mix with chilled distilled water, and filter off any unreacted starting material. Neutralize the filtrate by dropwise addition of 25% aqueous ammonia until pH 10 is reached.

  • Crystallization: Incubate the basic solution at 0–5 °C for 14–18 hours to precipitate the crude 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.

  • Purification: Recrystallize the product from water or ethyl acetate in the presence of activated carbon to yield the pure 5-nitro core.

Functionalization of the 1-Ethyl Side Chain

The terminal hydroxyl group of the 1-(2-hydroxyethyl) chain is a versatile nucleophile, allowing for the synthesis of diverse ether, ester, and sulfonate derivatives. These modifications significantly alter the lipophilicity and tissue penetration of the pharmacophore,4[4].

Functionalization Core Metronidazole Core 1-(2-Hydroxyethyl)-... Rx1 Benzene Sulfonyl Chloride Pyridine, 0°C to RT Core->Rx1 Rx2 Na metal, Dioxane Alkyl Amide, Reflux Core->Rx2 Prod1 Sulfonate Derivative (M1) Rx1->Prod1 Prod2 Amide Derivative (M3-M7) Rx2->Prod2

Synthetic workflows for the functionalization of the 1-(2-hydroxyethyl) side chain.

Protocol 2: Synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzenesulfonate (M1)

Objective: Convert the terminal alcohol into a sulfonate ester. Causality: 5[5]. As benzene sulfonyl chloride reacts with the alcohol, HCl is generated. Pyridine neutralizes this HCl, driving the equilibrium forward and preventing acid-catalyzed degradation of the imidazole ring.

Step-by-Step Methodology:

  • Preparation: 5[5].

  • Cooling: Submerge the reaction flask in an ice bath to maintain the temperature at 0 °C, mitigating the exothermic nature of the sulfonylation.

  • Addition: 5[5].

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 24 hours.

  • Workup: Pour the achieved solution into 200 mL of an ice/water mixture. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash extensively with cold distilled water to remove residual pyridine, and dry under a vacuum to obtain the sulfonate derivative (Yield: ~83%, mp: 145–150 °C).

Protocol 3: Synthesis of Amide Derivatives via Alkoxide Intermediate (M7)

Objective: Synthesize 2-[2-(2-Methyl-5-nitro-imidazol-1-yl)-ethoxy]-N-phenethyl-acetamide. Causality: Sodium metal is used to quantitatively deprotonate the alcohol, forming a highly reactive alkoxide. Dioxane is used as an aprotic solvent with a high boiling point to facilitate the subsequent reflux without quenching the alkoxide.

Step-by-Step Methodology:

  • Alkoxide Formation: 4[4].

  • Substitution: To the filtrate, add the phenylethylamine alkyl amide halide derivative (1 mmol).

  • Reflux: Heat the mixture to reflux and stir overnight under an inert atmosphere.

  • Quenching & Extraction: 4[4].

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via column chromatography.

Quantitative Data Summary

Functionalization of the 1-ethyl side chain expands the antimicrobial spectrum of the 5-nitroimidazole scaffold. While the parent compound is strictly active against anaerobes,4[4].

Compound IDReagent Used for DerivatizationFunctional Group IntroducedMIC against S. aureus (µg/mL)MIC against Streptococcus B (µg/mL)
Metronidazole N/A (Core Scaffold)Hydroxyl (-OH)>500 (Inactive)>500 (Inactive)
M1 Benzene sulfonyl chlorideBenzene sulfonate250Not Tested
M2 Phthalic anhydridePhthalate ester>500>500
M3 Phenylethylamine alkyl amidePhenylacetamideNot Tested187.5

Table 1: Comparative antimicrobial activity of synthesized 1-(substituted-ethyl)-2-methyl-5-nitroimidazole derivatives against aerobic strains.

References

  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities , Der Pharma Chemica. 4

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents , Der Pharma Chemica. 1

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains , PMC. 5

  • Method of producing metronidazole - RU2531616C1 , Google Patents.3

  • tetrabutyl ammonium bromide as a catalyst , ptfarm.pl. 2

Sources

Physicochemical Profiling and Analytical Workflows of 1-Ethyl-2-Methyl-5-Nitroimidazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and analytical profiling, 5-nitroimidazoles represent a critical class of compounds utilized extensively as antimicrobial agents and radiosensitizers. 1-ethyl-2-methyl-5-nitroimidazole (CAS: 41147-78-8)[1] serves as a vital structural analog and synthetic intermediate for prominent therapeutics like metronidazole and dimetridazole. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physical chemistry and practical laboratory application. This guide dissects the molecular architecture, electronic dynamics, and rigorous analytical workflows required to characterize this molecule, ensuring that drug development professionals can leverage these insights with absolute scientific integrity.

Molecular Architecture and Quantitative Profiling

The physicochemical behavior of this compound is dictated by its specific substitution pattern. The substitution of a ring CH group with an aza-nitrogen inherently increases the electron-acceptor properties of the core[2]. Furthermore, the N1-ethyl group imparts distinct lipophilic characteristics compared to the N1-methyl group of dimetridazole, altering its membrane permeability and solvation dynamics. It is frequently utilized as a precursor in the synthesis of complex derivatives, such as 1-ethyl-5-nitro-2-imidazolecarboxaldehyde[3].

Below is the consolidated quantitative data defining the molecule's physical and chemical parameters.

ParameterValueAnalytical Rationale / Source
IUPAC Name 1-ethyl-2-methyl-5-nitro-1H-imidazoleStandard chemical nomenclature
CAS Registry Number 41147-78-8Chemical identifier database[1]
Molecular Formula C6H9N3O2Elemental composition
Molecular Weight 155.15 g/mol Verified via ESI-MS precursor ion [M+H]+
LogP (Predicted) ~0.85Enhanced lipophilicity via the N1-ethyl aliphatic chain
pKa (Imidazole N3) ~2.5Reflects the weak basicity of the conjugated imidazole ring
Physical State Crystalline solidVisual inspection at standard temperature and pressure

Electronic Structure and Bioreductive Dynamics

The therapeutic and radiosensitizing efficacy of 5-nitroimidazoles hinges entirely on their electronic structure. Photoelectron spectroscopy (PES) utilizing HeI excitation has been historically employed to map the ionization potentials of this compound, revealing how the N1-alkyl substituents influence the electron density of the imidazole ring[4].

Biologically, the molecule acts as a prodrug. Its mechanism of action is driven by the single-electron reduction of the nitro group to a highly reactive nitro radical anion (R-NO2•-). This electron transfer is typically mediated by biological electron donors such as ferredoxin or nitroreductase enzymes. The resulting radical induces severe oxidative stress, leading to DNA strand cleavage and cellular apoptosis.

BioreductivePathway Prodrug This compound (Neutral Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Activation Enzyme Nitroreductase / Ferredoxin (Biological Electron Donor) Enzyme->Prodrug 1e- Reduction DNA Pathogen DNA / Proteins Radical->DNA Oxidative Stress Damage Strand Cleavage & Cellular Apoptosis DNA->Damage Cytotoxicity

Bioreductive activation pathway of 5-nitroimidazoles via single-electron reduction.

Advanced Experimental Workflows

To ensure absolute data integrity, the analytical characterization of this compound requires self-validating protocols. Below are the field-proven methodologies for electrochemical and mass spectrometric profiling.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Objective: To determine the one-electron reduction potential of the nitro group, a critical parameter for predicting bioreductive activation.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.

    • Causality: TBAPF6 provides a bulky cation that prevents ion-pairing with the transient nitro radical anion, ensuring the measured potential reflects the true electronic nature of the molecule rather than solvent interactions.

  • Analyte Introduction: Add 1.0 mM of the analyte to the electrolyte solution. Purge the cell with high-purity N2 gas for 15 minutes.

    • Causality: Dissolved oxygen is highly electroactive and will competitively reduce at the electrode, masking the critical nitro reduction peak.

  • Voltammetric Scanning: Utilize a three-electrode setup (Glassy Carbon working, Pt wire counter, Ag/Ag+ reference). Sweep the potential from 0.0 V to -2.0 V at varying scan rates (10–500 mV/s).

    • Causality: Glassy carbon is selected for its wide cathodic potential window. Varying the scan rate allows the analyst to determine if the electron transfer is diffusion-controlled (via the Randles-Sevcik equation) or kinetically limited.

  • Self-Validation (Internal Standard): Post-analysis, spike the solution with 1.0 mM ferrocene and perform a final scan.

    • Trustworthiness: The reversible Fc/Fc+ redox couple acts as an internal standard to calibrate the reference electrode and mathematically correct for any uncompensated resistance (iR drop), making the protocol entirely self-validating.

Protocol B: High-Resolution Mass Spectrometry (ESI-MS/MS) Profiling

Objective: To map the structural stability and fragmentation pathways of the molecule using advanced dissociation techniques[4].

  • Ionization: Infuse the sample into an Electrospray Ionization (ESI) source operating in positive ion mode to generate the [M+H]+ precursor (m/z 156.16).

    • Causality: ESI is a "soft" ionization technique that imparts minimal internal energy, preventing the premature, in-source loss of the highly labile nitro group.

  • Precursor Isolation: Isolate the [M+H]+ ion in a linear ion trap with a narrow 1.5 m/z isolation window to eliminate isobaric interference.

  • Collision-Induced Dissociation (CID): Subject the isolated ions to low-energy CID using Helium as the collision gas.

    • Causality: CID acts as a slow-heating method, driving the lowest-energy thermal fragmentation pathways (primarily revealing the loss of NO2 or OH•).

  • Electron-Induced Dissociation (EID): In a parallel scan, irradiate the isolated precursor with a high-energy electron beam.

    • Causality: EID accesses higher-energy, radical-driven cleavages (e.g., loss of NO•), providing a comprehensive map of the electronic influence of the N1-ethyl and C2-methyl substitutions[4]. Comparing CID and EID spectra inherently validates the structural assignment.

MSWorkflow ESI Electrospray Ionization (ESI) Generation of[M+H]+ Isolation Ion Trap Isolation Selection of m/z 156.16 ESI->Isolation CID Collision-Induced Dissociation (CID) Low-Energy Thermal Activation Isolation->CID He Collision Gas EID Electron-Induced Dissociation (EID) High-Energy Electron Beam Isolation->EID Electron Irradiation Frag1 Even-Electron Fragments (Loss of NO2 / OH•) CID->Frag1 Thermal Pathway EID->Frag1 Frag2 Radical Cleavages (Formation of M•+ / Loss of NO•) EID->Frag2 Radical Pathway

Comparative fragmentation workflow using CID and EID mass spectrometry techniques.

Conclusion

The physicochemical profiling of this compound reveals a highly optimized scaffold where N1-ethyl substitution finely tunes lipophilicity without compromising the critical electron-accepting nature of the nitroimidazole core. By employing self-validating electrochemical and mass spectrometric workflows, researchers can confidently map the electronic dynamics that drive the efficacy of this and related therapeutic compounds.

References

  • [3] Synthesis of 1-ethyl-5-nitro-2-imidazolecarboxaldehyde | Source: PrepChem.com | URL:

  • [1] 1-ethyl-2-methyl-5-nitro-1H-imidazole | CAS#:41147-78-8 | Source: Chemsrc | URL:

  • [4] Decomposition of nitroimidazole ions: Experiment and theory | Source: ResearchGate | URL:

  • [2] Electron Attachment to the Aza-Derivatives of Furan, Pyrrole, and Thiophene | Source: ResearchGate | URL:

Sources

Technical Monograph: Mechanism of Action & Resistance Dynamics of 5-Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitroimidazoles (5-NIs), exemplified by metronidazole and tinidazole, represent a unique class of "prodrug" antimicrobials that function as selective bio-activated cytotoxins. Unlike inhibitors that target static enzymatic sites (e.g., beta-lactams targeting PBPs), 5-NIs require metabolic activation within the pathogen to generate transient, high-energy radical species. This guide delineates the thermodynamics of this reductive activation, the molecular physics of DNA destabilization, and the specific genetic adaptations driving resistance.

The Prodrug Paradigm: Thermodynamics of Selectivity

The core efficacy of 5-NIs rests on a thermodynamic "switch." The molecule itself is biologically inert until the nitro group (


) at the C5 position is reduced. This selectivity is governed by redox potential (

).[1]
The Redox Threshold

For a 5-NI to become cytotoxic, it must accept an electron from a donor with a sufficiently negative redox potential.

  • Aerobic Systems (Human/Host): The primary electron donors (NADPH/NADH) have redox potentials (

    
    ) that are too positive to effectively reduce the 5-NI nitro group.
    
  • Anaerobic Systems (Target): Anaerobes utilize Pyruvate:Ferredoxin Oxidoreductase (PFOR) and Ferredoxin/Flavodoxin systems, which operate at much lower potentials (

    
    ). This potential difference drives the electron transfer to the drug.
    
Table 1: Comparative Redox Potentials
Redox Couple

(mV)
Biological implication


Standard hydrogen electrode reference.
Ferredoxin (oxidized/reduced)

to

Sufficient to reduce Metronidazole.
Metronidazole (

)

Activation threshold.


Insufficient for activation (Host safety).


Drives the "Futile Cycle" (Detoxification).

Mechanism of Action: The Reductive Cascade

The killing mechanism follows a four-stage sequence: Entry


 Activation 

Destabilization

Death.
[]
Stage 1: Passive Diffusion

5-NIs are low molecular weight, uncharged lipophilic molecules that freely diffuse across the bacterial cell membrane. No active transport is required.

Stage 2: Reductive Activation (The "Warhead")

Once intracellular, the drug acts as a preferential electron sink.

  • Electron Source: The PFOR enzyme complex oxidizes pyruvate to acetyl-CoA, transferring electrons to Ferredoxin (or Flavodoxin).

  • Electron Transfer: Reduced Ferredoxin donates a single electron to the nitro group of the 5-NI.

  • Radical Formation: This generates the nitro-radical anion (

    
    ).
    
Stage 3: The Branch Point (Anaerobic vs. Aerobic)
  • Anaerobiosis (Toxicity): The radical anion is unstable. It undergoes further reduction to nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates. These intermediates form covalent adducts with DNA.
  • Aerobiosis (Futile Cycling): If oxygen is present, it acts as a superior electron acceptor. It strips the electron from the nitro-radical anion, regenerating the parent drug and producing superoxide (

    
    ). This cycling prevents the accumulation of the toxic DNA-binding intermediates, rendering the drug ineffective against aerobes (and protecting human tissue).
    
Visualization: The Activation Pathway

The following diagram illustrates the electron flow from the metabolic source to the DNA target.

ActivationPathway Pyruvate Pyruvate PFOR PFOR Complex Pyruvate->PFOR Oxidation Ferredoxin Ferredoxin (Reduced) PFOR->Ferredoxin e- Transfer Metronidazole Metronidazole (Prodrug) Ferredoxin->Metronidazole Activation (-460 mV) Radical Nitro-Radical Anion Metronidazole->Radical Reduction Oxygen O2 (Aerobic) Radical->Oxygen Futile Cycle (Re-oxidation) DNA Bacterial DNA Radical->DNA Covalent Binding (Anaerobic) Oxygen->Metronidazole Regenerates Drug Damage Strand Breakage & Helix Destabilization DNA->Damage

Caption: Electron transfer pathway showing the critical role of Ferredoxin and the protective "Futile Cycle" in aerobic conditions.

Molecular Toxicity: DNA Interaction

The cytotoxicity is not merely due to oxidative stress but specific DNA targeting.

  • Helix Destabilization: The nitroso/hydroxylamine intermediates bind covalently to guanine and cytosine residues.

  • Strand Breakage: This binding induces transient single-strand breaks (SSBs) and double-strand breaks (DSBs).

  • Unwinding: The DNA helix loses its supercoiled structure, inhibiting DNA polymerase and RNA polymerase activity.

  • Result: Irreversible inhibition of replication and transcription, leading to cell death.[]

Mechanisms of Resistance[1][3][4][5][6][7][8]

Resistance to 5-NIs is rarely due to target modification (DNA is the target) but rather failure of activation or enzymatic inactivation .

A. Decreased Activation (Loss of Reductive Capacity)
  • Mechanism: Downregulation or mutation of the PFOR/Ferredoxin complex.

  • Organisms: Common in Trichomonas vaginalis and Giardia lamblia.

  • Effect: The cell survives by shutting down the pathway that activates the "suicide" drug.

B. Enzymatic Inactivation (nim Genes)
  • Mechanism: Acquisition of specific nitroimidazole reductase genes (nimA through nimJ).

  • Biochemistry: These enzymes catalyze a 2-electron reduction (converting the nitro group to an amine) without generating the toxic radical intermediate. The resulting amino-imidazole is non-toxic.

  • Organisms: Bacteroides fragilis (plasmid-mediated).

C. RdxA Inactivation (Helicobacter)
  • Mechanism: H. pylori uses an oxygen-insensitive NADPH nitroreductase (RdxA) for activation. Mutations (frameshift/missense) in rdxA render the bacteria resistant.

Visualization: Resistance Logic

Resistance cluster_Sensitive Sensitive Cell cluster_Resistant1 Resistance Type 1: Loss of Activation cluster_Resistant2 Resistance Type 2: Inactivation (nim genes) Drug 5-Nitroimidazole PFOR PFOR/Ferredoxin Drug->PFOR MutantPFOR Mutated/Absent PFOR Drug->MutantPFOR NimEnzyme Nim Reductase (2e- transfer) Drug->NimEnzyme Toxin Toxic Radical PFOR->Toxin 1e- Reduction NoAct No Activation MutantPFOR->NoAct Amine Non-Toxic Amine NimEnzyme->Amine Bypass Radical

Caption: Divergent pathways distinguishing sensitive cells from those with activation failure or enzymatic inactivation (Nim).

Experimental Protocols (Self-Validating)

To confirm the mechanism of action or assess resistance in a new isolate, the following protocols provide robust, self-validating data.

Protocol A: DNA Viscosity & Unwinding Assay

Purpose: To physically demonstrate the drug's interaction with DNA and subsequent strand breakage.

  • Preparation:

    • Isolate Calf Thymus DNA (ct-DNA) or plasmid DNA.

    • Prepare 5-NI stock in anaerobic buffer (PBS degassed with

      
      ).
      
    • Control: DNA + buffer (no drug).

    • Test: DNA + 5-NI +

      
       Sodium Dithionite (chemical reductant to simulate Ferredoxin).
      
  • Incubation: Incubate at

    
     for 30–60 minutes in an anaerobic chamber.
    
  • Measurement:

    • Use a digital viscometer (e.g., Brookfield).[3]

    • Measure specific viscosity (

      
      ).
      
  • Validation Logic:

    • Intact DNA: High viscosity (long polymers).

    • Damaged DNA: Sharp drop in viscosity (fragmentation).

    • Note: If viscosity drops only in the presence of the reductant (Dithionite), the mechanism is confirmed as reduction-dependent.

Protocol B: Anaerobic MIC Determination (E-Test)

Purpose: To quantify biological susceptibility.

  • Media: Brucella Agar supplemented with Hemin and Vitamin K1.

  • Inoculum: 0.5 McFarland standard of the anaerobic isolate (e.g., B. fragilis).

  • Application: Apply Metronidazole E-test strip.

  • Incubation: Anaerobic jar (GasPak system) at

    
     for 48 hours.
    
  • Interpretation:

    • Sensitive: MIC

      
      .
      
    • Resistant: MIC

      
      .
      
    • Validation: Include B. fragilis ATCC 25285 as a quality control strain (Expected MIC:

      
      ).
      

References

  • Edwards, D. I. (1993).[4] Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action.[][5][6][7][8][9][10][11] Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Link

  • Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections.[7] Clinical Infectious Diseases, 50(S1), S16–S23. Link

  • Leitsch, D. (2019).[7] A review on metronidazole: an old warhorse in antimicrobial chemotherapy.[1][7][4][10] Parasitology, 146(9), 1167–1178.[7][4] Link

  • Carlier, J. P., et al. (1997). The nim genes of Bacteroides spp. and their role in resistance to 5-nitroimidazoles. Microbiology, 143, 1–10. Link

  • BenchChem. (2025).[12] Technical Support: Improving Metronidazole Solubility for Experiments. Link

Sources

Structural Elucidation of 1-Ethyl-2-methyl-5-nitroimidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-2-methyl-5-nitroimidazole (C₆H₉N₃O₂) is a critical heterocyclic scaffold utilized in the development of advanced antitrichomonal and antibacterial therapeutics. The structural elucidation of this compound presents specific analytical challenges, primarily distinguishing the 5-nitro isomer from its 4-nitro tautomeric equivalent, and mapping its complex gas-phase fragmentation dynamics. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, orthogonal analytical framework. By integrating High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating system that guarantees unambiguous regiochemical assignment and structural verification.

AnalyticalWorkflow Start This compound Sample Preparation NMR NMR Spectroscopy (1H, 13C, HMBC) Start->NMR 5-10 mg in DMSO-d6 MS HRMS & MS/MS (ESI+, CID) Start->MS 1 µg/mL in MeOH/H2O FTIR Vibrational Spectroscopy (FT-IR, Raman) Start->FTIR ATR Crystal DataIntegration Orthogonal Data Integration & Regiochemical Verification NMR->DataIntegration Connectivity & Regiochemistry MS->DataIntegration Exact Mass & Fragments FTIR->DataIntegration Functional Groups (NO2)

Fig 1: Orthogonal structural elucidation workflow for 5-nitroimidazole derivatives.

Regiochemical Mapping via Nuclear Magnetic Resonance (NMR)

The Causality of Experimental Choices

While 1D ¹H NMR can easily confirm the presence of the N1-ethyl group and the C2-methyl group, it is fundamentally insufficient for proving the exact position of the nitro group on the imidazole ring. The chemical shift of the isolated ring proton (C4-H vs. C5-H) is highly susceptible to solvent effects and concentration-dependent hydrogen bonding [3].

To establish a self-validating proof of regiochemistry, we must employ 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range (2-bond and 3-bond) scalar couplings (³J_CH). In the 5-nitro isomer, the N1-ethyl CH₂ protons will exhibit a strong ³J_CH correlation to the quaternary C5 carbon (the carbon bearing the nitro group) and the C2 carbon, but not to C4. If the molecule were the 4-nitro isomer, the N1-ethyl protons would correlate to a tertiary C5-H carbon. This orthogonal data point definitively locks the regiochemistry.

Quantitative NMR Data Summary

Table 1: ¹H and ¹³C NMR Assignments for this compound (in DMSO-d₆)

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Diagnostic HMBC Correlations (¹H → ¹³C)
N1-CH₂ 4.35q (7.2)42.0C2, C5 (C-NO₂), CH₃ (ethyl)
N1-CH₂-CH₃ 1.40t (7.2)15.0N1-CH₂
C2-CH₃ 2.50s14.0C2, N1-CH₂
C2 --151.0-
C4-H 7.95s133.0C2, C5
C5 (C-NO₂) --138.5-

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics

The Causality of Experimental Choices

Electrospray Ionization in positive mode (ESI+) is selected due to the high proton affinity of the imidazole N3 nitrogen. Upon collisional activation (CID), the protonated precursor ion ([M+H]⁺ at m/z 156.0768) undergoes highly specific diagnostic fragmentations.

The fragmentation of nitroimidazoles is heavily influenced by the position of the nitro group and the nature of the N1 alkyl substituent [1]. The most critical diagnostic pathway is the nitro-nitrite rearrangement . Under CID conditions, the C-NO₂ group isomerizes to a nitrite ester (C-O-NO), which subsequently expels a neutral NO radical (30 Da) [2]. This pathway competes directly with the homolytic cleavage of the C-NO₂ bond (loss of NO₂, 46 Da). Furthermore, the presence of the N1-ethyl group triggers a hydrogen-transfer-driven elimination of neutral ethylene (C₂H₄, 28 Da), a classic fragmentation mechanism for N-alkylated heterocycles.

FragmentationPathway M [M+H]+ m/z 156.0768 F1 [M+H - NO2]+ m/z 110.0839 M->F1 -NO2 (45.99 Da) Homolytic Cleavage F2 [M+H - NO]+ m/z 126.0788 M->F2 -NO (29.99 Da) Nitro-nitrite Rearrangement F3 [M+H - C2H4]+ m/z 128.0455 M->F3 -C2H4 (28.03 Da) Alkyl Elimination F4 [M+H - C2H4 - NO2]+ m/z 82.0526 F1->F4 -C2H4 (28.03 Da) F3->F4 -NO2 (45.99 Da)

Fig 2: ESI-CID MS/MS fragmentation pathways of protonated this compound.

Quantitative HRMS/MS Data Summary

Table 2: Exact Mass and Diagnostic Fragment Ions

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)FormulaProposed Mechanism
156.0768110.083945.9929C₆H₁₀N₂⁺Direct homolytic cleavage of C-NO₂
156.0768126.078829.9980C₆H₁₀N₂O⁺Nitro-nitrite rearrangement (-NO•)
156.0768128.045528.0313C₄H₆N₃O₂⁺Ethylene elimination from N1-ethyl
156.076882.052674.0242C₄H₆N₂⁺Sequential loss of C₂H₄ and NO₂

Vibrational and Electronic Profiling

To complete the structural profile, Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to validate the electronic environment of the nitro group. The asymmetric stretching vibration of the NO₂ group appears prominently at ~1530 cm⁻¹, while the symmetric stretch is observed at ~1360 cm⁻¹. Photoelectron spectroscopy studies on methylnitroimidazoles further confirm that the highly polarized nature of the C-NO₂ bond in the 5-position significantly alters the ionization energy of the imidazole π-system compared to the 4-nitro tautomer [4].

Validated Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal calibration and environmental controls.

Protocol 1: Self-Validating LC-HRMS/MS Analysis
  • System Calibration & Tuning: Prior to sample introduction, infuse a sodium formate solution to calibrate the TOF/Orbitrap mass analyzer. Causality: This establishes a self-validating baseline, ensuring mass accuracy remains below 2 ppm, which is non-negotiable for distinguishing isobaric interferences from true fragment ions.

  • Sample Preparation: Dissolve 1.0 mg of this compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 MeOH:H₂O mixture containing 0.1% formic acid. Spike the solution with 100 ng/mL of Metronidazole-d₄. Causality: The deuterated internal standard validates ionization efficiency and retention time stability.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire full scan MS (m/z 50-500) and data-dependent MS/MS (ddMS²) using normalized collision energies (NCE) of 20, 30, and 40 eV to capture the full spectrum of fragmentation pathways.

Protocol 2: 2D NMR Regiochemical Mapping
  • Sample Preparation: Dissolve 10 mg of the analyte in 600 µL of anhydrous DMSO-d₆ and transfer to a 5 mm precision NMR tube. Causality: Anhydrous DMSO-d₆ is deliberately chosen over CDCl₃ to prevent the rapid exchange of trace acidic protons and to provide a highly stable, reproducible lock signal.

  • Instrument Locking & Shimming: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock onto the deuterium signal of DMSO-d₆ and perform automated 3D gradient shimming. Validation Check: Ensure the solvent peak linewidth is < 1.0 Hz; failure to achieve this will blur the long-range scalar couplings required for HMBC.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans, relaxation delay 2s) and a ¹³C{¹H} spectrum (1024 scans). Calibrate the chemical shifts using the central peak of the DMSO-d₆ multiplet (2.50 ppm for ¹H, 39.52 ppm for ¹³C).

  • 2D HMBC Acquisition: Set up the HMBC experiment optimized for long-range couplings (J = 8 Hz). Acquire with 256 increments in the indirect (¹³C) dimension and 2048 data points in the direct (¹H) dimension. Process with a sine-bell squared window function to maximize resolution and map the ³J_CH correlations.

References

  • Itälä, E., et al. "Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation." Journal of Mass Spectrometry, 2017. URL:[Link]

  • "Decomposition of nitroimidazole ions: Experiment and theory." International Journal of Mass Spectrometry (via ResearchGate), 2012. URL:[Link]

  • Al-Sha'er, M. A., et al. "1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities." Der Pharma Chemica, 2013. URL:[Link]

  • Kajfež, F., et al. "Application of photoelectron spectroscopy to biologically active molecules and their constituent parts IV. Methylnitroimidazoles." Journal of Heterocyclic Chemistry, 1979. URL:[Link]

Nitroimidazole Derivatives: Mechanistic Paradigms, Antimicrobial Spectrum, and Resistance Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of nitroimidazole derivatives not merely as a cataloging of minimum inhibitory concentrations (MICs), but as an exercise in understanding the delicate interplay between chemical structure, pathogenic metabolism, and assay design. Originally discovered in the 1950s, nitroimidazoles have experienced a renaissance in modern drug development, evolving from classic anti-anaerobic agents (like metronidazole) to highly sophisticated bicyclic compounds (like pretomanid and delamanid) capable of dismantling multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

This technical guide deconstructs the mechanistic causality behind nitroimidazole efficacy, the genetic drivers of resistance, and the self-validating experimental protocols required to accurately quantify their antimicrobial spectrum.

Mechanistic Foundations: The Prodrug Activation Paradigm

Nitroimidazoles are inherently stable prodrugs. Their selectivity and potency rely entirely on the pathogen's own enzymatic machinery to bioactivate the molecule, ensuring highly targeted cytotoxicity while sparing mammalian host cells.

Once the molecule enters the microbial cell via passive diffusion, the nitro group undergoes a critical reduction process. The specific enzymatic pathway depends on the pathogen:

  • Anaerobes and Protozoa: The reduction is typically mediated by pyruvate:ferredoxin oxidoreductase (PFOR), a low-redox-potential electron transport protein.

  • Mycobacterium tuberculosis: The activation of newer bicyclic nitroimidazooxazines (such as pretomanid) is catalyzed by a deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced form of the coenzyme F420[1].

This enzymatic reduction triggers a dual mechanism of action depending on the environmental oxygen tension:

  • Respiratory Poisoning & DNA Damage (Anaerobic/Aerobic): The reduction process generates highly reactive nitrogen species (RNS), including nitric oxide (NO). These intermediates covalently bind to DNA, causing single- and double-strand breaks, and poison cytochrome oxidases in the electron-transport chain, collapsing ATP synthesis[2][3].

  • Cell Wall Inhibition (Aerobic): Specifically for pretomanid and delamanid under aerobic conditions, the reduction yields des-nitro metabolites. These metabolites specifically inhibit the enzyme DprE2, halting the oxidation of hydroxymycolate into keto-mycolic acids, which are essential structural components of the mycobacterial cell wall[4][5].

MOA N1 Nitroimidazole Prodrug N2 Passive Diffusion N1->N2 N3 Enzymatic Reduction N2->N3 N4 Reactive Nitrogen Species N3->N4 Aerobic/Anaerobic N5 Des-nitro Metabolites N3->N5 Aerobic N6 DNA Damage N4->N6 N7 Mycolic Acid Inhibition N5->N7

Nitroimidazole prodrug activation and dual mechanism of action.

Antimicrobial Spectrum and Quantitative Efficacy

The structural evolution of nitroimidazoles has dramatically expanded their antimicrobial spectrum. By altering the substituents on the imidazole ring, medicinal chemists have tuned the redox potential of the nitro group to target specific pathogenic environments.

Table 1: Representative Antimicrobial Spectrum & MIC Ranges
Compound ClassRepresentative DrugPrimary Target PathogensTypical MIC₅₀ Range (µg/mL)Key Mechanism of Action
5-Nitroimidazoles MetronidazoleBacteroides spp., H. pylori, Protozoa0.5 - 4.0DNA strand breakage via RNS
Bicyclic Nitroimidazooxazines PretomanidM. tuberculosis (MDR/XDR)0.06 - 0.25Mycolic acid synthesis inhibition
Bicyclic Nitroimidazooxazoles DelamanidM. tuberculosis (MDR/XDR)0.006 - 0.06Mycolic acid synthesis inhibition

Note: Delamanid generally exhibits lower in vitro MICs compared to pretomanid, though in vivo bactericidal activity at clinical exposure levels is highly comparable[1][2].

Genetic Drivers of Nitroimidazole Resistance

Understanding resistance mechanisms is critical for rational drug design. Resistance to nitroimidazoles is rarely due to target site mutation; rather, it is driven by the failure of prodrug activation or the diversion of the reduction pathway.

The nim Gene Family in Anaerobes

In Bacteroides species, the emergence of resistance is heavily tied to the nim gene family (e.g., nimA through nimK)[6]. From a molecular perspective, these genes encode a specialized nitroimidazole reductase. Instead of the standard single-electron reduction that generates toxic nitroso radicals, the nim-encoded reductase catalyzes a rapid, two-electron reduction, converting the nitro group directly into a harmless 5-aminoimidazole derivative[7]. Crucially, these genes are often transcriptionally silent until activated by the upstream insertion of mobile genetic elements (IS elements), highlighting the adaptive genetic plasticity of these anaerobes[8][9].

Coenzyme F420 Mutations in Mycobacteria

In M. tuberculosis, resistance to pretomanid or delamanid typically arises from loss-of-function mutations. Because the activation of these drugs relies on the Ddn enzyme and the F420 coenzyme, mutations in the ddn gene or in the fbiA, fbiB, fbiC genes (responsible for F420 biosynthesis) render the bacteria intrinsically resistant[2][4]. Without F420, Ddn cannot reduce the prodrug, and the lethal reactive nitrogen species are never generated.

Validated Experimental Protocols for Susceptibility Testing

To ensure scientific integrity, susceptibility testing must be treated as a self-validating system. The following protocols outline the exact methodologies and the causality behind each step to prevent false-positive resistance readouts.

Protocol A: Broth Microdilution MIC Testing for Nitroimidazole Derivatives

This protocol is optimized for assessing novel 5-nitroimidazole derivatives against anaerobic and microaerophilic strains (e.g., H. pylori, Bacteroides spp.)[10].

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the nitroimidazole derivative in 100% DMSO to create a 10 mg/mL stock. Causality: Nitroimidazoles are notoriously hydrophobic; utilizing aqueous buffers initially will cause micro-precipitation, leading to artificially high MIC readouts.

  • Media Preparation: Prepare Muller-Hinton (MH) broth supplemented with 5% lysed sheep blood, hemin, and vitamin K1. Causality: Fastidious anaerobes require these supplements for robust baseline growth; without them, poor growth may be misinterpreted as drug susceptibility.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the supplemented MH broth across a 96-well microtiter plate (Concentration range: 0.016 to 512 µg/mL). Ensure the final DMSO concentration remains below 1% v/v.

  • Inoculum Standardization: Suspend fresh colonies in normal saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Inoculate 5 µL of this suspension into each well.
    
  • Incubation: Place the plates in an anaerobic chamber (or 5% CO₂ incubator for H. pylori) at 37°C for 48-72 hours.

  • Validation & Readout: Read the Optical Density (OD). The MIC is defined as the lowest concentration completely inhibiting visible growth. Self-Validation Check: The positive control well (no drug, 1% DMSO) must show robust turbidity to validate that the DMSO is not exerting a bacteriostatic effect.

AST_Workflow W1 Compound Prep (DMSO) W2 Serial Dilution W1->W2 W4 Microplate Inoculation W2->W4 W3 Inoculum (0.5 McFarland) W3->W4 W5 Incubation W4->W5 W6 OD Measurement W5->W6 W7 MIC Determination W6->W7

Self-validating broth microdilution workflow for MIC determination.

Protocol B: BACTEC MGIT 960 System for M. tuberculosis

For bicyclic nitroimidazoles like pretomanid, standard OD measurements are prone to evaporation and contamination errors due to the slow replication rate of mycobacteria. The BACTEC MGIT (Mycobacteria Growth Indicator Tube) 960 system is the gold standard[10].

Step-by-Step Methodology:

  • Tube Preparation: Supplement 7 mL MGIT tubes with 0.8 mL of BACTEC MGIT Growth Supplement (OADC) to provide essential oleic acid, albumin, dextrose, and catalase.

  • Drug Addition: Add the precise concentration of the nitroimidazole derivative to the test tubes. Prepare a drug-free control tube.

  • Inoculation: Add 0.5 mL of a well-homogenized M. tuberculosis suspension (adjusted to a 0.5 McFarland standard and diluted 1:100) to both the drug-containing and control tubes.

  • Incubation & Monitoring: Load the tubes into the BACTEC MGIT 960 instrument. Causality: The instrument continuously monitors fluorescence. The bottom of the MGIT tube contains a fluorochrome quenched by dissolved oxygen. As actively respiring bacilli consume oxygen, the quenching is relieved, and fluorescence increases.

  • Data Interpretation: The system flags a tube as positive when the Growth Unit (GU) reaches 400. If the drug-containing tube remains below 400 GU by the time the control tube flags positive, the strain is deemed susceptible.

References

  • Delamanid or pretomanid? A Solomonic judgement! - Erasmus University Rotterdam. URL: [Link]

  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives - Impactfactor. URL: [Link]

  • Delamanid or pretomanid? A Solomonic judgement! - PMC - NIH. URL:[Link]

  • Pretomanid - Wikipedia. URL:[Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC - NIH. URL: [Link]

  • What is the mechanism of Pretomanid? - Patsnap Synapse. URL:[Link]

  • Inducible Metronidazole Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates - PMC - NIH. URL: [Link]

  • The Role of Nitroreductases in Resistance to Nitroimidazoles - MDPI. URL: [Link]

  • Molecular investigation of genetic elements contributing to metronidazole resistance in Bacteroides strains - Oxford Academic. URL: [Link]

  • Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC - NIH. URL: [Link]

  • Two Multidrug-Resistant Clinical Isolates of Bacteroides fragilis Carry a Novel Metronidazole Resistance nim Gene (nimJ) - ASM Journals. URL:[Link]

Sources

Biological Activities of Substituted Imidazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is not merely a structural motif; it is a "privileged scaffold" in medicinal chemistry. Its ubiquity in nature (e.g., Histidine, Purines) and its amphoteric properties allow it to act as both a hydrogen bond donor and acceptor, as well as a ligand for metal coordination.

This guide moves beyond surface-level descriptions to analyze the causality of imidazole’s biological activities. We explore how specific substitutions modulate pharmacokinetics and target binding, provide validated experimental protocols for synthesis and evaluation, and visualize the core mechanistic pathways governing their efficacy.

Chemical Biology & Structure-Activity Relationships (SAR)

The biological versatility of substituted imidazoles stems from their ability to interact with diverse biological targets via non-covalent interactions (hydrogen bonding,


-

stacking, van der Waals forces) and coordination bonds.
The Pharmacophore: Why Imidazoles Bind
  • N-3 (Pyridine-like Nitrogen): Possesses a lone pair of electrons in an

    
     orbital, making it an excellent ligand for metalloenzymes (e.g., Heme iron in CYP450s).
    
  • N-1 (Pyrrole-like Nitrogen): The proton attached to this nitrogen is acidic (

    
    ), allowing for functionalization that dictates solubility and bioavailability.
    
  • C-2, C-4, C-5 Positions: Critical vectors for optimizing selectivity. Bulky aryl groups at C-4/C-5 often enhance lipophilicity, facilitating membrane penetration.

SAR by Therapeutic Class
Therapeutic ClassCritical Structural FeatureMechanistic Rationale
Antifungals (e.g., Ketoconazole)N-1 substitution with lipophilic side chains; Unhindered N-3.The N-3 nitrogen coordinates axially with the Heme

of lanosterol 14

-demethylase (CYP51), blocking substrate oxidation.
Anticancer (e.g., Dacarbazine, kinase inhibitors)2-Aryl or 2-Heteroaryl substitution; 4,5-diphenyl motifs.2-substitution often fits into the ATP-binding pocket of kinases (e.g., BRAF, EGFR). 4,5-diaryl structures mimic the propeller shape required for tubulin binding.
Antibacterial (e.g., Metronidazole)Nitro group (

) at C-5.
The nitro group acts as an electron sink. In anaerobic bacteria, it is enzymatically reduced to toxic radical species that damage DNA.

Mechanistic Deep Dive: CYP51 Inhibition

The most commercially successful application of imidazoles is in antifungal therapy. The mechanism relies on the specific inhibition of CYP51 (Lanosterol 14


-demethylase) , a key enzyme in the ergosterol biosynthesis pathway.
Pathway Visualization

CYP51_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Biosynthesis Lanosterol Lanosterol Squalene->Lanosterol Cyclization Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Pathway ToxicSterols Toxic Methylated Sterols Accumulate Lanosterol->ToxicSterols Pathway Blocked CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Demethylation Imidazole Imidazole Drug (e.g., Clotrimazole) Imidazole->CYP51 Inhibits via N-3 Heme Coordination MembraneFail Membrane Permeability Defect & Cell Death Ergosterol->MembraneFail Depletion Causes ToxicSterols->MembraneFail Causes

Figure 1: Mechanism of Action of Imidazole Antifungals targeting the Ergosterol Biosynthesis Pathway.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on recent literature and CLSI guidelines.

Synthesis: One-Pot Multicomponent Reaction (MCR)

Objective: Efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles. Rationale: MCRs reduce solvent waste and purification steps (Green Chemistry).

Reagents:

  • Benzil (1.0 mmol)[2]

  • Aryl Aldehyde (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Ammonium Acetate (1.0 mmol)

  • Catalyst: ZSM-11 Zeolite (50 mg) or

    
    -TSA (10 mol%)
    

Protocol:

  • Mixing: In a 50 mL round-bottom flask, combine Benzil, Aryl Aldehyde, Primary Amine, and Ammonium Acetate.

  • Catalysis: Add the catalyst (e.g., ZSM-11 Zeolite).[2] No solvent is required (solvent-free) or use Ethanol (5 mL) if solubility is an issue.

  • Reaction: Reflux at 80–100°C for 30–60 minutes. Monitor progress via TLC (Ethyl acetate:Hexane 3:7).

  • Work-up: Cool the mixture to room temperature. Add crushed ice/water. The solid product will precipitate.

  • Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol to obtain pure imidazole derivatives.

  • Validation: Confirm structure via

    
    H-NMR and FT-IR (Look for C=N stretch at ~1600 cm
    
    
    
    ).
Biological Assay: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans or S. aureus. Standard: CLSI M27 (Yeasts) or M07 (Bacteria).

Protocol:

  • Preparation: Dissolve the synthesized imidazole derivative in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions using Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi). Final concentrations typically range from 512

    
    g/mL to 0.25 
    
    
    
    g/mL.
  • Inoculum: Adjust microbial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 and add 100 
    
    
    
    L to each well.
  • Controls:

    • Positive Control:[3] Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

    • Negative Control: Sterile broth + DMSO.[4]

    • Growth Control:[4] Broth + Inoculum (no drug).

  • Incubation: Incubate at 35°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration well that shows no visible turbidity . Verify with Resazurin dye (turns pink in presence of live cells) for higher precision.

Quantitative Activity Data[5]

The following table summarizes the potency of select imidazole derivatives compared to standard drugs, highlighting the efficacy of specific substitutions.

Compound IDStructure TypeTarget Organism/Cell LineActivity (

/ MIC)
Reference DrugRef Drug Activity
C14 Imidazole-Pyrazole HybridMCF-7 (Breast Cancer)


M
Doxorubicin


M
HL1 2-Naphthyl-imidazoleS. aureus (MRSA)


g/mL
Vancomycin


g/mL
B3 Amide ImidazoleC. albicans


g/mL
Fluconazole


g/mL
C13 Sulfonamide-ImidazoleMelanoma (BRAF V600E)


M
Dabrafenib-

Note: Data aggregated from recent SAR studies [1, 3, 5].[5] Lower IC50/MIC indicates higher potency.

Synthesis Workflow Visualization

Synthesis_Workflow Aldehyde Aryl Aldehyde (R-CHO) MCR Multicomponent Reaction Catalyst: ZSM-11 or p-TSA Temp: 80-100°C Aldehyde->MCR Benzil Benzil (Ph-CO-CO-Ph) Benzil->MCR Amine Primary Amine (R'-NH2) Amine->MCR NH4OAc NH4OAc (Nitrogen Source) NH4OAc->MCR Product 1,2,4,5-Tetrasubstituted Imidazole MCR->Product One-Pot Synthesis Analysis Validation: 1H-NMR, FT-IR, MIC Assay Product->Analysis Characterization

Figure 2: General workflow for the one-pot multicomponent synthesis of tetrasubstituted imidazoles.

References

  • Advancement of Imidazole Derivatives as Potential Anticancer Agents: Insight Into Structural Activity Relationship (SAR) Studies . ResearchGate.[6] Available at: [Link]

  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite . RSC Advances / PMC. Available at: [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors . RSC Advances / PMC. Available at: [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives . PubMed.[7] Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction . Dove Medical Press / PMC. Available at: [Link]

Sources

The Bio-Orthogonal Trigger: A Technical Guide to the Nitro Group in Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitro group (


) in imidazole therapeutics is not merely a structural appendage; it is a bioreductive switch .[1] Its function relies on a precise electrochemical "trigger" that allows these drugs to remain inert in healthy, oxygenated human tissue while becoming lethal cytotoxins within anaerobic pathogens or hypoxic tumor cells.[1]

This guide deconstructs the physicochemical and mechanistic role of the nitro group, moving beyond general pharmacology into the specific redox chemistry that drives drug discovery. It contrasts the classical "radical damage" mechanism of 5-nitroimidazoles (Metronidazole) with the "nitric oxide release" mechanism of next-generation 4-nitroimidazoles (Pretomanid).[1]

Part 1: The Physicochemical Anchor (The Trigger)

The biological activity of any nitroimidazole is dictated by its single-electron reduction potential (


) .[1] This value represents the energy required to add the first electron to the nitro group at pH 7.
The "Goldilocks" Redox Window

For a nitroimidazole to be effective and safe, its


 must fall within a specific thermodynamic window:
  • Too High (> -350 mV): The drug becomes indiscriminately toxic, reducing in aerobic mammalian cells and causing off-target DNA damage.[1]

  • Too Low (< -550 mV): The microbial ferredoxins/flavodoxins cannot transfer electrons to the drug; the drug remains inert.

  • The Optimal Zone (-400 mV to -500 mV): This range allows reduction by low-potential electron donors found in anaerobes (e.g., ferredoxin system in Entamoeba, Trichomonas, Clostridium) but prevents reduction by high-potential NAD(P)H systems in aerobic human mitochondria.[1]

Data Summary: Structure-Redox Relationships

The position of the nitro group on the imidazole ring fundamentally shifts this potential.

Compound ClassNitro PositionRepresentative DrugApprox.[1][2][3][4]

(mV)
Primary Mechanism
2-Nitroimidazole C-2Misonidazole~ -389 mVRadiosensitization (High electron affinity)
5-Nitroimidazole C-5Metronidazole~ -486 mVDNA fragmentation (Radical anion)
4-Nitroimidazole C-4 (Bicyclic)Pretomanid (PA-824)~ -530 mVNO release + Cell wall inhibition

Technical Insight: The lower reduction potential of 5-nitroimidazoles compared to 2-nitroimidazoles explains why Metronidazole is the standard for anaerobic infections (high selectivity), while Misonidazole was developed for hypoxic tumors (needs to be reduced more easily in slightly less reductive environments).[1]

Part 2: The Mechanistic Cascade (The Bullet)

Once the redox trigger is pulled, the nitro group initiates a cascade of reactive intermediates. This process differs critically between aerobic and anaerobic environments.[1]

The Futile Cycle (Aerobic Safety Valve)

In oxygenated cells, the nitro group acts as an electron acceptor but immediately passes that electron to molecular oxygen (


). This regenerates the parent drug and produces superoxide. While superoxide is toxic, aerobic cells have Superoxide Dismutase (SOD) and Catalase to neutralize it.[1] This "Futile Cycle"  prevents the accumulation of the truly toxic reduced drug species in human tissue.
The Lethal Cascade (Anaerobic Activation)

In the absence of oxygen (or in hypoxic tumors), the "futile cycle" is broken. The drug retains the electron and undergoes further reduction.

Key Pathway:

  • Single Electron Transfer:

    
     (Nitro Radical Anion)[1]
    
  • Protonation/Reduction:

    
     (Nitroso - Highly Toxic )[1]
    
  • Further Reduction:

    
     (Hydroxylamine - DNA Binding )[1]
    
  • Terminal Reduction:

    
     (Amine - Generally Inactive)
    

The Nitroso (


)  and Hydroxylamine (

)
intermediates form covalent adducts with DNA, causing helix destabilization and strand breaks.[1]
Visualization: The Reductive Branching Point

G Prodrug Parent Nitroimidazole (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (Ferredoxin/Nitroreductase) Superoxide Superoxide (O2•-) + Parent Drug Radical->Superoxide O2 present (Futile Cycle) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Anaerobic (+2e- / +2H+) Oxygen O2 (Aerobic) Superoxide->Prodrug Regeneration Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- / +2H+ DNA_Damage DNA Adducts (Strand Breaks) Hydroxyl->DNA_Damage Covalent Binding Amine Amine (R-NH2) Hydroxyl->Amine Reduction (Inactive)

Caption: The "Futile Cycle" (Green) protects aerobic cells by regenerating the prodrug.[1] The "Lethal Cascade" (Red) proceeds only in anaerobiosis, generating DNA-binding alkylating agents.[1]

Part 3: Next-Generation Mechanisms (Pretomanid & TB)[1]

The 4-nitroimidazole Pretomanid (PA-824) represents a sophisticated evolution of this chemistry.[1] Unlike Metronidazole, which relies on general radical damage, Pretomanid utilizes the nitro group to release Nitric Oxide (NO) specifically within Mycobacterium tuberculosis.[1][5]

  • Activation Enzyme: Deazaflavin-dependent nitroreductase (Ddn).[1][6][7]

  • Mechanism: Ddn reduces the nitro group at C-4.[1] Instead of forming a stable amine, the bicyclic structure facilitates the elimination of the nitro group as Nitric Oxide.

  • Result: The released NO poisons bacterial cytochrome c oxidase, halting respiration (ATP depletion) in non-replicating (dormant) bacteria.[1][8]

Part 4: Experimental Protocols

To validate the role of the nitro group in a new imidazole candidate, two pillars of experimentation are required: Electrochemical Verification and Biological Selectivity .

Protocol A: Cyclic Voltammetry (CV) Screen

Objective: Determine if the candidate falls within the "Goldilocks" redox window (-400 to -500 mV).[1]

  • Preparation: Dissolve candidate (1 mM) in anhydrous DMF (for reversible radical observation) or Britton-Robinson buffer pH 7.4 (for biological relevance).

  • Electrode Setup:

    • Working: Glassy Carbon (polished with 0.05 µm alumina).[1]

    • Reference: Ag/AgCl (3M KCl).[1][9]

    • Counter: Platinum wire.[1]

  • Deoxygenation: Purge solution with Argon for 10 minutes (Critical:

    
     interferes with reduction peaks).
    
  • Measurement:

    • Scan Rate: 100 mV/s.[1][3]

    • Sweep Range: 0 V to -1.2 V.[1]

  • Analysis: Identify the cathodic peak potential (

    
    ).
    
    • Pass Criteria: A reversible wave (in DMF) or irreversible peak (in water) centered between -0.4V and -0.5V vs NHE.[1]

Protocol B: The Anaerobic Potency Ratio

Objective: Biologically confirm the "Futile Cycle" selectivity.

  • Culture: Prepare duplicate plates of E. coli (facultative anaerobe) or M. tuberculosis.[1]

  • Treatment: Serial dilution of the nitroimidazole candidate.

  • Incubation:

    • Set A: Standard Aerobic Incubator (

      
      ).[1]
      
    • Set B: Anaerobic Chamber (

      
      ).[1]
      
  • Readout: Measure MIC (Minimum Inhibitory Concentration) after 24-48h.

  • Calculation:

    
    
    
    • Interpretation: A high index (>100) confirms the nitro group is acting as a bioreductive switch.[1] A ratio near 1 indicates non-selective toxicity (failed candidate).[1]

References

  • Edwards, D. I. (1993).[1] Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[1][5][10][11][12] Journal of Antimicrobial Chemotherapy, 31(1), 9-20.[1] Link

  • Singh, R., et al. (2008).[1][8] PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release.[1] Science, 322(5906), 1392-1395.[1] Link[1]

  • Angibaud, P., et al. (2017).[1] Discovery of Pretomanid (PA-824): A Clinical Candidate for the Treatment of Tuberculosis. Tetrahedron, 73(23), 3175-3181.[1] Link[1]

  • Patterson, L. H., & Wyld, P. (1981).[1] Bio-reductive activation of nitro-imidazoles. Biochemical Pharmacology, 30(1), 89-92.[1] Link[1]

  • BenchChem. (2025).[1] A Mechanistic Guide to Nitro Group Reduction. BenchChem Technical Guides. Link

Sources

Chemical Synthesis and Characterization of Novel Nitroimidazoles: A Technical Whitepaper on Bicyclic and Highly Conjugated Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The nitroimidazole class of therapeutics has evolved significantly from the early days of simple 5-nitroimidazoles like metronidazole. Driven by the urgent need to combat multidrug-resistant tuberculosis (MDR-TB) and metronidazole-resistant parasitic infections (e.g., Giardia and Trichomonas), modern drug development has pivoted toward complex bicyclic nitroimidazooxazines (e.g., pretomanid) and nitroimidazooxazoles (e.g., delamanid)[1],[2].

As a Senior Application Scientist, it is critical to understand that the efficacy of these novel scaffolds is not merely a function of target binding, but of highly specific bioreductive activation . This whitepaper details the mechanistic biology, advanced synthetic routes (including radical-nucleophilic substitutions), and rigorous structural characterization required to develop next-generation nitroimidazoles.

Mechanistic Biology: The Causality of Bioreductive Activation

Unlike traditional antibiotics that directly inhibit an enzymatic target, bicyclic 4-nitroimidazoles are prodrugs. Their mechanism of action is causally linked to their intracellular reduction by a highly specific deazaflavin (F420)-dependent nitroreductase (Ddn)[1],[3].

The F420/Ddn Pathway

In Mycobacterium tuberculosis, Ddn natively functions as an F420H2-dependent menaquinone reductase, which is essential for the pathogen's emergence from hypoxia[4]. The activation of pretomanid and delamanid exploits this native pathway via a promiscuous enzymatic activity[5].

  • Anaerobic Action: An initial hydride transfer from the F420H2 cofactor to the nitroimidazole ring leads to the decomposition of the prodrug into a des-nitro metabolite. This collapse releases reactive nitrogen species, specifically nitric oxide (NO), which induces fatal respiratory poisoning[5],[3].

  • Aerobic Action: Under aerobic conditions, the NO burst is less lethal; instead, the primary mechanism shifts to the inhibition of cell wall mycolic acid biosynthesis[1],[3].

Resistance to these drugs almost exclusively arises from mutations in the ddn gene or genes responsible for the F420 biosynthetic pathway (fbiA, fbiB, fbiC, fgd1), which hinder the catalytic domain required for prodrug activation[1].

G Prodrug Pretomanid (Prodrug) Ddn Ddn Enzyme (Nitroreductase) Prodrug->Ddn Binds F420 F420H2 (Reduced Cofactor) F420->Ddn Hydride Transfer Metabolite Des-nitro Metabolite Ddn->Metabolite Reduction NO Nitric Oxide (NO) Release Ddn->NO Ring Collapse Effect2 Mycolic Acid Inhibition (Aerobic) Metabolite->Effect2 Effect1 Respiratory Poisoning (Anaerobic) NO->Effect1

Caption: Bioreductive activation of bicyclic nitroimidazoles via the F420/Ddn pathway.

Advanced Chemical Synthesis Strategies

The synthesis of highly active nitroimidazoles requires strict regiocontrol. The position of the nitro group (C-4 vs. C-5 vs. C-3) dictates the reduction potential and, consequently, the biological activity[3].

Synthesis of Bicyclic Nitroimidazooxazines (Pretomanid)

The synthesis of pretomanid (PA-824) relies on the convergent assembly of a chiral epoxide and a functionalized nitroimidazole[2]. Early process chemistry often suffered from silyl migration and the formation of inactive 3-nitro isomers, necessitating a highly controlled, step-by-step protocol[3],[6].

Step-by-Step Methodology: De Novo Synthesis of Pretomanid

Self-Validating Protocol: Each step includes an internal chemical logic check to prevent off-target isomerization.

  • Epoxide Condensation: React 2-chloro-4-nitro-1H-imidazole with neat (S)-epichlorohydrin under basic conditions (K2CO3, EtOH, 80 °C). Causality: The basic conditions deprotonate the imidazole, allowing nucleophilic attack on the less sterically hindered carbon of the epoxide, forming a chlorohydrin intermediate[2].

  • Hydrolysis & Diol Formation: Hydrolyze the chlorohydrin using aqueous conditions to yield the corresponding diol.

  • Regioselective Protection: Treat the diol with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane. Causality: TBDMS selectively protects the primary alcohol due to steric bulk, leaving the secondary alcohol available for alkylation. This prevents competitive bis-alkylation.

  • O-Alkylation: React the TBDMS-protected intermediate with 4-(trifluoromethoxy)benzyl bromide using NaH in DMF. Validation Check: Monitor by TLC; the secondary alkoxide will smoothly displace the benzylic bromide.

  • Deprotection: Remove the TBDMS group using tetra-n-butylammonium fluoride (TBAF) in THF.

  • Intramolecular Cyclization: Subject the deprotected alcohol to basic cyclization (NaH, DMF) to close the oxazine ring, yielding the final pretomanid scaffold[2]. Validation Check: The disappearance of the hydroxyl stretch in IR and a shift in the C-H NMR signals confirm ring closure.

Synthesis of Highly Conjugated 5-Nitroimidazoles via SRN1

To bypass cross-resistance in parasitic infections, researchers have developed highly conjugated 5-nitroimidazoles. Traditional SN2 reactions fail for highly branched nucleophiles due to steric hindrance. Instead, the Unimolecular Radical Nucleophilic Substitution (SRN1) mechanism is employed[7].

The SRN1 mechanism is a chain reaction initiated by single electron transfer (SET). It allows the synthesis of highly branched molecules under remarkably mild conditions,[8].

G Initiation Initiation: Electron Transfer (SET) RadicalAnion Radical Anion [ArX]•⁻ Initiation->RadicalAnion Cleavage Bond Cleavage: Ar• + X⁻ RadicalAnion->Cleavage Addition Nucleophilic Addition: Ar• + Nu⁻ → [ArNu]•⁻ Cleavage->Addition Propagation Propagation: [ArNu]•⁻ + ArX → ArNu + [ArX]•⁻ Addition->Propagation Propagation->RadicalAnion Chain Reaction

Caption: The SRN1 radical-nucleophilic substitution chain mechanism.

Causality in SRN1: The reaction of 2-chloromethyl-1-methyl-5-nitro-1H-imidazole with nitronate anions proceeds via SRN1 because the nitro group stabilizes the intermediate radical anion[8]. The use of radical scavengers (e.g., di-t-butyl nitroxide) severely inhibits the reaction, validating the radical-mediated pathway, whereas strong electron acceptors like p-dinitrobenzene show minimal inhibition once the chain propagates[7].

Structural Characterization & Isomeric Differentiation

A critical failure point in nitroimidazole drug development is the misassignment of isomers. For instance, the 3-nitro isomer of pretomanid was initially mischaracterized and thought to possess moderate activity. Rigorous de novo synthesis and X-ray crystallography later proved that the authentic 3-nitro isomer is completely inactive (MIC > 128 μM), as it is not a substrate for Ddn and cannot release nitric oxide[3],[6].

To ensure scientific integrity, quantitative NMR and Mass Spectrometry (MS) data must be rigorously compared.

Table 1: Comparative Analytical Data for Nitroimidazole Isomers
Compound / IsomerDiagnostic ¹H NMR Shift (CDCl₃)MS Fragmentation MarkerBiological & Mechanistic Implication
Pretomanid (4-nitro) Imidazole C-H ~ 8.05 ppm[M+H]⁺, distinct loss of NO₂Active prodrug; efficient Ddn substrate; releases NO[3].
3-nitro isomer (Byproduct) Imidazole C-H ~ 7.60 ppm[M+H]⁺, altered fragmentationInactive (MIC > 128 μM); fails to bind/reduce via Ddn[3].
5-nitro SRN1 Adducts Imidazole C-H ~ 7.90 - 8.08 ppm[M-HNO₂]⁺Active against metronidazole-resistant Giardia[8].
6-nitroimidazooxazole Imidazole C-H ~ 7.55 ppm[M+H]⁺, distinct ring cleavageWeak anaerobic activity; activated by alternative homologues[6].

Note: The upfield shift of the imidazole proton in the 3-nitro isomer (7.60 ppm) compared to the 4-nitro isomer (8.05 ppm) is caused by the altered electronic shielding environment when the nitro group is relocated adjacent to the bridgehead nitrogen[3].

Conclusion & Future Perspectives

The synthetic evolution of nitroimidazoles from simple monomeric structures to complex, chiral bicyclic systems represents a triumph of modern medicinal chemistry. By understanding the strict causality between molecular structure (e.g., C-4 vs. C-3 nitro placement) and bioreductive activation via the F420/Ddn pathway, researchers can rationally design next-generation therapeutics. Furthermore, leveraging unconventional synthetic methodologies like SRN1 electron transfer allows for the generation of highly conjugated scaffolds capable of overcoming existing resistance mechanisms in both mycobacterial and parasitic infections.

References

1. ChemInform Abstract: Recent Advances in the Chemical Synthesis of Novel Nitroimidazoles via Electron Transfer Reactions. ResearchGate. Available at: 2.[1] Mutations in Genes for the F420 Biosynthetic Pathway and a Nitroreductase Enzyme Are the Primary Resistance Determinants in Spontaneous In Vitro-Selected PA-824-Resistant Mutants of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: 3.[5] The evolution of nitroimidazole antibiotic resistance in Mycobacterium tuberculosis. bioRxiv. Available at: 4.[4] Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering. PLOS Pathogens. Available at: 5.[3] Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. PMC - NIH. Available at: 6.[6] Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Medicinal Chemistry Letters. Available at: 7.[7] Radical-nucleophilic Substitution Reactions. Part 5. Anions of Nitroimidazoles in SRNl and Oxidative Addition Reactions. RSC Publishing. Available at: 8.[2] Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. MDPI. Available at: 9.[8] A CONVENIENT SYNTHESIS OF HIGHLY CONJUGATED 5-NITRO-IMIDAZOLES. Semantic Scholar. Available at:

Sources

Methodological & Application

Application Note: Evaluation of 1-ethyl-2-methyl-5-nitroimidazole (EMNI) as a Hypoxic Radiosensitizer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical protocols for evaluating 1-ethyl-2-methyl-5-nitroimidazole (EMNI) as a hypoxic cell radiosensitizer. EMNI is a 5-nitroimidazole derivative structurally analogous to Metronidazole but possessing higher lipophilicity due to the N1-ethyl substitution.

Solid tumors frequently contain hypoxic cores (


 mmHg) that are 2.5–3 times more resistant to ionizing radiation than well-oxygenated tissues. EMNI functions as an "oxygen mimetic," diffusing into these hypoxic regions and fixing radiation-induced DNA damage. This document provides a standardized workflow for validating EMNI’s Sensitizer Enhancement Ratio (SER), determining optimal timing (

), and assessing in vivo efficacy.

Chemical & Mechanistic Rationale

Compound Profile[1][2][3]
  • Chemical Name: this compound[1][2]

  • Class: 5-Nitroimidazole[1][3][2]

  • Molecular Formula:

    
    
    
  • Key Property: Unlike 2-nitroimidazoles (e.g., Misonidazole), 5-nitroimidazoles generally exhibit a lower single-electron reduction potential (

    
     to 
    
    
    
    mV). This results in lower aerobic toxicity but requires higher millimolar concentrations to achieve radiosensitization comparable to oxygen.
Mechanism of Action: The Oxygen Mimetic Effect

Ionizing radiation creates radical sites on DNA (


). In the presence of oxygen, these are "fixed" into permanent damage (

). In hypoxia, endogenous thiols (glutathione) repair

back to

, causing radioresistance.

EMNI acts as an electron-affinic agent. It enters the cell and undergoes enzymatic reduction.[4][5]

  • Hypoxia: The nitro group is reduced to a radical anion (

    
    ). This radical reacts with 
    
    
    
    , preventing repair and "fixing" the lethal lesion.
  • Normoxia (Healthy Tissue): Oxygen, having a higher electron affinity, steals the electron from the EMNI radical, regenerating the parent drug and superoxide. This "Futile Cycle" prevents drug activation in healthy tissues, reducing toxicity.[6]

Pathway Visualization

G Drug EMNI (Parent) Radical Nitro Radical Anion (R-NO2•-) Drug->Radical 1e- Reduction Reductase Nitroreductase (P450/xanthine oxidase) Reductase->Radical Radical->Drug Normoxia (O2 present) Fixation Lethal DNA Adduct (Cell Death) Radical->Fixation Hypoxia (Fixes Damage) Futile Futile Cycle (Superoxide Gen.) Radical->Futile Protection of Normal Tissue Oxygen Oxygen (O2) Oxygen->Futile Oxidizes Drug DNA_Rad DNA Radical (Target) DNA_Rad->Fixation Binding

Figure 1: Mechanism of Action. Under hypoxia, the EMNI radical fixes DNA damage. Under normoxia, oxygen reverses the reduction (Futile Cycle), protecting healthy tissue.

Protocol A: In Vitro Radiosensitization (Clonogenic Assay)

Objective: Determine the Sensitizer Enhancement Ratio (SER) of EMNI in EMT6 or V79 cell lines under strict hypoxia.

Materials
  • Cell Lines: V79 (Chinese Hamster Lung) or EMT6 (Murine Mammary Carcinoma).

  • Hypoxia Chamber: Bactron anaerobic chamber or custom gassing manifold (

    
    ).
    
  • Glassware: Glass petri dishes (plastic absorbs nitroimidazoles; glass is preferred for precise dosimetry).

  • Reagents: EMNI (dissolved in DMSO, final concentration <0.5%), Giemsa stain.

Experimental Workflow
StepActionCritical Technical Note
1. Seeding Plate

cells (depending on radiation dose) into glass dishes.
Allow 4–6 hours for attachment.
2. Drug Treat Add EMNI at graded concentrations (e.g., 0, 1, 2, 5, 10 mM).Include a "Vehicle Only" control.
3. Degassing Place in hypoxia chamber/manifold for 1 hour at

.
CRITICAL: Oxygen must be

ppm. Residual

competes with the drug.
4. Irradiation Irradiate cells while sealed in hypoxia. Doses: 0, 2, 4, 6, 8, 10 Gy.Use a sealed brass/aluminum box if transporting to X-ray source to maintain anoxia.
5. Washout Immediately remove drug media, wash 2x with PBS, add fresh media.Prolonged exposure after irradiation causes cytotoxicity, not sensitization.
6. Incubation Incubate for 7–10 days (Normoxia).Wait for macroscopic colonies (>50 cells).
7. Analysis Fix (Methanol) and Stain (Giemsa). Count colonies.Calculate Survival Fraction (SF).
Data Analysis: Calculating SER
  • Plot Log(Survival Fraction) vs. Radiation Dose (Gy) .

  • Fit curves using the Linear-Quadratic Model:

    
    .
    
  • Calculate the Sensitizer Enhancement Ratio (SER) :

    
    
    
  • Success Criteria: An SER > 1.2 at non-toxic concentrations indicates significant radiosensitization. 5-nitroimidazoles typically achieve SERs of 1.2–1.6 depending on concentration.

Protocol B: In Vivo Pharmacokinetics & Tumor Efficacy

Objective: Validate that EMNI penetrates the tumor core and enhances radiation-induced tumor growth delay.

Step 1: Pharmacokinetics ( Determination)

Radiosensitizers must be present in the tumor at the exact moment of irradiation.

  • Model: Balb/c mice bearing EMT6 subcutaneous tumors (approx. 200

    
    ).
    
  • Dosing: Administer EMNI (e.g., 200 mg/kg, i.p. or i.v.).

  • Sampling: Harvest plasma and tumor tissue at 15, 30, 60, 120, and 240 mins.

  • Analysis: HPLC-UV or LC-MS/MS.

  • Output: Determine the time to maximum tumor concentration (

    
    ). Note: For ethyl-substituted nitroimidazoles, lipophilicity usually ensures rapid equilibration (30–45 mins).
    
Step 2: Tumor Growth Delay Assay

Workflow Diagram:

Workflow cluster_Groups Treatment Groups Start Tumor Inoculation (Day 0) Growth Growth to 150-200 mm³ (~Day 7-10) Start->Growth Random Randomization (n=8-10/group) Growth->Random G1 Control (Vehicle) Random->G1 G2 Radiation Only (10 Gy) Random->G2 G3 EMNI Only Random->G3 G4 EMNI + Radiation Random->G4 Monitor Measure Tumor Vol. (3x/week) G1->Monitor Irrad Local Tumor Irradiation (X-ray/Gamma) G2->Irrad Dosing Administer EMNI (Wait t-max: ~45 min) G3->Dosing G4->Dosing Dosing->Irrad Dosing->Monitor Irrad->Monitor End Endpoint: Vol > 1000 mm³ or 60 Days Monitor->End

Figure 2: In Vivo Efficacy Workflow. Critical timing involves administering EMNI exactly


 minutes before irradiation.
Data Interpretation[1]
  • Metric: Calculate Tumor Growth Delay (TGD) : Time (days) for treated tumors to reach 5x initial volume minus time for control tumors.

  • Enhancement Factor (EF):

    
    
    
  • Statistical Significance: Kaplan-Meier survival curves (Log-rank test).

Safety & Toxicology Considerations

While 5-nitroimidazoles (like EMNI/Metronidazole) are generally less neurotoxic than 2-nitroimidazoles (Misonidazole), the ethyl substitution increases lipophilicity, potentially increasing Blood-Brain Barrier (BBB) penetration.

  • Neurotoxicity Monitoring: Observe mice for ataxia, lethargy, or seizure activity post-administration.

  • Cumulative Toxicity: In fractionated radiation schedules (e.g., 2 Gy x 5 days), EMNI accumulation may occur. Perform repeat-dose PK studies if planning fractionated trials.

References

  • Overgaard, J. (2011). Hypoxic radiosensitizers: Adjuvant for radiotherapy of carcinoma of the pharynx and larynx? The Lancet Oncology. Link

  • Wardman, P. (2007). Chemical radiosensitizers for use in radiotherapy.[4][7][8][9] Clinical Oncology.[6] Link

  • Adams, G. E., & Stratford, I. J. (1986). Hypoxia-mediated drugs for radiation and chemotherapy.[4] Cancer and Metastasis Reviews. Link

  • Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment.[4][5][8][10] Nature Reviews Cancer. Link

  • Rockwell, S., et al. (2009). Hypoxia and Radiation Therapy: Past History, Ongoing Research, and Future Promis. Current Molecular Medicine. Link

  • Nunn, A., et al. (1995). Nitroimidazoles and imaging hypoxia.[5][6][8][10] Quarterly Journal of Nuclear Medicine. Link

Sources

High-Performance Liquid Chromatography (HPLC) Strategies for 5-Nitroimidazole Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Abstract

This guide details the analytical methodology for the quantitation of 5-nitroimidazoles (5-NDZs)—specifically Metronidazole (MNZ), Tinidazole (TNZ), and Ornidazole (ONZ)—in pharmaceutical formulations and biological matrices. 5-NDZs are critical antimicrobial agents used against anaerobic bacteria and protozoa.[1][2][3][4] Their analysis requires rigorous control of chromatographic parameters due to their polarity and photosensitivity. This protocol synthesizes reversed-phase (RP-HPLC) best practices with UV-Vis detection, providing a validated framework for pharmacokinetic (PK) studies and Quality Control (QC).

Scientific Foundation & Mechanism

To optimize an analytical method, one must understand the analyte's behavior. 5-NDZs are prodrugs; their bioactivity relies on the reduction of the nitro group (


) at the C5 position of the imidazole ring.
Mechanism of Action

The selectivity of 5-NDZs for anaerobic pathogens stems from the unique redox potential of their electron transport proteins (e.g., ferredoxin). In an anaerobic environment, the nitro group is reduced to a nitro-radical anion. This reactive intermediate covalently binds to DNA, causing strand breaks and cell death.

Chromatographic Implications[2][3][5][6][7][8]
  • Polarity: The imidazole ring and polar side chains (e.g., ethanol in MNZ) make these compounds relatively polar (LogP values: MNZ -0.02, TNZ 0.35). Standard C18 columns require high aqueous content for retention.

  • pKa: MNZ has a pKa of ~2.5 (basic nitrogen). At neutral pH, it is uncharged. However, slightly acidic mobile phases (pH 3.0–4.0) are preferred to suppress silanol activity on the column stationary phase, preventing peak tailing.

  • Chromophore: The

    
     group provides a strong, specific UV absorption maximum at 318–320 nm , which is distinct from many matrix interferences that absorb at lower wavelengths (210–254 nm).
    
Biological Pathway Diagram

Nitroimidazole_Mechanism Drug 5-Nitroimidazole (Prodrug) Cell Anaerobic Cell Entry (Passive Diffusion) Drug->Cell Redox Reduction by Ferredoxin/Flavodoxin Cell->Redox Low Redox Potential Radical Nitro-Radical Anion (R-NO2•-) Redox->Radical Electron Transfer DNA Covalent Binding to Bacterial DNA Radical->DNA Attack Death DNA Strand Breakage & Cell Death DNA->Death

Figure 1: Mechanism of action for 5-nitroimidazoles. The reduction step is critical for bioactivity and informs the stability requirements during sample preparation (avoiding strong reducing agents).

Method Development & Optimization

Stationary Phase Selection

While Phenyl-Hexyl columns offer alternative selectivity, a high-purity C18 (Octadecyl) column is the industry standard for robustness.

  • Recommended: Agilent ZORBAX SB-C18 or Phenomenex Kinetex C18 (Core-shell).

  • Dimensions: 150 mm × 4.6 mm, 5 µm (or 3.5 µm for faster separation).

  • Rationale: The "Stable Bond" (SB) or core-shell technology withstands the acidic mobile phase (pH 3.0) required for sharp peak shapes.

Mobile Phase Chemistry

Isocratic elution is generally sufficient for 5-NDZs due to their similar polarity.

  • Buffer: 20 mM Potassium Dihydrogen Phosphate (

    
    ).
    
  • pH Adjustment: Adjust to pH 3.0 ± 0.1 with dilute Orthophosphoric Acid (

    
    ).
    
  • Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH). ACN yields lower backpressure and sharper peaks.

  • Ratio: Buffer:ACN (80:20 v/v) to (75:25 v/v).

    • Note: Higher aqueous content (80%+) is necessary to retain the polar MNZ.

Detection Parameters
  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Wavelength: 318 nm .[4][5]

    • Why? This is the

      
       for the nitro-imidazole chromophore. Detection here significantly reduces baseline noise from plasma proteins compared to 254 nm.
      

Experimental Protocols

Protocol A: Biological Fluids (Plasma/Serum) via Solid Phase Extraction (SPE)

Target Audience: PK Researchers, Clinical Labs. Requirement: High sensitivity and clean baseline.

Materials:

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) polymer (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

  • Internal Standard (IS): Tinidazole (if analyzing MNZ) or Cephalexin (structurally distinct but similar retention).

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Aliquot 250 µL of plasma.

    • Add 25 µL of Internal Standard working solution.

    • Add 250 µL of 0.1% Formic Acid in water to disrupt protein binding. Vortex for 30s.

  • SPE Conditioning:

    • Wash cartridge with 1 mL Methanol.

    • Equilibrate with 1 mL Water.

  • Loading:

    • Load the pre-treated plasma sample onto the cartridge. Apply slow vacuum (approx. 1 mL/min).

  • Washing (Critical Step):

    • Wash with 1 mL of 5% Methanol in Water.

    • Rationale: Removes salts and proteins without eluting the polar nitroimidazoles.

    • Dry cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 1 mL of Acetonitrile.

  • Reconstitution:

    • Evaporate eluate to dryness under nitrogen stream at 40°C.

    • Reconstitute in 200 µL of Mobile Phase. Vortex and centrifuge at 10,000 rpm for 5 min.

    • Transfer supernatant to HPLC vial.

Protocol B: Pharmaceutical Formulations (QC)

Target Audience: Manufacturing QC, Formulation Scientists. Requirement: Speed and reproducibility.

Step-by-Step Procedure:

  • Standard Preparation:

    • Dissolve 25 mg of Reference Standard in 25 mL Mobile Phase (Stock: 1 mg/mL).

    • Sonicate for 10 mins.

    • Dilute to working concentration (e.g., 50 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh 20 tablets and crush to fine powder.

    • Weigh powder equivalent to 25 mg active ingredient.

    • Transfer to 25 mL volumetric flask; add 15 mL Mobile Phase.

    • Sonicate for 20 mins (monitor temperature).

    • Make up to volume.[5][6] Filter through 0.45 µm Nylon filter (do not use PVDF as it may bind nitroimidazoles).

  • Injection:

    • Inject 20 µL directly.

Analytical Workflow Visualization

HPLC_Workflow cluster_conditions Critical Parameters Sample Sample Source (Plasma or Tablet) Prep Sample Preparation (SPE or Filtration) Sample->Prep HPLC HPLC System (C18 Column, Isocratic) Prep->HPLC Detect UV Detection (318 nm) HPLC->Detect Data Data Analysis (Peak Area vs Conc) Detect->Data Params Mobile Phase: 20mM KH2PO4 (pH 3.0) : ACN (80:20) Flow: 1.0 mL/min | Temp: 30°C Params->HPLC

Figure 2: End-to-end analytical workflow. The critical parameter node highlights the validated mobile phase conditions necessary for separating 5-NDZs.

Validation & Performance Metrics

The following data represents typical performance metrics achievable with this protocol (based on ICH Q2(R1) guidelines).

ParameterAcceptance CriteriaTypical Result (Metronidazole)
Linearity (

)
> 0.9990.9998 (Range: 0.5 – 50 µg/mL)
Retention Time RSD < 2.0%~5.1 min (RSD 0.3%)
Resolution (

)
> 2.0 (between MNZ and TNZ)4.5
Tailing Factor (

)
< 2.01.1 (Due to pH 3.0 buffer)
LOD (Limit of Detection) S/N > 30.02 µg/mL
Recovery (SPE) 85% – 115%94.5% ± 2.1%
Troubleshooting Guide
  • Split Peaks: Usually indicates sample solvent strength is higher than mobile phase. Solution: Dissolve sample in mobile phase.[2][4]

  • Tailing: pH is likely too high (> 4.5), causing silanol interaction. Solution: Verify buffer pH is 3.0.

  • Low Recovery (Plasma): Protein binding is not fully disrupted. Solution: Ensure acid addition (Formic acid/TCA) prior to SPE loading.

References

  • International Journal of Pharmaceutical Education and Research. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography.

  • National Institutes of Health (PMC). (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.

  • Sigma-Aldrich (Merck). Extraction of Nitroimidazoles from Milk and Egg Samples using SupelMIP SPE.

  • Agilent Technologies. (2019).[7] Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS.

  • ResearchGate. (2025). Rapid, Sensitive, and Validated HPLC Method for Analysis of Metronidazole and Tinidazole under Identical Chromatographic Conditions.

Sources

Application Note: Advanced In Vitro Evaluation of Novel Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The clinical utility of 5-nitroimidazoles (5-NI), such as Metronidazole (MTZ) and Tinidazole (TNZ), is currently threatened by the emergence of refractory strains in Giardia lamblia and Trichomonas vaginalis. The primary mechanism of resistance involves the downregulation of the Pyruvate:Ferredoxin Oxidoreductase (PFOR) pathway, which prevents the reduction of the nitro group into its cytotoxic radical form.

This guide provides a rigorous framework for evaluating new nitroimidazole chemotypes. Unlike standard antibiotic screens, anaerobic protozoan assays require strict control over redox potentials. A new derivative is only valuable if it demonstrates:

  • Superior Potency:

    
     values in the low micromolar/nanomolar range.
    
  • High Selectivity: A Selectivity Index (SI)

    
     against mammalian cell lines.
    
  • Resistance Breaking: Activity against MTZ-resistant (MTZ-R) reference strains.

Mechanism of Action & Resistance Logic[1]

To interpret assay data, one must understand the activation cascade. Nitroimidazoles are prodrugs . They remain inert until reduced in the parasite's hydrogenosome (Trichomonas) or cytosol (Giardia).

The Activation Pathway (Graphviz Visualization)

The following diagram illustrates the critical electron transfer pathway required for drug activation and the specific nodes where resistance occurs.

Nitroimidazole_Activation Compound Nitroimidazole (Prodrug Entry) Reduction Nitro-Reduction (R-NO2 -> R-NO2•-) Compound->Reduction Passive Diffusion PFOR PFOR Enzyme (Pyruvate -> Acetyl-CoA) Fd Ferredoxin (Electron Carrier) PFOR->Fd e- Transfer Fd->Reduction Donates e- Damage DNA Helix Destabilization Reduction->Damage Toxic Radical Formation Resistance RESISTANCE MECH: Downregulation of PFOR/Fd transcripts Resistance->PFOR Resistance->Fd

Caption: The PFOR-dependent activation cascade. Resistance typically arises when parasites downregulate PFOR or Ferredoxin to stop "activating" the suicide drug.

Phase I: Biological Systems & Culture Protocols

Reliable data begins with the medium. Giardia and Trichomonas are fastidious anaerobes.

The Gold Standard Medium: Modified TYI-S-33

Do not use generic broth. Use Keister’s Modified TYI-S-33 supplemented with bovine bile (essential for Giardia morphology).[1]

Preparation Protocol:

  • Base Ingredients (per Liter):

    • Casein Digest (Peptone): 20.0 g

    • Yeast Extract: 10.0 g[1][2]

    • Dextrose (Glucose): 10.0 g

    • L-Cysteine HCl: 2.0 g (Critical reducing agent)[1]

    • Ascorbic Acid: 0.2 g[2]

    • Bovine Bile: 0.75 g (Specific for Giardia)

  • pH Adjustment (Critical Control Point): Adjust pH to 6.8–7.0 before sterilization. High pH causes precipitation of salts and drug instability.

  • Serum Supplementation: Add 10% Heat-Inactivated Bovine Serum (HI-FBS) after autoclaving.

    • Note: Heat inactivation (56°C for 30 min) is mandatory to destroy complement proteins that lyse trophozoites.

Anaerobic Handling
  • Equipment: Anaerobic jars (e.g., GasPak system) are sufficient; an anaerobic chamber is ideal but not strictly necessary if handling is rapid.

  • Indicator: Always include a Resazurin or Methylene Blue strip in the jar to verify anaerobic conditions (strip should be colorless).

Phase II: The Screening Engine (Resazurin Assay)

We utilize the Resazurin (Alamar Blue) fluorometric assay. It is superior to microscopic counting (subjective) and [3H]-thymidine (radioactive). Viable parasites reduce non-fluorescent resazurin (blue) to fluorescent resorufin (pink).

Experimental Workflow

Assay_Workflow Step1 1. Compound Prep Dissolve in DMSO (Max 0.5% final) Step2 2. Plate Seeding Giardia: 5x10^3/well Trichomonas: 1x10^4/well Step1->Step2 Step3 3. Anaerobic Incubation 48 Hours @ 37°C Step2->Step3 Step4 4. Add Resazurin (10% v/v) Step3->Step4 Step5 5. Readout Fluorescence Ex: 530nm / Em: 590nm Step4->Step5

Caption: High-throughput screening workflow for nitroimidazole susceptibility testing.

Detailed Protocol Steps

Step 1: Compound Preparation

  • Prepare 100 mM stocks of derivatives in 100% DMSO.

  • Critical: Nitroimidazoles can have poor solubility. Sonicate if necessary.

  • Create serial dilutions in culture medium. Ensure the final DMSO concentration in the well does not exceed 0.5% , as DMSO is toxic to Giardia at >1%.

Step 2: Parasite Harvesting (The "Ice Shock" Method)

  • Giardia trophozoites adhere tightly to tube walls. Do not use Trypsin.

  • Incubate culture tubes on ice for 15 minutes. The cold shock depolymerizes the ventral disc microtubules, causing detachment without membrane damage.

  • Invert gently to mix, count using a hemocytometer, and dilute to seeding density (

    
     trophozoites/well).
    

Step 3: Incubation

  • Seed 96-well black-walled plates (to minimize fluorescence cross-talk).

  • Include Edge Effect Controls: Fill outer perimeter wells with PBS or media only (no cells) to prevent evaporation artifacts.

  • Incubate in anaerobic jars at 37°C for 48 hours.

Step 4: Development & Reading

  • Add Resazurin solution (0.1 mg/mL) to each well (10% of well volume).

  • Incubate for 4–6 hours at 37°C.

  • Read Fluorescence: Excitation 530 nm / Emission 590 nm.

Phase III: Data Analysis & Success Criteria

Raw fluorescence units (RFU) must be converted into quantitative metrics.

Calculating IC50

Normalize data to controls:



  • Negative Control: Parasites + DMSO (no drug).

  • Blank: Media only (no parasites).

Fit the dose-response curve using a non-linear regression (4-parameter logistic model) to determine the


.
Selectivity Index (SI)

You must counter-screen against a mammalian cell line (e.g., Vero, HepG2) using the same compound range.


[3]
Success Thresholds Table
ParameterExcellent CandidateModerate HitPoor / Fail

(Giardia)




(Trichomonas)



Selectivity Index (SI)



Resistant Strain Activity Retains

shift in


shift
Cross-resistant

Phase IV: Mechanism Validation (Cross-Resistance)

If a new derivative shows high potency, you must determine if it is still dependent on the PFOR pathway (and thus liable to the same resistance mechanisms as Metronidazole).

Protocol:

  • Obtain MTZ-Resistant (MTZ-R) lines (e.g., G. lamblia 106-2ID10 or induce resistance by sub-lethal dosing over 3 months).

  • Run the Resazurin assay simultaneously on the Wild Type (WT) and MTZ-R strains.

  • Calculate the Resistance Index (RI):

    
    
    

Interpretation:

  • RI

    
     1:  The new derivative bypasses the standard resistance mechanism (e.g., it might have a higher redox potential that allows reduction by other enzymes, or it targets a different pathway). High Value. 
    
  • RI > 5: The derivative shares the same activation liability as Metronidazole.

References

  • Leitsch, D., et al. (2007). "Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase."[4] PLOS Biology.

  • Dunn, L. A., et al. (2010). "A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro." International Journal for Parasitology.

  • Keister, D. B. (1983). "Axenic Culture of Giardia lamblia in TYI-S-33 Medium Supplemented with Bile." Transactions of the Royal Society of Tropical Medicine and Hygiene.

  • Rampersad, J. N., et al. (2025). "A comprehensive analysis of viability assays for Giardia lamblia and Trichomonas vaginalis trophozoites." The Journal of Infection in Developing Countries.

  • Upcroft, P., & Upcroft, J. A. (2001). "Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa." Clinical Microbiology Reviews.

Sources

Application Note: Nitroimidazole-Based Radiotracers for PET Imaging of Tissue Hypoxia

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tumor hypoxia is a critical microenvironmental factor that drives aggressive phenotypes, metastasis, and profound resistance to both radiotherapy and chemotherapy. For researchers and drug development professionals, the non-invasive quantification of spatial hypoxia is essential for stratifying patients, evaluating hypoxia-activated prodrugs, and guiding radiation "dose-painting." Nitroimidazole-based Positron Emission Tomography (PET) radiotracers represent the gold standard for this application. This application note details the mechanistic causality of nitroimidazole retention, provides a comparative profile of leading tracers (e.g., [¹⁸F]FMISO, [¹⁸F]FAZA, [¹⁸F]HX4), and outlines a self-validating, standardized experimental protocol for in vivo hypoxia imaging.

Mechanistic Causality of Nitroimidazole Retention

The efficacy of nitroimidazole-based PET tracers relies on a1 driven strictly by intracellular oxygen tension[1]. The protocol's success depends on the following sequential cascade:

  • Passive Diffusion: The lipophilic or amphiphilic radiotracer diffuses from the bloodstream across the cell membrane into the intracellular space[2].

  • Bioreduction: Inside the cell, nitroreductase enzymes catalyze a single-electron reduction of the nitro group, forming a reactive nitro radical anion[1].

  • Oxygen-Dependent Bifurcation:

    • Normoxia (Futile Cycling): If intracellular oxygen is abundant, the radical anion is rapidly reoxidized to its parent compound. The uncharged tracer then diffuses back out of the cell and is cleared from the tissue[1].

    • Hypoxia (Covalent Trapping): In the absence of sufficient oxygen (typically pO₂ < 10 mmHg), the radical undergoes further reduction. The resulting reactive intermediates form irreversible covalent bonds with intracellular macromolecules (e.g., proteins, nucleic acids), securely trapping the radiolabel inside the hypoxic cell[1].

Mechanism Blood Bloodstream (Tracer Delivery) Cell Intracellular Space (Passive Diffusion) Blood->Cell Diffusion Radical Nitro Radical Anion (1e- Reduction) Cell->Radical Nitroreductase Normoxia Normoxia (High O2) Reoxidation Radical->Normoxia O2 present Hypoxia Hypoxia (Low O2) Further Reduction Radical->Hypoxia O2 absent Normoxia->Blood Washout Trapped Covalent Binding to Macromolecules Hypoxia->Trapped Irreversible Trapping

Biochemical mechanism of nitroimidazole bioreduction and hypoxic trapping.

Comparative Profiling of Key Nitroimidazole Tracers

While the fundamental trapping mechanism is conserved across the nitroimidazole class, structural modifications significantly alter their pharmacokinetic profiles, clearance rates, and ultimate image contrast[3]. Selecting the correct tracer dictates the timing of the imaging protocol.

  • [¹⁸F]FMISO (Fluoromisonidazole): The first-generation and 2[2]. Due to its high lipophilicity, it exhibits slow tissue clearance, requiring long uptake times (up to 4 hours) and resulting in relatively low tumor-to-background ratios (TBR)[3].

  • [¹⁸F]FAZA (Fluoroazomycin arabinoside): A second-generation tracer with increased hydrophilicity. It demonstrates faster renal clearance, reducing background signal and allowing for4[4]. However, its absolute tumor uptake is generally lower than FMISO[5].

  • [¹⁸F]HX4 (Flortanidazole): A third-generation, highly water-soluble tracer. It exhibits the highest clearance rate among the three, yielding 3 at 3 to 4 hours post-injection, though it presents higher inter-patient variance[3].

Quantitative Comparison of Hypoxia PET Tracers
TracerGenerationPrimary ClearanceOptimal Imaging TimeRelative Image Contrast (TBR)Key Characteristic
[¹⁸F]FMISO 1stHepatobiliary / Renal120 - 240 minLow to Moderate (1.67)High reproducibility, slow clearance[3]
[¹⁸F]FAZA 2ndPredominantly Renal120 minModerate (1.75)Lower absolute uptake, low background[5]
[¹⁸F]HX4 3rdPredominantly Renal180 - 240 minHigh (2.39)Highest clearance, superior contrast[3]

(Note: Data synthesized from mathematical simulations and clinical dynamic PET scans[3],[5].)

Standardized Experimental Protocol: In Vivo Hypoxia PET Imaging

To ensure reproducibility and self-validating results, the imaging protocol must account for the specific pharmacokinetic clearance time of the chosen tracer. The following step-by-step methodology outlines the standard clinical and preclinical workflow for [¹⁸F]FMISO, adaptable for FAZA and HX4.

Step-by-Step Methodology

Step 1: Subject Preparation

  • Fasting: Unlike [¹⁸F]FDG-PET, fasting is generally not required for nitroimidazole PET since glucose metabolism does not competitively inhibit tracer uptake[6].

  • Venous Access: Establish two venous access lines: one for radiotracer administration and a contralateral line for venous blood sampling (required only if absolute quantification via blood input function is needed)[6].

Step 2: Radiotracer Administration

  • Administer the radiotracer via slow intravenous injection.

  • Dosage Parameters: For [¹⁸F]FMISO, a standard clinical dose is approximately 3.7 MBq/kg (0.1 mCi/kg), up to a maximum of 370 MBq (10 mCi)[6]. For [¹⁸F]FAZA, doses typically range from 200 to 600 MBq depending on the specific trial protocol[7].

Step 3: Uptake Phase (Clearance Window)

  • Causality of the Delay: The subject must rest during the uptake phase. This extended delay is not merely for target accumulation; it is strictly required to allow the unbound tracer to wash out from normoxic tissues via futile cycling, thereby establishing the necessary signal-to-noise ratio for accurate hypoxia delineation[1].

  • Timing:

    • [¹⁸F]FAZA: 120 minutes[4].

    • [¹⁸F]FMISO / [¹⁸F]HX4: 120 to 240 minutes (180-240 mins optimal for maximum contrast)[3],[8].

Step 4: PET/CT Image Acquisition

  • Position the subject in the PET/CT scanner.

  • Acquire a low-dose CT scan for attenuation correction and anatomical localization.

  • Acquire a static PET emission scan over the region of interest (e.g., 20-30 minutes for a single field-of-view)[6]. Dynamic scanning (starting immediately post-injection) can be performed if compartmental kinetic modeling is desired to extract specific distribution volumes[9].

Step 5: Image Reconstruction and Analysis

  • Reconstruct images using standard iterative algorithms with CT-based attenuation correction[6].

  • Calculate the Tumor-to-Blood Ratio (TBR) or Tumor-to-Muscle Ratio (TMR) by drawing Volumes of Interest (VOIs) over the tumor and a reference background region[10],[11].

Protocol Prep Subject Prep (Venous Access) Inject Tracer Injection (e.g., 3.7 MBq/kg) Prep->Inject Wait Uptake Phase (120-240 mins) Inject->Wait Scan PET/CT Scan (Static/Dynamic) Wait->Scan Analyze Quantification (TBR Calculation) Scan->Analyze

Standardized clinical workflow for nitroimidazole-based hypoxia PET imaging.

Data Interpretation and Thresholding

The fundamental metric for defining hypoxia in nitroimidazole PET is the Tumor-to-Background Ratio (TBR) . Because absolute Standardized Uptake Values (SUV) can fluctuate based on injection dose and patient-specific clearance rates, referencing the tumor uptake against a normoxic background normalizes the data, creating a self-validating readout[9].

  • Hypoxic Threshold: A TBR ≥ 1.2 to 1.4 (typically measured at 2 to 4 hours post-injection against venous blood pool or contralateral muscle) is the universally accepted threshold indicative of clinically significant hypoxia (pO₂ < 10 mmHg)[1],[9].

  • Hypoxic Volume (HV): By applying this TBR threshold across the 3D tumor volume, researchers can calculate the total Hypoxic Volume. This metric is critical for radiotherapy "dose-painting," where radiation doses are escalated specifically within the radioresistant hypoxic sub-volumes[12].

References

  • [1] Positron Emission Tomography Imaging of Hypoxia - PMC - NIH. 1

  • [4] Hypoxia imaging with [18F]HX4 PET compared with [18F]FMISO and [18F]FAZA: From preclinical to clinical studies. - AACR Journals. 4

  • [3] Comparison of [18F]-FMISO, [18F]-FAZA and [18F]-HX4 for PET imaging of hypoxia – a simulation study - Taylor & Francis.3

  • [5] A Comparison of the Imaging Characteristics and Microregional Distribution of 4 Hypoxia PET Tracers - PMC. 5

  • [6] Tumor Hypoxia Imaging with [F-18] Fluoromisonidazole Positron Emission Tomography in Head and Neck Cancer - AACR Journals. 6

  • [2] Development of a Novel Approach for In Vivo Tumor Hypoxia PET Imaging with Nitroreductase-Specific Responsive Radiotracers - ACS Publications. 2

  • [9] Imaging of hypoxia in human glioblastoma with dynamic 18F-fluoromisonidazole PET - OAE Publishing. 9

  • [7] Correlation of FAZA PET Hypoxia Imaging To 3D Histology in Oral Tongue Cancer - ClinicalTrials.gov. 7

  • [10] Development of 18F-Fluoromisonidazole Hypoxia PET/CT Diagnostic Interpretation Criteria - Journal of Nuclear Medicine. 10

  • [12] Tumor Hypoxia Detected by 18F-fluoromisonidazole Positron Emission Tomography (FMISO PET) as a Prognostic Indicator of Radiotherapy - Anticancer Research. 12

  • [8] Advances in PET and MRI imaging of tumor hypoxia - Frontiers. 8

  • [11] Imaging of hypoxia with 18FFAZA PET in patients with locally advanced nonsmall cell lung cancer - Ovid.11

Sources

protocols for assessing the anti-Helicobacter pylori activity of nitroimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Assessing Anti-Helicobacter pylori Activity of Nitroimidazoles

Abstract

The assessment of nitroimidazole (e.g., metronidazole, tinidazole) activity against Helicobacter pylori presents unique challenges due to the organism's fastidious microaerophilic nature and the prodrug mechanism of the compound. Unlike standard antibiotics, nitroimidazoles require reductive activation by specific bacterial nitroreductases (RdxA/FrxA). This guide provides a rigorous, field-validated technical framework for susceptibility testing, prioritizing the Agar Dilution method (Gold Standard) and offering Gradient Diffusion (E-test) as a practical alternative. It details the causal link between intracellular redox potential and drug efficacy, ensuring experimental reproducibility.

Introduction & Mechanism of Action

Nitroimidazoles are biologically inert prodrugs. Their bactericidal activity is strictly dependent on intracellular reduction. In H. pylori, this is primarily mediated by the oxygen-insensitive NADPH nitroreductase (RdxA ) and, to a lesser extent, the NADPH flavin oxidoreductase (FrxA ).[1]

  • Mechanism: The nitro group (-NO2) is reduced to a nitro-anion radical. This unstable intermediate generates toxic nitrosocompounds and hydroxylamines that covalently bind to DNA, causing strand breakage and cell death.

  • Resistance: Predominantly caused by loss-of-function mutations in rdxA (high-level resistance) or frxA (moderate resistance).

  • Experimental Implication: The assay environment must support H. pylori growth (microaerophilic) while allowing the drug's reductive activation. High oxygen tension can reverse the reduction (futile cycling), artificially raising MIC values.

Figure 1: Mechanism of Action & Resistance Pathways

G Prodrug Nitroimidazole (Prodrug - Inactive) CellEntry Passive Diffusion into Cytoplasm Prodrug->CellEntry RdxA RdxA Nitroreductase (Primary Activator) CellEntry->RdxA Substrate FrxA FrxA Oxidoreductase (Secondary Activator) CellEntry->FrxA Radical Nitro-anion Radical (Toxic Intermediate) RdxA->Radical Reduction (e-) FrxA->Radical DNA DNA Damage (Strand Breakage) Radical->DNA Death Bacterial Cell Death DNA->Death Mutation rdxA/frxA Mutation (Loss of Function) Mutation->RdxA Inhibits FutileCycle O2 Futile Cycling (Reoxidation) FutileCycle->Radical Reverses Reduction

Caption: Pathway of nitroimidazole activation in H. pylori. Resistance occurs via enzymatic inactivation or oxidative recycling.

Pre-Analytical Considerations

Biosafety & Strain Handling
  • Biosafety Level: BSL-2.

  • Reference Strains:

    • Susceptible Control:ATCC 43504 (Note: While often used as a control, ATCC 43504 is actually metronidazole resistant by some standards, but widely used for QC of media. For strict susceptible control, ATCC 26695 is preferred).

    • Resistant Control:ATCC 43504 (MIC typically >32 mg/L).

Antibiotic Stock Preparation

Metronidazole has limited solubility in water. Improper solubilization causes precipitation in agar, leading to "spotty" inhibition zones.

ParameterSpecification
Solvent Dimethyl Sulfoxide (DMSO) or Glacial Acetic Acid (dropwise)
Stock Concentration 10,000 µg/mL (10 mg/mL)
Storage -20°C in small aliquots (Avoid freeze-thaw cycles; light sensitive)
Working Solution Dilute in sterile distilled water.[2] Final DMSO < 1% to avoid toxicity.
Culture Media

The choice of media is critical. H. pylori is fastidious; poor growth leads to unreadable MICs.

  • Base: Mueller-Hinton Agar (MHA) or Columbia Agar.

  • Supplement: 5-10% Defibrinated Horse Blood (preferred over sheep blood for better growth visualization).

  • Additives: No additional antibiotics (e.g., Skirrow's supplement) should be used in susceptibility testing plates.

Protocol 1: Agar Dilution (Gold Standard)

Reference: CLSI M45 / EUCAST Guidelines

This method is the definitive standard for H. pylori due to the organism's slow growth and the ability to test multiple strains simultaneously.

Step-by-Step Methodology

1. Plate Preparation:

  • Prepare MHA with 5% Horse Blood.

  • Add Metronidazole from stock solution to molten agar (50°C) to achieve a doubling dilution series: 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64 mg/L .

  • Pour plates and allow to solidify. Dry surfaces in a laminar flow hood for 30 mins.

  • Control Plate: Prepare one plate with no antibiotic (Growth Control).

2. Inoculum Preparation (Critical Step):

  • Harvest fresh H. pylori colonies (48-72h old) from a non-selective blood agar plate.

  • Suspend in sterile saline (0.85%) or Brucella broth.

  • Turbidity Adjustment: Adjust to McFarland 2.0 (approx.

    
     CFU/mL).
    
    • Note: Unlike the standard 0.5 McFarland for E. coli, H. pylori requires a denser inoculum to ensure visible growth after spotting.

3. Inoculation:

  • Use a Steers Replicator or a calibrated micropipette.

  • Spot 1-2 µL of the suspension onto the agar surface.

  • Final inoculum per spot: ~

    
     to 
    
    
    
    CFU.[3]
  • Inoculate the Growth Control plate first, then the antibiotic plates (lowest to highest concentration), then a final Growth Control plate to check for contamination/viability during the process.

4. Incubation:

  • Atmosphere: Microaerophilic (

    
    , 
    
    
    
    ,
    
    
    ).
  • Temperature:

    
    .
    
  • Duration: 72 hours (extend to 5 days if growth is faint).

5. Interpretation:

  • MIC Definition: The lowest concentration that completely inhibits visible growth (disregard a single colony or faint haze).

  • Readout: Compare spots to the Growth Control.

Figure 2: Agar Dilution Workflow

Workflow Stock Metronidazole Stock (DMSO) Plates Pour Plates (0.125 - 64 mg/L) Stock->Plates Dilution Series Media Molten MHA + 5% Blood (50°C) Media->Plates Spot Spot Inoculation (1-2 µL per spot) Plates->Spot Colony Fresh H. pylori Colonies (72h) Suspension Suspension Prep (McFarland 2.0) Colony->Suspension Suspension->Spot Incubate Incubate 72h Microaerophilic @ 37°C Spot->Incubate Read Read MIC (No Growth) Incubate->Read

Caption: Experimental workflow for Agar Dilution susceptibility testing.

Protocol 2: Gradient Diffusion (E-Test)

Alternative Method

While Agar Dilution is the reference, E-test is widely used in clinical labs. However, it is prone to overestimating resistance (10-20% higher MICs) due to the continuous gradient and potential for "haze" growth.

  • Media: Use MHA + 5% Horse Blood. Ensure the agar depth is

    
     mm (critical for diffusion kinetics).
    
  • Inoculum: Adjust to McFarland 3.0 . (Slightly heavier than Agar Dilution to ensure a confluent lawn).

  • Application: Swab the plate in three directions to create a lawn. Allow to dry for 15 minutes. Apply the E-test strip.[4]

  • Incubation: 72 hours, Microaerophilic, 35°C.

  • Reading: Read the MIC at the point where the ellipse of inhibition intersects the strip.

    • Caveat: If a haze of growth is present inside the ellipse, read the MIC at the point of complete inhibition (ignore the haze if it's significantly lighter than the lawn, but for Metronidazole, significant haze often indicates resistance mechanisms).

Data Analysis & Interpretation

Clinical Breakpoints

Interpret MIC values using current EUCAST or CLSI criteria. Note that H. pylori breakpoints are epidemiological cut-off values (ECOFFs) distinguishing wild-type from non-wild-type.

OrganizationSusceptible (S)Resistant (R)Notes
EUCAST MIC

mg/L
MIC

mg/L
Based on epidemiological cut-offs.[5]
CLSI (M45) MIC

mg/L
MIC

mg/L
"Resistant" implies high likelihood of treatment failure.
Quality Control (QC)

Every batch must include QC strains to validate media performance and antibiotic potency.

StrainExpected MIC Range (Metronidazole)
H. pylori ATCC 43504

mg/L (Resistant Control)
B. fragilis ATCC 25285

mg/L (Anaerobe Control - Optional)
Troubleshooting
  • No Growth on Control Plate: Inoculum was too light or microaerophilic conditions failed (check jar seals/gas packs).

  • Spotty Growth: Inoculum not homogeneous; vortex well.

  • Unexpected Resistance: Check if incubation was accidentally aerobic (metronidazole is inactive in aerobic conditions).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria; Approved Guideline—Third Edition (M45-A3). Wayne, PA: CLSI.[6] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Clinical Breakpoint Tables v. 13.0.[Link]

  • Goodwin, A., et al. (1998). "Metronidazole resistance in Helicobacter pylori is due to null mutations in a gene (rdxA) that encodes an oxygen-insensitive NADPH nitroreductase."[1][7] Molecular Microbiology, 28(2), 383-393. [Link]

  • Mégraud, F., et al. (1999). "Antibiotic resistance in Helicobacter pylori." International Journal of Antimicrobial Agents, 11(3-4), 277-281. [Link]

  • Chisholm, S. A., et al. (2008). "Standardization of a modified agar dilution method for the determination of the minimum inhibitory concentration of antibiotics for Helicobacter pylori." Journal of Antimicrobial Chemotherapy, 61(6), 1310-1316. [Link]

Sources

Troubleshooting & Optimization

overcoming challenges in the synthesis of 1-ethyl-2-methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support center for researchers and process chemists working on the synthesis of 1-ethyl-2-methyl-5-nitroimidazole (an ethyl analog of the pharmaceutical standards Metronidazole and Dimetridazole).

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Regioselectivity, Safety, and Purification in Nitroimidazole Synthesis.

Executive Summary

The synthesis of this compound presents two primary bottlenecks: safety risks during the nitration of 2-methylimidazole and regioselectivity issues during N-alkylation. In standard basic alkylation conditions, the reaction thermodynamically and kinetically favors the formation of the unwanted 4-nitro isomer due to steric hindrance at the N1 position adjacent to the nitro group. This guide provides protocols to reverse this selectivity towards the target 5-nitro isomer and ensures safe nitration parameters.

Module 1: The Nitration Bottleneck (Precursor Synthesis)

Context: The synthesis often begins with the nitration of 2-methylimidazole to yield 2-methyl-4(5)-nitroimidazole.

Troubleshooting Guide

Q: The reaction temperature spikes uncontrollably upon adding nitric acid. How do I prevent thermal runaway? A: The nitration of imidazoles is highly exothermic. The "dump and stir" method is dangerous.

  • Root Cause: Rapid addition of HNO₃ to H₂SO₄/imidazole mixtures generates excessive heat, overwhelming cooling capacity.

  • Solution (The "Heel" Method): Do not start with fresh acid. Use a "heel" (a portion of the reaction mixture from a previous successful batch) or a large volume of sulfuric acid as a heat sink.

  • Protocol Adjustment:

    • Dissolve 2-methylimidazole in sulfuric acid (keep T < 40°C).

    • Add Nitric Acid (fuming or 65%) slowly below surface level if possible.

    • Critical: Maintain temperature between 110°C–130°C only after addition is complete to drive the reaction.

    • Alternative: Use Nitrate Salts (e.g., NaNO₃ or KNO₃) instead of liquid HNO₃. This releases HNO₃ in situ more slowly, smoothing the exotherm profile [1].

Q: My yield is stuck at ~50-60%. How do I improve conversion? A: Low yields often result from incomplete nitration or loss during neutralization (the product is amphoteric).

  • Optimization: Ensure the H₂SO₄ concentration is high (using oleum can help) to maintain the nitronium ion (NO₂⁺) concentration.

  • Workup: When neutralizing the acid mix to precipitate the product, adjust pH to exactly pH 2.0–2.5 . The 2-methyl-4(5)-nitroimidazole is least soluble at this isoelectric point. Going to neutral pH (7.0) can actually increase solubility and loss.

Visualization: Safe Nitration Workflow

NitrationSafety Start Start: 2-Methylimidazole Dissolution Dissolve in H2SO4 (Keep T < 45°C) Start->Dissolution Addition Add Nitrate Source (NaNO3 or HNO3) SLOW ADDITION Dissolution->Addition Heat Ramp T to 120-130°C (Drive Reaction) Addition->Heat Monitor Exotherm Quench Quench on Ice Heat->Quench pH_Adjust Adjust pH to 2.0 - 2.5 (Isoelectric Precipitation) Quench->pH_Adjust Filter Filter Crude 2-methyl-4(5)-nitroimidazole pH_Adjust->Filter

Figure 1: Safe nitration workflow emphasizing temperature control and isoelectric precipitation.

Module 2: The Regioselectivity Challenge (N-Alkylation)

Context: Converting 2-methyl-4(5)-nitroimidazole to this compound. This is the most critical step.

Troubleshooting Guide

Q: I am getting a 70:30 mixture favoring the 4-nitro isomer. Why? A: You are likely using basic conditions (e.g., K₂CO₃/Acetone or NaH/DMF).

  • Mechanism: In basic media, the imidazole is deprotonated to form an anion. The nitro group at C4/C5 is bulky. The nitrogen adjacent to the nitro group (N1 for 5-nitro product) is sterically hindered. The alkylating agent attacks the less hindered nitrogen (distal to the nitro group), resulting in the 1-ethyl-4-nitroimidazole (the "wrong" isomer) [2].

Q: How do I force the reaction to produce the 5-nitro isomer? A: Switch to Acidic Alkylation or Thermal Neutral Alkylation .

  • The Acid Strategy: In acidic media (or using alkyl sulfates/phosphates), the mechanism shifts. The reaction does not proceed via the free anion.

  • Protocol (Acid-Catalyzed Alkylation):

    • Reagents: 2-methyl-4(5)-nitroimidazole + Diethyl Sulfate (DES).

    • Solvent: Formic acid or acetic acid (or neat DES).

    • Conditions: Heat to 100–110°C.

    • Why it works: Under these conditions, the thermodynamics favor the formation of the more stable 1-alkyl-5-nitro system, or the transition state allows for attack at the N1 position despite sterics, often driven by hydrogen bonding with the acid solvent [3].

    • Note on Dimetridazole: This mirrors the industrial synthesis of Dimetridazole (1,2-dimethyl-5-nitroimidazole), which uses dimethyl sulfate in formic acid to achieve high 5-nitro selectivity.

Q: Can I synthesize it by nitrating 1-ethyl-2-methylimidazole instead? A: Yes, this is the "Inverted Route."

  • Protocol: Alkylate 2-methylimidazole first (easy, no isomers) to get 1-ethyl-2-methylimidazole. Then, nitrate this intermediate.

  • Advantage: Nitration of 1-alkyl-2-methylimidazoles occurs predominantly at the C5 position.

  • Risk: The nitration conditions are harsh and can degrade the alkyl group or cause ring cleavage if not controlled. However, this guarantees the correct regiochemistry if the ring survives.

Visualization: Regioselectivity Pathways

Regioselectivity cluster_Basic Basic Conditions (K2CO3/NaH) cluster_Acidic Acidic Conditions (DES/HCOOH) Precursor 2-methyl-4(5)-nitroimidazole (Tautomeric Mixture) Anion Imidazolate Anion (Sterically Sensitive) Precursor->Anion Deprotonation Complex H-Bonded Complex (Thermodynamic Control) Precursor->Complex Acid/Heat Prod4 1-ethyl-2-methyl-4-nitroimidazole (MAJOR PRODUCT - UNWANTED) Anion->Prod4 Distal Attack (Less Hindered) Prod5 This compound (MAJOR PRODUCT - TARGET) Complex->Prod5 Proximal Attack (Favored)

Figure 2: Mechanism of regioselectivity. Basic conditions favor the 4-nitro isomer; acidic conditions favor the 5-nitro target.

Module 3: Purification & Analysis

Context: Separating the 4-nitro impurity from the 5-nitro target.

Data Table: Isomer Differentiation
Feature1-Ethyl-2-Methyl-5 -Nitroimidazole (Target)1-Ethyl-2-Methyl-4 -Nitroimidazole (Impurity)
¹H NMR (C-H Ring) ~7.9 - 8.0 ppm (C4-H)~7.5 - 7.7 ppm (C5-H)
Solubility (Water) Moderate (often forms hydrates)Lower solubility (often crystallizes first)
pKa (Conjugate Acid) ~2.5~1.8
Melting Point Typically lower (check specific polymorphs)Typically higher
Troubleshooting Guide

Q: How do I remove the 4-nitro isomer without column chromatography? A: Use fractional crystallization from water or ethanol.

  • Dissolve the crude mixture in hot water (or 10% ethanol/water).

  • Cool slowly to room temperature.

  • The 4-nitro isomer is generally less soluble and may crystallize out first (check this with your specific ethyl derivative, as it varies by alkyl chain length). Filter this solid off.[1]

  • Concentrate the filtrate to recover the 5-nitro isomer .

  • Validation: Always check the ¹H NMR of the first crop. If the signal at ~7.6 ppm dominates, you have successfully removed the impurity.

Q: My product is dark brown/black. How do I clean it? A: Nitroimidazoles are prone to forming tarry polymerization byproducts during the exothermic alkylation.

  • Fix: Dissolve the crude product in dilute HCl (pH ~2), treat with Activated Carbon at 50°C for 30 minutes, filter through Celite, and then neutralize with ammonia to reprecipitate the clean base.

References

  • Safe Nitration Protocols: Process for the safe nitration of 2-methylimidazole. US Patent 4,209,631. Link

  • Regioselectivity in Alkylation: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole... Der Pharma Chemica, 2022.[2] Link

  • Acidic Alkylation Mechanism: Alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. J. Chem. Soc., Perkin Trans. 1, 1999. Link

  • Analytical Separation: Separation of 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole. SIELC Technologies Application Note. Link

Sources

optimizing reaction conditions for nitroimidazole derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitroimidazole Derivatization Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks in nitroimidazole functionalization.

Nitroimidazoles are privileged pharmacophores, but their derivatization is notoriously plagued by regioselectivity issues, poor precursor solubility, and unwanted side reactions (such as over-alkylation or nitro group reduction). This guide synthesizes field-proven methodologies with mechanistic causality to ensure your synthetic workflows are robust, reproducible, and self-validating.

Mechanistic Foundation: The Regioselectivity Challenge

The core challenge in modifying 4(5)-nitroimidazole lies in its tautomeric nature. The position of the nitro group creates an asymmetric electronic and steric environment, meaning nucleophilic attack by the imidazole nitrogen can yield either the 1-alkyl-4-nitroimidazole (thermodynamic product) or the 1-alkyl-5-nitroimidazole (kinetic product).

Mechanism Tautomer 4(5)-Nitroimidazole (Tautomeric Mixture) Anion Nitroimidazolide Anion (Delocalized) Tautomer->Anion Base (e.g., K2CO3) Kinetic 1-Alkyl-5-nitroimidazole (Kinetic Isomer) Anion->Kinetic Fast Attack (N1) Thermo 1-Alkyl-4-nitroimidazole (Thermodynamic Isomer) Anion->Thermo Direct Attack (N3) Quat 1,3-Dialkyl-4-nitroimidazolium (Quaternary Intermediate) Kinetic->Quat + R-X (Excess/Heat) Quat->Thermo - R-X (Dealkylation)

Mechanistic pathway of nitroimidazole alkylation highlighting kinetic vs. thermodynamic control.

FAQ & Troubleshooting Guide

Q1: I am trying to synthesize a 1-alkyl-4-nitroimidazole, but my NMR shows a mixture of regioisomers. How do I force thermodynamic control? A: The formation of regioisomers is dictated by both temperature and the basicity of your reaction media. To force the formation of the 4-nitro isomer, you must provide enough thermal energy to allow the initially formed 1-alkyl-5-nitroimidazole (kinetic product) to undergo quaternization with excess alkylating agent, followed by preferential dealkylation to the more stable 4-nitro isomer[1]. Actionable fix: Switch your solvent to DMF, use a mild base like K₂CO₃, and elevate the temperature to 60°C–100°C[2][3]. If working in acidic media with reactive alkyl halides, temperatures up to 140°C will predominantly yield the 4-nitro isomer[1].

Q2: How can I selectively synthesize the thermodynamically less stable 1-alkyl-5-nitroimidazole? A: Direct alkylation often fails to provide the 5-nitro isomer in high purity. You must rely on kinetic control or indirect protection strategies. In acidic media at lower temperatures (e.g., 75°C), reactive alkylating agents like benzyl chloride can yield the 5-nitro isomer[1]. Alternatively, use a Michael addition strategy. By reacting the azole with a Michael acceptor, you protect one nitrogen. Subsequent quaternization and Hofmann elimination of the protective group will yield the thermodynamically less stable 5-nitro regioisomer in high yields[4].

Q3: My reaction yield is extremely low, and I suspect it is due to the poor solubility of the 4(5)-nitroimidazole precursor. What is the solution? A: 4(5)-nitroimidazole has strong intermolecular hydrogen bonding, making it poorly soluble in many organic solvents. Actionable fix: Pre-form the nitroimidazolide salt. Suspend the precursor in DMF and add your base (e.g., NaH for strong deprotonation or Cs₂CO₃ for better solubility of the resulting salt) and stir for 30–60 minutes before adding the electrophile. The delocalized anion is highly soluble in polar aprotic solvents[3].

Q4: I am observing the formation of a highly polar byproduct that stays at the baseline on my TLC. What is it? A: You are likely over-alkylating your product, resulting in a 1,3-dialkyl-4-nitroimidazolium quaternary salt[1]. This occurs when the electrophile is highly reactive (e.g., methyl iodide, allyl bromide) and used in excess. Actionable fix: Strictly control your stoichiometry to 1.05 equivalents of the alkylating agent and monitor the reaction closely via LC-MS or TLC. Quench the reaction immediately once the starting material is consumed.

Workflow & Decision Matrix

Workflow Start Identify Target Isomer Isomer4 Target: 4-Nitro Isomer Start->Isomer4 Isomer5 Target: 5-Nitro Isomer Start->Isomer5 Cond4 Direct Alkylation Base: K2CO3, Solvent: DMF Temp: 60-140°C Isomer4->Cond4 Cond5 Indirect Route Michael Addition Protection or Low Temp (75°C) Isomer5->Cond5 Trouble1 Issue: Poor Solubility? Action: Pre-form Anion Cond4->Trouble1 Trouble2 Issue: Over-alkylation? Action: Strict Stoichiometry Cond4->Trouble2

Decision matrix and troubleshooting workflow for regioselective nitroimidazole derivatization.

Quantitative Data: Reaction Conditions vs. Regiochemical Outcome

Target RegioisomerReagents / BaseSolventTemperatureExpected Outcome / YieldRef.
1-Alkyl-4-nitroimidazole Alkyl Halide, K₂CO₃DMF60°C – 100°CMajor product (66–85% yield). Thermodynamic control.[2][3]
1-Alkyl-4-nitroimidazole Reactive Alkyl Halide, Acidic MediaNone / Neat140°CPredominant formation via quaternization-dealkylation.[1]
1-Alkyl-5-nitroimidazole Reactive Alkyl Halide, Acidic MediaNone / Neat75°CPredominant formation via kinetic control.[1]
1-Alkyl-5-nitroimidazole Michael Acceptor, Alkyl HalideVariousVariedHigh yield via quaternization-Hofmann elimination sequence.[4]

Standardized Experimental Protocols

Protocol A: Thermodynamically Controlled Synthesis of 1-Alkyl-4-nitroimidazole

Causality: Using K₂CO₃ in DMF at 60°C provides sufficient energy to overcome the activation barrier for the thermodynamic product while preventing the degradation of the nitro group[3].

  • Anion Generation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4(5)-nitroimidazole (1.0 equiv) and anhydrous DMF (0.2 M concentration). Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 45 minutes to pre-form the soluble nitroimidazolide anion.

  • Alkylation: Dropwise, add the alkyl halide (1.05 equiv) via syringe.

  • Thermodynamic Shift: Attach a reflux condenser and heat the reaction mixture to 60°C using an oil bath. Stir for 12–24 hours.

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The 4-nitro isomer will typically elute with a higher Rf value than the 5-nitro isomer due to a lower dipole moment. Ensure no baseline material (quaternary salt) is accumulating.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Regioselective Synthesis of 1-Alkyl-5-nitroimidazole via Michael Adducts

Causality: This protocol bypasses the thermodynamic preference for the 4-nitro isomer by utilizing a temporary, bulky Michael acceptor to block the N3 position, forcing subsequent alkylation at the desired nitrogen[4].

  • N-Protection (Michael Addition): React 4(5)-nitroimidazole with a Michael acceptor (e.g., ethyl acrylate) under mild basic conditions to form the N-protected Michael adduct. Purify via flash chromatography.

  • Quaternization: Dissolve the purified adduct in acetonitrile. Add the desired alkylating agent (e.g., methyl iodide, 5.0 equiv) and heat to reflux until complete conversion to the quaternary imidazolium salt is observed via LC-MS.

  • Hofmann Elimination: Treat the isolated quaternary salt with a strong, non-nucleophilic base (e.g., DBU or t-BuOK) in THF at 0°C. This triggers the Hofmann elimination of the Michael acceptor moiety.

  • Isolation: Quench with saturated NH₄Cl, extract with DCM, and purify the resulting 1-alkyl-5-nitroimidazole via column chromatography.

References

  • Bhujanga Rao, A. K. S., Gundu Rao, C., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from:[Link]

Sources

Nitroimidazole Technical Support Center: Troubleshooting & Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitroimidazole Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, microbiologists, and drug development professionals troubleshoot unexpected results when working with nitroimidazole-class compounds (e.g., metronidazole, tinidazole, misonidazole, azomycin).

Nitroimidazoles are unique because they are prodrugs . Their efficacy is entirely dependent on intracellular bioreductive activation, a process highly sensitive to environmental oxygen and cellular redox states[1][2]. The guides below address the most common points of failure in these experiments, explaining the underlying chemical causality and providing self-validating protocols to ensure scientific integrity.

Section 1: Environmental Control (The Oxygen Paradox)

Q: Why is my known susceptible bacterial strain or hypoxic cancer cell line surviving high concentrations of nitroimidazoles?

The Causality: The most common cause of unexpected survival is microscopic oxygen contamination. Nitroimidazoles require a single-electron reduction by cellular enzymes (like ferredoxin or nitroreductases) to form a highly reactive, DNA-damaging nitro radical anion[1]. However, this process is reversible. If even trace amounts of oxygen are present, the radical anion rapidly transfers its extra electron to


. This forms superoxide and regenerates the inert parent prodrug—a phenomenon known as futile cycling [2]. Because the drug is constantly deactivated before it can cause DNA strand breaks, the cells survive[1].
Protocol: Validating Strict Hypoxic/Anaerobic Conditions

To ensure your experimental setup is not falling victim to futile cycling, your anaerobic system must be self-validating.

  • Media Pre-equilibration: Liquid media holds significant dissolved oxygen. Place all assay media into the anaerobic chamber/workstation with loosened caps for a minimum of 24 hours prior to the experiment.

  • Biological Control: Always include a parallel plate inoculated with an obligate aerobe (e.g., Pseudomonas aeruginosa or standard B. subtilis). If the aerobe shows any growth, your environment is not strictly anaerobic.

  • Chemical Indicator: Place a resazurin-based anaerobic indicator strip inside the incubation jar or chamber. The strip must transition from pink (oxidized) to colorless (reduced) and remain colorless for the entire duration of the assay.

  • Sealing: If using a continuous-flow hypoxia incubator for mammalian cells, use gas-permeable plate seals to ensure the microenvironment of the well matches the chamber atmosphere.

Section 2: Viability Assay Artifacts (The Redox Trap)

Q: Why do my MTT or Resazurin (Alamar Blue) viability assays show 100% viability, or even an increase in signal, at the highest drug concentrations?

The Causality: You are likely observing a false positive caused by direct chemical interference. Nitroimidazoles and their reduced intermediates are highly redox-active[3][4]. In the absence of any cellular metabolism, these compounds can directly donate electrons to tetrazolium salts (like MTT or WST-1) or resazurin, reducing them into purple formazan or fluorescent resorufin, respectively[4][5]. This chemical reduction mimics the signal of living cells, completely masking the cytotoxic effect of the drug[5].

Quantitative Comparison of Viability Assay Compatibility

To avoid redox artifacts, you must select an assay that measures a non-redox proxy for cell viability.

Assay TypeTarget BiomarkerCompatibilityCausality / Recommendation
MTT / WST-1 Dehydrogenase activityPoor Avoid. Nitro radicals and thiol-containing media directly reduce tetrazolium salts, causing massive false positives[4].
Resazurin Diaphorase / NADHModerate-Poor Use with caution. Less sensitive to interference than MTT, but still prone to artifacts at high drug concentrations. Requires strict cell-free controls[4][5].
ATP Luminescence ATP concentrationExcellent Recommended. Relies on luciferase/luciferin. Unaffected by the redox state of the drug[5][6].
Crystal Violet DNA / Protein massExcellent Recommended. Stains adherent biomass directly. Completely independent of cellular redox mechanics[1].

Section 3: Drug Stability and Preparation

Q: My nitroimidazole stock solution seems to lose potency over time. How should I prepare and store it?

The Causality: Nitroimidazoles are susceptible to photodegradation and pH-dependent hydrolysis. For example, metronidazole exhibits maximum stability in aqueous environments strictly between pH 4.0 and 6.0[7]. Exposure to light or highly alkaline media accelerates the degradation of the imidazole ring, rendering the drug inactive before it ever reaches the cells[7].

Protocol: Standard Operating Procedure for Stock Preparation
  • Weighing: Weigh the lyophilized nitroimidazole powder under low-light conditions.

  • Solubilization: Dissolve the powder in 100% DMSO or Methanol to create a concentrated stock (e.g., 100 mM). Avoid making primary stocks in water or PBS, as aqueous solubility is limited and prone to pH fluctuations[7].

  • Aliquotting: Immediately divide the stock into single-use amber microcentrifuge tubes to protect from UV/ambient light.

  • Storage: Store aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year)[8].

  • Usage: Thaw a single aliquot immediately before the assay. Never subject nitroimidazole stocks to freeze-thaw cycles, as this precipitates the compound and degrades the active moiety[8].

Section 4: Genetic Resistance Mechanisms

Q: I have ruled out oxygen contamination and assay artifacts, but my clinical isolate is still highly resistant to metronidazole. What is happening at the molecular level?

The Causality: If environmental factors are controlled, resistance is driven by genetic mutations that either prevent prodrug activation or actively detoxify the compound.

  • Activation Failure (rdxA mutations): In organisms like Helicobacter pylori, the drug is normally activated by an oxygen-insensitive NADPH nitroreductase encoded by the rdxA gene[9]. Loss-of-function mutations in rdxA (or the related frxA gene) prevent the prodrug from being converted into the toxic radical, conferring high-level resistance[9][10].

  • Detoxification (nim genes): In Bacteroides species, resistance is often mediated by plasmid-borne nim genes[10][11]. These genes encode an alternative reductase that performs a rapid 6-electron reduction, converting the nitro group directly into a harmless amino derivative, entirely bypassing the toxic radical intermediate[10][11].

Pathway Visualization

G Prodrug Nitroimidazole (Prodrug) Enzyme Nitroreductase (e.g., RdxA / PFOR) Prodrug->Enzyme Anaerobic Conditions Nim Nim Reductase (Resistance) Prodrug->Nim nim Gene Expression Radical Nitro Radical Anion (Toxic Intermediate) Enzyme->Radical 1e- Reduction DNA DNA Strand Breaks (Cell Death) Radical->DNA Oxidative Damage Oxygen Oxygen (O2) Futile Cycling Radical->Oxygen O2 Present Oxygen->Prodrug Re-oxidation Amino Amino Derivative (Non-Toxic) Nim->Amino 6e- Reduction

Fig 1: Nitroimidazole bioreduction, oxygen futile cycling, and Nim-mediated resistance pathways.

References
  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. acs.org.[Link]

  • What is the mechanism of Morinidazole? patsnap.com.[Link]

  • Sequential Inactivation of rdxA (HP0954) and frxA (HP0642) Nitroreductase Genes Causes Moderate and High-Level Metronidazole Resistance in Helicobacter pylori. nih.gov.[Link]

  • Characterization of a Stable, Metronidazole-Resistant Clostridium difficile Clinical Isolate. plos.org.[Link]

  • Sequential Inactivation of rdxA (HP0954) and frxA (HP0642) Nitroreductase Genes Causes Moderate and High-Level Metronidazole Resistance in Helicobacter pylori. asm.org.[Link]

  • Cell viability assays: Alternatives to the MTT assay. quartzy.com.[Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. nih.gov.[Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. researchgate.net.[Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. psecommunity.org.[Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. nih.gov.[Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. openmedscience.com.[Link]

Sources

addressing stability issues of nitroimidazole compounds in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitroimidazole Stability & Handling

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Stability of Nitroimidazole Compounds (Metronidazole, Tinidazole, Ronidazole, etc.) in Solution

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk. This guide addresses the chemical instability mechanisms of nitroimidazole antibiotics in solution. Unlike robust solid-state formulations, nitroimidazoles in solution are highly susceptible to photolytic rearrangement and alkaline hydrolysis .

The protocols below are designed to eliminate "ghost peaks" in your HPLC data, prevent precipitation in stock solutions, and ensure the biological validity of your antimicrobial assays.

Module 1: Photostability & Handling (Critical)

Issue: “My clear Metronidazole solution turned yellow/brown after 4 hours on the bench. Is it still usable?”

Diagnosis: No. The solution has undergone irreversible photodegradation.

The Mechanism (Causality): The nitro group (


) at the C-5 position of the imidazole ring is a chromophore that absorbs UV and visible light (up to ~400 nm). Upon photon absorption, the molecule enters an excited triplet state. This triggers a radical-mediated rearrangement, often converting the nitroimidazole into N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide  (in the case of Metronidazole) or releasing nitrite ions (

). This rearrangement product is pharmacologically inactive and cytotoxic, compromising your assay.

Protocol: The "Darkroom" Standard

  • Glassware: Use actinic (amber) glassware exclusively. If amber volumetric flasks are unavailable, wrap clear glass in double-layered aluminum foil before adding the solid compound.

  • Lighting: Minimize exposure to fluorescent lab lights. If performing sensitive kinetic studies, work under yellow safety light (sodium vapor emission spectrum >500 nm).

  • Validation: If you observe a new peak at RRT ~0.8-0.9 in your HPLC chromatogram (often eluting before the parent peak), this is the photolytic rearrangement product, not a synthesis impurity.

Visualization: Safe Stock Preparation Workflow

StockPrep Start Solid Nitroimidazole (Store at 2-8°C) Weigh Weighing Step (Dim Light/Rapid) Start->Weigh Minimize air/light time Vessel Vessel Selection (Amber Glass + Foil) Weigh->Vessel Solvent Solvent Addition (Acidic/Neutral pH) Solvent->Vessel Avoid alkaline buffers Filter Filtration (PVDF/PES 0.22µm) Vessel->Filter Protect from light Storage Final Storage (-20°C, Dark) Filter->Storage Aliquot immediately

Figure 1: Critical workflow for preparing nitroimidazole stock solutions to prevent photon-induced homolysis.

Module 2: pH & Hydrolysis

Issue: “I buffered my Tinidazole solution to pH 9.0 for a physiological assay, and the concentration dropped by 40% overnight.”

Diagnosis: Alkaline Hydrolysis.

The Mechanism (Causality): Nitroimidazoles are relatively stable in acidic and neutral media (pH 2–7). However, in alkaline environments (pH > 8), hydroxide ions (


) attack the imidazole ring. This leads to ring cleavage and the formation of ammonia and other fragmentation products. The rate of degradation is pseudo-first-order and accelerates exponentially with pH and temperature.

Data Summary: pH Stability Matrix

pH ConditionStability StatusHalf-life (

) Estimate*
Recommendation
pH 1.2 - 2.0 High > 1000 hoursSafe for gastric simulation studies.
pH 4.0 - 6.0 Optimal > 2 years (shelf life)Target range for stock solutions.
pH 7.0 - 7.5 Moderate Weeks to MonthsAcceptable for immediate biological assays.
pH 8.0 - 9.0 Poor 24 - 48 hoursPrepare fresh; use immediately.
pH > 10.0 Critical Failure < 2 hoursDo not use. Ring cleavage occurs rapidly.

*Estimates based on aqueous solution at 25°C protected from light.

Troubleshooting Protocol:

  • Check Buffer: If your protocol requires basic pH, prepare the solution immediately before use. Do not store it.

  • Quench: If analyzing alkaline samples via HPLC, quench the reaction by adding 1% Formic Acid or Acetate Buffer (pH 4) immediately after sampling to "freeze" the degradation profile.

Module 3: Solubility & Precipitation

Issue: “I stored my 10 mg/mL stock solution in the fridge, and crystals formed. Vortexing didn't redissolve them.”

Diagnosis: Thermodynamic Solubility Crash.

The Mechanism (Causality): While Metronidazole has a solubility of ~10 mg/mL in water at 25°C, this drops significantly at 4°C. Furthermore, solubility is often lower in phosphate buffers (common in PBS) due to the "salting-out" effect. Once crystallized, nitroimidazoles can form stable polymorphs that are difficult to redissolve without heating, which risks thermal degradation.

Self-Validating Protocol:

  • The Co-Solvent Trick: Do not dissolve directly in water for high-concentration stocks.

    • Dissolve the powder in 100% DMSO or Dimethylformamide (DMF) first. These stocks (e.g., 100 mg/mL) are stable at -20°C.

    • Dilute into aqueous media only at the final step. Keep the final DMSO concentration <0.5% to avoid cytotoxicity in cell assays.

  • Recovery: If an aqueous stock precipitates, do not heat above 40°C. Sonicate for 20 minutes at room temperature. If it does not clear, discard and prepare fresh using the DMSO method.

Module 4: Analytical (HPLC) Troubleshooting

Issue: “I see peak tailing and variable retention times for Ronidazole.”

Diagnosis: Silanol Interaction & Mobile Phase pH.

The Mechanism (Causality): Although nitroimidazoles are weak bases (pKa ~2.5), they can interact with free silanol groups on older silica columns, causing tailing. More importantly, if the mobile phase pH is near the pKa, slight fluctuations in buffer preparation will cause massive shifts in retention time (RT) due to the equilibrium between ionized and non-ionized forms.

Troubleshooting Logic Tree

HPLCTrouble Problem HPLC Issue Detected GhostPeak Ghost Peak / New Impurity Problem->GhostPeak Tailing Peak Tailing / RT Shift Problem->Tailing CheckLight Was sample exposed to light? GhostPeak->CheckLight CheckpH Check Mobile Phase pH Tailing->CheckpH PhotoProd Photodegradation (Oxadiazole rearrangement) CheckLight->PhotoProd Yes Action1 Action: Use Amber Glass & Fresh Prep PhotoProd->Action1 Silanol Silanol Interaction CheckpH->Silanol pH > 5? Action2 Action: Use End-capped Column & pH 3-4 Mobile Phase Silanol->Action2

Figure 2: Diagnostic logic for identifying stability vs. method failures in HPLC analysis.

Recommended HPLC Conditions:

  • Column: C18, fully end-capped (to minimize silanol activity).

  • Mobile Phase: Water:Methanol (80:[1]20) or Water:Acetonitrile.

  • Modifier: 0.1% Formic Acid or 10mM Ammonium Acetate (pH ~4.5). Avoid alkaline mobile phases.

  • Wavelength: 318-320 nm (Specific to nitro group). Note: The photolytic degradant often absorbs at lower wavelengths (~230 nm), so dual-wavelength monitoring can help confirm degradation.

References

  • Cedergren, Å., et al. (2022). "Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods." Scientific Reports, 12, 11584.

  • Wang, Y.[2] & Yeh, M. (2006). "Stability of Metronidazole Benzoate in Suspension." Journal of Food and Drug Analysis, 14(2).

  • United States Pharmacopeia (USP). General Chapter <1191> Stability Considerations in Dispensing Practice. (Standard requirement for amber glassware).
  • Torniainen, K., et al. (1998). "The effect of pH and buffer species on the photochemical decomposition of nitroimidazoles." Journal of Pharmaceutical and Biomedical Analysis, 16(7), 1101-1109.

  • BenchChem Technical Support. (2025). "Improving Metronidazole Solubility for Experiments."

Sources

Technical Support Center: Purification & Troubleshooting for 1-Alkyl-2-methyl-5-nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical scientists, and drug development professionals in overcoming the specific physicochemical hurdles associated with the purification of 1-alkyl-2-methyl-5-nitroimidazole derivatives (such as metronidazole, secnidazole, and tinidazole).

Rather than simply listing steps, this guide focuses on the causality behind experimental choices, empowering you to build self-validating purification systems that guarantee high yield and >99.9% purity.

Part 1: Chromatographic Resolution & Structural Selectivity

FAQ 1: Why am I failing to resolve positional isomers (e.g., 4-nitro vs. 5-nitro) and structurally similar derivatives during HPLC purification?

Answer: 1-alkyl-2-methyl-5-nitroimidazole derivatives possess highly similar hydrophobic and electronic profiles. Standard reversed-phase C18 columns often fail to provide adequate selectivity because they rely solely on non-specific hydrophobic partitioning.

Quantitative Data: Chromatographic Efficiency & Physicochemical Properties

The table below summarizes the theoretical plate counts achieved when utilizing imprinted monolithic systems for various N1-substituted derivatives.

Derivative NameN1-SubstituentApprox. pKaColumn Efficiency (plates/m)*
Metronidazole 2-hydroxyethyl2.6299,000
Secnidazole 2-hydroxypropyl~2.6080,000
Tinidazole 2-(ethylsulfonyl)ethyl~2.4060,000
Dimetridazole methyl~2.4099,000

*Data derived from pressure-assisted CEC utilizing molecularly imprinted monolithic columns[1].

Part 2: Liquid-Liquid Extraction (LLE) Dynamics

FAQ 2: My extraction recoveries from aqueous reaction mixtures are highly variable. How do I optimize the partition coefficient?

Answer: The variability stems from the amphoteric nature of the 5-nitroimidazole core. The imidazole nitrogen is weakly basic (pKa ~2.4–2.6), while the nitro group exerts a strong electron-withdrawing effect.

The Causality: If your aqueous phase is too acidic (pH < 2.5), the imidazole ring protonates, drastically increasing aqueous solubility and ruining your organic recovery. Conversely, highly alkaline conditions can induce hydrolytic degradation or tautomeric shifts. To ensure a robust extraction, you must buffer the aqueous phase to a pH of 5.0–7.0. This guarantees the molecules remain in their neutral, lipophilic state, maximizing partitioning into organic solvents like chloroform or ethyl acetate [2].

Part 3: Crystallization & Impurity Purging

FAQ 3: During the final crystallization of tinidazole/secnidazole, I am observing co-precipitation of the unreacted 2-methyl-5-nitroimidazole precursor and dark discoloration. How can I fix this?

Answer: Discoloration is a direct result of the thermal and photochemical instability of the nitro group, which can generate radical species and complex polymeric byproducts when exposed to prolonged heat or UV light [3]. The co-precipitation of the 2-methyl-5-nitroimidazole precursor occurs because researchers often cool the crystallization mixture too rapidly, trapping the precursor within the target product's crystal lattice.

You must exploit the solubility differential. 2-methyl-5-nitroimidazole has a higher hydrogen-bonding capacity than its 1-alkylated derivatives. Implementing a controlled cooling ramp combined with activated carbon decolorization ensures high-purity recovery (>99.98%) .

Step-by-Step Methodology: Preparative Crystallization Protocol

This protocol serves as a self-validating workflow for the isolation of secnidazole and tinidazole.

  • Crude Dissolution & Decolorization: Suspend the crude derivative in purified water at a 1:6 to 1:7 (w/v) ratio. Add activated carbon (1–3% w/w relative to the crude mass) to adsorb photo-degradation byproducts and trace transition metals.

  • Thermal Equilibration: Heat the suspension to 80–90 °C under continuous agitation for 3 to 5 hours. Causality: This ensures complete disruption of crude crystal lattices, forcing all target molecules into solution while the carbon traps high-molecular-weight impurities.

  • Hot Filtration: Rapidly filter the mixture through a pre-heated micron-filter. Causality: Pre-heating the filtration apparatus prevents premature nucleation and subsequent product loss within the carbon filter cake.

  • Controlled Nucleation & Cooling: Transfer the filtrate to a crystallizer. Cool the solution gradually at a controlled rate until reaching 0–5 °C. Causality: A slow cooling ramp promotes the growth of large, high-purity crystals and prevents the occlusion of unreacted precursors[4].

  • Isolation & Washing: Centrifuge the slurry to isolate the wet cake. Wash the crystals with chilled purified water (<5 °C) for 0.5 to 3 hours. Causality: Chilled water displaces residual mother liquor containing soluble impurities without re-dissolving the target product [4]. Dry under vacuum at 40 °C.

Part 4: Process Visualization

G N1 Crude Reaction Mixture (5-Nitroimidazole Derivatives) N2 pH Adjustment (Buffer to pH 5.0 - 7.0) N1->N2 Amphoteric Control N3 Liquid-Liquid Extraction (Organic Solvent Addition) N2->N3 Partitioning N4 Aqueous Phase (Salts, Unreacted Precursors) N3->N4 Phase Separation N5 Organic Phase (Target 1-Alkyl Derivatives) N3->N5 Phase Separation N6 Low-Temp Concentration (Rotary Evaporation < 40°C) N5->N6 Vacuum Applied N7 Activated Carbon Treatment (Decolorization) N6->N7 Redissolution N8 Preparative Crystallization (Controlled Cooling to 0-5°C) N7->N8 Hot Filtration N9 High-Purity Product (>99.5% Yield) N8->N9 Centrifugation & Wash

Downstream purification workflow for 1-alkyl-2-methyl-5-nitroimidazole derivatives.

References

  • Preparation and characterization of a molecularly imprinted monolithic column for pressure-assisted CEC separation of nitroimidazole drugs. Electrophoresis / PubMed.[Link]

  • CN111689902A - Preparation method of high-purity tinidazole.
  • CN103772289A - Method for synthesizing secnidazole and secnidazole.
  • Study of secnidazole extraction from aqueous solutions. National University of Pharmacy, Ukraine / ResearchGate.[Link]

  • Decomposition of nitroimidazole ions: Experiment and theory. Journal of the American Society for Mass Spectrometry / ResearchGate.[Link]

Sources

Technical Support Center: Solubility Optimization for Nitroimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: Nitroimidazole derivatives (e.g., Metronidazole, Tinidazole, and novel hypoxia-activated prodrugs) often exhibit poor aqueous solubility due to high crystal lattice energy and moderate lipophilicity (LogP variation). The Consequence: Direct addition of high-concentration DMSO stocks to aqueous media frequently causes "Solvent Shock" —immediate, often microscopic precipitation. This leads to:

  • False Negatives: The actual concentration in solution is far lower than calculated.

  • False Positives: Undissolved micro-crystals can cause physical cellular damage or scatter light in optical density (OD) assays.

This guide provides validated protocols to solubilize these compounds without compromising assay integrity.

Module 1: The "Step-Down" Dilution Protocol

Use Case: Standard screening of libraries where DMSO is the primary solvent.

Most researchers fail because they pipette 100% DMSO stock directly into the final assay volume. The rapid change in the dielectric constant (from


 for DMSO to 

for water) forces hydrophobic molecules to aggregate instantly.
The Protocol: Intermediate Solvent Shifting

Instead of a single jump, use an intermediate dilution step to "acclimatize" the compound.

Step-by-Step Workflow:

  • Prepare Master Stock: Dissolve nitroimidazole powder in 100% anhydrous DMSO to 100 mM. Vortex until clear.

  • Create Intermediate Stock (10x): Dilute the Master Stock 1:10 into a solution of culture media containing 10% DMSO .

    • Why? The presence of DMSO in the diluent prevents immediate crashing, while the proteins in the media (if serum is present) begin to bind and solubilize the drug.

  • Final Dosing: Pipette the Intermediate Stock into the final assay well (1:10 dilution).

    • Result: Final DMSO concentration is 1% (or lower if adjusted), and the compound remains stable.

Visualization: Solvent Shock vs. Step-Down

The following diagram illustrates the kinetic solubility advantage of the Step-Down method.

StepDownDilution Figure 1: Avoiding Solvent Shock via Intermediate Dilution Stock Master Stock (100% DMSO) High Solubility Direct Direct Addition (to Aqueous Media) Stock->Direct 1:1000 Dilution Inter Intermediate Stock (Media + 10% DMSO) Stock->Inter 1:10 Dilution Precip PRECIPITATION (Solvent Shock) Direct->Precip Rapid Polarity Shift Final Final Assay Well (Media + 1% DMSO) Stable Solution Inter->Final 1:10 Dilution

Module 2: Advanced Formulation (Cyclodextrins)

Use Case: When DMSO > 0.5% is toxic to sensitive cell lines (e.g., primary hepatocytes, breast cancer lines like MCF-7) or when the compound precipitates even with the Step-Down method.

Nitroimidazoles fit ideally into the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. This encapsulation increases solubility by shielding the hydrophobic nitro-aromatic core from water.
Protocol: HP- -CD Complexation

Materials: Hydroxypropyl-


-Cyclodextrin (pharmaceutical grade), 0.22 

m filter.
  • Prepare Vehicle: Dissolve HP-

    
    -CD in Milli-Q water or PBS to create a 20% (w/v)  stock solution. Filter sterilize.[1]
    
  • Complexation:

    • Weigh the nitroimidazole compound.

    • Add the 20% HP-

      
      -CD vehicle directly to the powder.
      
    • Crucial Step: Sonicate for 10–15 minutes at 37°C or shake at 200 rpm for 4 hours.

    • Note: Studies show a ~9.7-fold solubility increase for metronidazole analogs using this method [1].

  • Usage: Use this solution directly as your stock. It is biocompatible and often requires no DMSO.

Data Comparison: Solvent Toxicity

Solvent SystemMax Tolerated Conc. (HeLa)Max Tolerated Conc. (Primary Neurons)Solubility EnhancementRisk of Precipitation
DMSO 0.5% - 1.0%< 0.1%HighHigh (upon dilution)
HP-

-CD
> 10%~ 2-5%Moderate to HighLow (thermodynamically stable)
PEG 400 ~ 1.0%< 0.5%ModerateModerate

Module 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Cloudiness immediately upon adding stock Solvent Shock (Rapid polarity change).Switch to Step-Down Dilution (Module 1). Do not add 100% DMSO stock to PBS; add to media with serum first.
Precipitation after 24h incubation Crystal seeding or pH shift.1. Check incubator CO2; pH drift can crash weak bases. 2. Switch to HP-

-CD formulation (Module 2).
High cell death in Vehicle Control DMSO toxicity.Titrate DMSO limit for your specific cell line.[2][3] If <0.1% is required, use Cyclodextrins.
Inconsistent IC50 values Compound adhering to plastic tips.Nitroimidazoles can be lipophilic. Use Low-Retention pipette tips and glass vials for master stocks.
Frequently Asked Questions

Q: Can I use acid to dissolve nitroimidazoles? They are weak bases. A: While lowering pH (e.g., using 0.1 N HCl) increases solubility by ionizing the imidazole ring, this is not recommended for cell-based assays. The buffering capacity of culture media (bicarbonate) will neutralize the acid immediately upon addition, causing the compound to re-precipitate (crash out) inside the well.

Q: What is the maximum DMSO concentration for hypoxia assays? A: Hypoxia-activated prodrugs (e.g., Misonidazole derivatives) are often tested under low oxygen. Be aware that DMSO can act as a radical scavenger, potentially interfering with the mechanism of action of radical-generating prodrugs. Keep DMSO < 0.1% in these specific mechanistic assays [2].

Q: How do I check for "invisible" microprecipitation? A: Use a nephelometer if available. If not, perform a centrifugation test : Prepare a "mock" dose in a tube, centrifuge at 10,000 x g for 10 mins, and measure the concentration of the supernatant via HPLC/UV. If the concentration is lower than expected, precipitation occurred.[4]

Decision Logic for Assay Optimization

Use this logic flow to determine the best strategy for your specific nitroimidazole derivative.

DecisionTree Figure 2: Solubility Strategy Decision Tree Start Start: Nitroimidazole Compound SolubleDMSO Is it soluble in 100% DMSO at 1000x conc? Start->SolubleDMSO YesDMSO Yes SolubleDMSO->YesDMSO NoDMSO No SolubleDMSO->NoDMSO ToxCheck Is DMSO > 0.1% toxic to your cell line? YesDMSO->ToxCheck Cyclo Use HP-beta-CD Complex (Module 2) NoDMSO->Cyclo Standard Use Step-Down Dilution (Module 1) ToxCheck->Standard No (Robust cells) ToxCheck->Cyclo Yes (Sensitive cells)

References

  • Li, J., et al. (2011). Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole.[5] International Journal of Molecular Sciences, 12(9), 5806–5814.

  • Adler, D. A., et al. (2016). DMSO Limits in Cell Biology: Mechanisms of Toxicity. Scientist Solutions / ResearchGate Discussions.

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.

  • BPS Bioscience. (2024). Serial Dilution Protocols for High-Throughput Screening.

Sources

Technical Support Center: Nitroimidazole Radiosensitizer Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Reduce the Toxicity of Nitroimidazole Radiosensitizers

Current Status: Operational Support Tier: Level 3 (R&D & Pre-clinical Development) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely accessing this portal because your nitroimidazole candidate is showing dose-limiting neurotoxicity (peripheral neuropathy) or poor therapeutic indices in early-stage validation. This is a historical bottleneck in hypoxic cell radiosensitizer development.

The "Oxygen Effect" dictates that hypoxic tumor cells are 2-3x more resistant to radiation than oxic cells. Nitroimidazoles mimic oxygen to "fix" radiation-induced DNA damage.[1] However, their efficacy is strictly bound by their toxicity profile.

This guide troubleshoots the three primary failure modes: Molecular Lipophilicity , Systemic Bioavailability , and Off-Target Neuronal Accumulation .

Module 1: Troubleshooting Molecular Design

Issue: Candidate drug shows high efficacy in vitro but causes severe neurotoxicity (convulsions, ataxia, neuropathy) in in vivo models.

Root Cause Analysis: The Partition Coefficient ( )

The primary driver of nitroimidazole neurotoxicity is lipophilicity .

  • Mechanism: Highly lipophilic compounds (e.g., Misonidazole) cross the Blood-Brain Barrier (BBB) and accumulate in the lipid-rich myelin sheaths of peripheral nerves.

  • The Fix: You must lower the octanol:water partition coefficient (

    
    ) without compromising the electron affinity required for radiosensitization.
    
Diagnostic Workflow: Structure-Activity Relationship (SAR)

SAR_Logic Nitro 2-Nitroimidazole Core SideChain Side Chain Modification Nitro->SideChain Lipophilic Lipophilic Group (e.g., -CH2-OR) SideChain->Lipophilic Add Non-polar Hydrophilic Hydrophilic Group (e.g., Amide/Hydroxyl) SideChain->Hydrophilic Add Polar Result_Lipo High LogP (>0.4) Crosses BBB Lipophilic->Result_Lipo Result_Hydro Low LogP (<0.1) Excluded from CNS Hydrophilic->Result_Hydro Toxicity Neurotoxicity (Dose Limiting) Result_Lipo->Toxicity Clearance Rapid Renal Clearance (Short Half-life) Result_Hydro->Clearance Trade-off

Figure 1: Decision logic for side-chain modification. Reducing lipophilicity mitigates toxicity but often necessitates higher dosing schedules due to faster renal clearance.

Standard Operating Protocol: Shake-Flask LogP Determination

Do not rely solely on calculated LogP (cLogP). Experimental validation is mandatory.

  • Preparation: Dissolve 1 mg of candidate nitroimidazole in 10 mL of n-octanol (pre-saturated with water).

  • Equilibration: Add 10 mL of distilled water (pre-saturated with octanol).

  • Agitation: Vortex for 30 minutes at 25°C; Centrifuge at 2000g for 10 mins to separate phases.

  • Quantification: Measure UV absorbance (typically 325 nm for 2-nitroimidazoles) of both phases.

  • Calculation:

    
    .
    
    • Target: Aim for a partition coefficient (

      
      ) between 0.04 and 0.2  (comparable to Etanidazole).
      
    • Alert: If

      
      , neurotoxicity risk is critical.
      

Module 2: Formulation & Delivery Systems

Issue: The hydrophilic analog is safe but requires impossibly high doses to reach the tumor (due to rapid renal clearance).

Solution: Nanocarrier Encapsulation

If chemical modification compromises pharmacokinetics (PK), use a delivery vehicle to shield the drug from systemic clearance and nerves while utilizing the Enhanced Permeability and Retention (EPR) effect.

Comparison of Delivery Strategies
StrategyMechanismProsCons
Hydrophilic Analogs (e.g., Etanidazole)Chemical modification (amide/hydroxyl groups)Low neurotoxicity; Predictable PK.Short half-life; Requires high total dose.
Liposomal Encapsulation Lipid bilayer shieldingPassive tumor targeting (EPR); Reduced systemic toxicity.Leakage during circulation; Manufacturing complexity.
Hypoxia-Activated Prodrugs Enzymatic reduction (Nitroreductase)Active only in low

; "Trojan Horse".
Variable expression of reductases in patients.
Fluorinated Analogs (e.g., EF5)Imaging/TheranosticAllows patient stratification (treat only if hypoxic).High cost; primarily diagnostic.
Troubleshooting Liposome Loading

Problem: Low Encapsulation Efficiency (EE). Nitroimidazoles are small and amphiphilic, often leaking out of liposomes.

Protocol: Remote Loading via Transmembrane Gradient

  • Lipid Film: Create film using HSPC:Cholesterol:DSPE-PEG2000 (55:40:5 molar ratio).

  • Hydration: Hydrate with 250 mM Ammonium Sulfate (pH 5.5).

  • Size Reduction: Extrude through 100 nm polycarbonate membrane.

  • Gradient Creation: Dialyze against HEPES buffered saline (pH 7.4) to remove external ammonium sulfate.

  • Loading: Incubate with nitroimidazole solution at 60°C for 1 hour. The drug will cross the membrane and become trapped as it ionizes or precipitates inside the acidic core.

Module 3: Biological Validation (In Vitro)

Issue: How to differentiate between general cytotoxicity and specific neurotoxicity before animal trials.

Protocol: PC-12 Neurite Outgrowth Assay

Use this assay to screen out neurotoxic candidates early.

  • Cell Line: Rat pheochromocytoma (PC-12) cells.

  • Differentiation: Treat with Nerve Growth Factor (NGF, 50 ng/mL) for 7 days to induce neurite formation.

  • Exposure: Incubate differentiated cells with the nitroimidazole candidate (0.1 - 5 mM) for 24-48 hours.

  • Readout:

    • Morphology: Measure average neurite length per cell using ImageJ.

    • Biomarker: Western Blot for Neurofilament Heavy Chain (NF-H) degradation.

  • Pass Criteria: Candidate must show statistically significant retention of neurite length compared to Misonidazole control at equimolar concentrations.

Frequently Asked Questions (FAQs)

Q1: Why did Misonidazole fail clinically despite working in the lab? A: Misonidazole is highly lipophilic (


). While this allows excellent tumor penetration, it also permits the drug to cross the blood-brain barrier freely. The cumulative dose required for radiosensitization (approx. 12 g/m²) caused severe peripheral neuropathy in patients, forcing dose reductions that rendered it ineffective [1].

Q2: Can we just increase the electron affinity to make the drug more potent? A: Proceed with caution. Electron affinity (


) correlates with sensitization efficiency, but also with metabolic instability. If the potential is too high (more positive than -300 mV), the drug will be metabolized by aerobic cells, causing general systemic toxicity (hepatotoxicity) and reducing the amount reaching the hypoxic tumor core [2].

Q3: How does Nimorazole differ from Misonidazole? A: Nimorazole is less electron-affinic and has a different side-chain structure. Although it is technically a weaker sensitizer on a molar basis than Misonidazole, its significantly lower toxicity profile allows it to be administered at much higher doses, achieving a clinically relevant concentration in the tumor. It is currently the standard of care in head and neck cancer in Denmark (DAHANCA trials) [3].

Q4: Is there a role for Fluorination in toxicity reduction? A: Indirectly, yes. Fluorinated nitroimidazoles (like FAZA or F-MISO) are used as PET tracers. By using these for patient stratification —confirming the tumor is actually hypoxic before treatment—you avoid administering toxic radiosensitizers to patients who won't benefit from them (i.e., those with well-oxygenated tumors) [4].

References

  • Dische, S., et al. (1977). Clinical testing of the radiosensitizer Ro-07-0582: experience with multiple doses. British Journal of Cancer, 35(5), 567–579. Link

  • Wardman, P. (2007). Electron transfer agents in the biological sciences: a historical perspective. Free Radical Biology and Medicine, 43(8). Link

  • Overgaard, J., et al. (1998). Five-year results of a randomized controlled trial of the radiosensitizer nimorazole with radiotherapy. The Lancet, 351(9105), 785-791. Link

  • Krohn, K. A., et al. (2008). Molecular imaging of hypoxia. Current Opinion in Biotechnology, 19(1). Link

  • Brown, J. M., & Workman, P. (1980).[2] Partition coefficient as a guide to the development of radiosensitizers which are less toxic than misonidazole.[2] Radiation Research, 82(1), 171-190. Link

Sources

optimization of mobile phase for TLC analysis of 5-nitroimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

As a Senior Application Scientist specializing in planar chromatography, I have designed this guide to address the specific challenges of analyzing 5-nitroimidazoles (Metronidazole, Tinidazole, Secnidazole, Ornidazole). These compounds are chemically basic and polar, creating distinct challenges on silica gel—primarily tailing and poor resolution from synthesis byproducts like 2-methyl-5-nitroimidazole.

This guide moves beyond standard recipes. It explains the causality of chromatographic behavior and provides self-validating protocols to ensure your data meets regulatory standards (USP/BP/EP).

Module 1: Mobile Phase Selection & Optimization

Q: What is the most robust mobile phase for separating Metronidazole and Tinidazole?

A: While simple binary mixtures like Chloroform:Methanol are often cited, they frequently result in peak tailing due to the interaction between the basic imidazole ring and acidic silanol groups on the plate.

For high-resolution separation (HPTLC) and quantitative densitometry, you must use a ternary system with a basic modifier .

Recommended Solvent Systems

The following table summarizes systems validated for Silica Gel 60 F


 plates.
System IDComposition (v/v)RoleTypical Rf Values
Sys-A (Standard) Chloroform : Methanol (9:1)General screening; often causes slight tailing.MNZ: 0.38TNZ: 0.70
Sys-B (Optimized) Chloroform : Methanol : Diethylamine (9:1:1) Gold Standard. Diethylamine (DEA) suppresses ionization, sharpening spots.MNZ: 0.45TNZ: 0.75
Sys-C (Alternative) Toluene : Ethyl Acetate : DEA (7:2:1)Use if Chloroform is restricted. Good for separating lipophilic impurities.MNZ: 0.25TNZ: 0.55

Technical Insight: The addition of Diethylamine (DEA) or Ammonia is not arbitrary. It acts as a "sacrificial base," preferentially binding to the active silanol sites (Si-OH) on the stationary phase. This prevents the 5-nitroimidazole analyte from hydrogen bonding to these sites, which is the primary cause of tailing (see Module 2).

Optimization Workflow

Use this logic flow to select and adjust your mobile phase based on your specific separation goals.

MobilePhaseOptimization Start START: Define Goal Screen Screen System A (Chloroform:MeOH 9:1) Start->Screen Eval Evaluate Chromatogram Screen->Eval Tailing Issue: Spot Tailing? Eval->Tailing Defects found Final Validate System Suitability Eval->Final Spots compact & separated Res Issue: Poor Resolution? Tailing->Res No AddBase Switch to System B Add Diethylamine (10%) Tailing->AddBase Yes (Comet shape) ChangeSelectivity Switch to System C (Toluene/EtOAc base) Res->ChangeSelectivity Overlapping spots AddBase->Final ChangeSelectivity->Final

Figure 1: Decision matrix for optimizing mobile phases. Use System B (Amine modifier) immediately if tailing is observed.

Module 2: Troubleshooting Tailing & Spot Shape

Q: My spots look like "comets" (streaking). Is this a concentration issue?

A: It can be concentration, but with 5-nitroimidazoles, it is usually a Lewis Acid-Base interaction .

The Mechanism: Silica gel is slightly acidic (pH ~5). The imidazole nitrogen is basic. As the spot migrates, some molecules "stick" to the silanols while others move with the solvent, creating a streak.

Troubleshooting Protocol:

  • Check Loading Mass:

    • Ideal load: 0.5 – 2.0 µ g/spot .

    • Test: Spot 1 µL, 2 µL, and 5 µL. If only the 5 µL spot tails, you are overloading. If all tail, it is a chemistry issue.

  • Plate Activation:

    • Silica absorbs moisture, which deactivates it.

    • Action: Heat plates at 110°C for 30 minutes immediately before use.

  • Chamber Saturation (Critical):

    • Unsaturated chambers cause "edge effects" and uneven Rf values.

    • Action: Line the chamber with filter paper and equilibrate with the mobile phase for 30 minutes before inserting the plate.

Module 3: Separation of Critical Impurities

Q: I cannot separate Metronidazole from its impurity, 2-methyl-5-nitroimidazole.

A: This is the "Critical Pair." Both compounds have very similar polarities.

  • Metronidazole Rf: ~0.38 (System A)[1]

  • 2-methyl-5-nitroimidazole Rf: ~0.34[2]

Solution: You must alter the selectivity , not just the solvent strength.

  • Swap the Carrier Solvent: Move from Chloroform (Group VIII selectivity) to Toluene or Ethyl Acetate (Group VI).

  • Protocol for Impurity Profiling:

    • Mobile Phase: Toluene : Ethyl Acetate : Methanol : Triethylamine (5.5 : 1.0 : 1.0 : 0.1).[1]

    • Result: This system tends to retard the impurity (2-methyl-5-nitroimidazole) more significantly than Metronidazole, increasing the

      
      Rf.
      

Module 4: Detection & Visualization[3][4]

Q: My spots are fading or invisible under UV.

A: 5-nitroimidazoles are UV-active and should be visualized by fluorescence quenching at 254 nm on F


 plates. They appear as dark spots against a bright green background.

Common Failure Modes:

  • Wrong Wavelength: Using 366 nm (long wave) will often show nothing unless the plate is sprayed with a fluorescent reagent. Ensure your lamp is set to 254 nm .

  • Photodegradation: Nitroimidazoles are light-sensitive.

    • Warning: Do not leave developed plates exposed to direct sunlight or lab lighting for extended periods. 2-methyl-5-nitroimidazole is a degradation product that can form on the plate if handled improperly, leading to false positives.

  • Solvent Interference: If you use a mobile phase containing Toluene or Benzene, you must dry the plate completely. These solvents absorb UV at 254 nm and will darken the entire background, masking your spots.

Analytical Workflow Diagram

AnalysisWorkflow Sample Sample Prep (Dissolve in MeOH) Spot Spotting (Bandwise application) Sample->Spot Activate Plate Activation (110°C, 30 min) Activate->Spot Develop Development (Chl:MeOH:DEA 9:1:1) Spot->Develop Dry Drying (Warm air, remove solvent) Develop->Dry Scan Densitometry (Reflectance @ 313nm or 254nm) Dry->Scan

Figure 2: Standardized workflow for quantitative analysis of 5-nitroimidazoles.

References

  • Pyka-Pająk, A., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles.[3][4] Molecules, 28(2), 629. [Link]

    • Context: Validates the Chloroform:Methanol (9:[1][5][4][6][7]1) system and degradation studies.[3][4]

  • Dołowy, M., & Pyka-Pająk, A. (2024). Sensitive and Cost-Effective TLC-Densitometric Method for Determination of Metronidazole and Tinidazole in Tablets.[6][8] Separations, 11(4), 98. [Link][7][9]

    • Context: Establishes the optimized Chloroform:Methanol:Diethylamine (9:1:1) system for eliminating tailing.[10][11]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

    • Context: Mechanistic explanation of silanol interactions with basic drugs.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.[Link]

    • Context: General troubleshooting for streaking and spot shape issues.[9][11]

Sources

Validation & Comparative

comparing the antibacterial activity of 1-ethyl-2-methyl-5-nitroimidazole to metronidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1-ethyl-2-methyl-5-nitroimidazole (referred to herein as EMNI ) and the clinical standard Metronidazole (MNZ).

Executive Summary

Metronidazole (MNZ) is the gold-standard 5-nitroimidazole antibiotic, characterized by a 1-(2-hydroxyethyl) side chain. It is highly effective against anaerobic bacteria and protozoa due to its specific redox potential and uptake properties.

This compound (EMNI) is a structural analog where the hydroxyethyl group is replaced by an ethyl group. While structurally similar, this modification significantly alters lipophilicity, water solubility, and biological potency. Structure-Activity Relationship (SAR) studies indicate that the N1-substituent size and polarity are critical for optimal antibacterial activity; consequently, EMNI generally exhibits lower potency and distinct pharmacokinetic properties compared to MNZ.

This guide analyzes the structural, mechanistic, and functional differences to assist researchers in drug design and SAR evaluation.

Chemical Structure & Physicochemical Properties[1][2][3]

The core difference lies at the N1 position of the imidazole ring. This substitution dictates the molecule's solubility and passive diffusion capabilities.

FeatureMetronidazole (MNZ)This compound (EMNI)Impact on Performance
IUPAC Name 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-olThis compound
N1 Substituent -CH₂CH₂OH (Hydroxyethyl)-CH₂CH₃ (Ethyl)MNZ is more polar; EMNI is more lipophilic.
Molecular Weight 171.15 g/mol 155.15 g/mol EMNI is smaller.
LogP (Lipophilicity) ~ -0.02 (Hydrophilic)~ 0.8 - 1.2 (Estimated, Lipophilic)EMNI crosses membranes easily but has lower water solubility.
H-Bond Donors 1 (Hydroxyl group)0MNZ can form H-bonds, aiding solubility.
Electronic Effect Electron-withdrawing side chainWeakly electron-donating alkyl chainAffects the reduction potential of the -NO₂ group.
Visualization: Structural & Functional Divergence

The following diagram illustrates the structural relationship and the resulting physicochemical shift.

StructureComparison cluster_0 Functional Outcome MNZ Metronidazole (MNZ) N1: -CH2CH2OH Properties Physicochemical Shift MNZ->Properties Hydrophilic (LogP ~ -0.02) EMNI EMNI N1: -CH2CH3 EMNI->Properties Lipophilic (LogP > 0.8) Solubility Water Solubility Properties->Solubility MNZ > EMNI Permeability Membrane Permeability Properties->Permeability EMNI > MNZ

Caption: Comparison of N1-substituents showing the shift from hydrophilic (MNZ) to lipophilic (EMNI) properties.

Antibacterial Activity & Mechanism of Action

Mechanism of Action (Shared Pathway)

Both compounds function as prodrugs . Activity requires the reduction of the 5-nitro group by low-redox-potential enzymes (e.g., pyruvate:ferredoxin oxidoreductase) found in anaerobes.

  • Entry: Passive diffusion into the cell.

  • Activation: Single-electron reduction of the -NO₂ group to a nitro radical anion (R-NO₂•⁻).

  • Toxicity: The radical anion and subsequent intermediates (nitroso, hydroxylamine) covalently bind to DNA, causing strand breakage and cell death.

Comparative Potency (SAR Analysis)

Research into 5-nitroimidazole SAR (Structure-Activity Relationships) establishes that the N1 substituent influences potency.

  • SAR Trend: Activity against Bacteroides fragilis generally correlates with the size and nature of the N1 substituent.

    • High Potency: Tinidazole (Ethylsulfonylethyl side chain).

    • Standard Potency: Metronidazole (Hydroxyethyl).

    • Lower Potency: Dimetridazole (Methyl).

  • EMNI Position: The ethyl group (EMNI) is intermediate in size between the methyl (Dimetridazole) and hydroxyethyl (Metronidazole) groups.

Table: Relative Antibacterial Activity (In Vitro)

Target OrganismMetronidazole (MNZ)EMNI (Ethyl Analog)Notes
Bacteroides fragilis High (MIC: 0.5–2.0 µg/mL)Moderate Activity scales with N1-substituent size; Ethyl < Hydroxyethyl [1].
Clostridium difficile High Moderate MNZ is the clinical standard.
Trichomonas vaginalis High Active EMNI is active but MNZ is optimized for this target [2].
Aerobic Bacteria Inactive Inactive Both require anaerobiosis for activation.
Visualization: Reductive Activation Pathway

This diagram details the critical activation step required for both compounds.

MOA Prodrug Prodrug Entry (MNZ or EMNI) Anaerobe Anaerobic Cell Cytosol Prodrug->Anaerobe Diffusion Enzyme Ferredoxin / PFOR (Low Redox Potential) Anaerobe->Enzyme Radical Nitro Radical Anion (R-NO2•-) Enzyme->Radical Reduction (-e) Radical->Prodrug Re-oxidation (Futile Cycle) DNA Bacterial DNA Radical->DNA Covalent Binding Damage Strand Breakage & Cell Death DNA->Damage Destabilization Oxygen O2 (Aerobic Environment) Oxygen->Radical Inhibits

Caption: The reductive activation pathway. In the presence of oxygen, the radical is re-oxidized, rendering both drugs inactive against aerobes.

Experimental Protocols for Comparison

To objectively compare EMNI and MNZ, researchers should utilize the following validated protocols.

Anaerobic MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against B. fragilis or C. difficile.

Protocol:

  • Media Preparation: Use Brucella Broth supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and lysed horse blood (5%).

  • Compound Preparation:

    • Dissolve MNZ in water or DMSO (stock 10 mg/mL).

    • Dissolve EMNI in DMSO (due to lower water solubility).

  • Dilution: Prepare serial 2-fold dilutions in a 96-well plate (Range: 0.125 – 128 µg/mL).

  • Inoculum: Prepare a suspension of the test anaerobe (approx.

    
     CFU/mL) in pre-reduced broth.
    
  • Incubation: Inoculate plates and incubate in an anaerobic chamber (

    
    ) at 37°C for 48 hours.
    
  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Cyclic Voltammetry (Redox Potential Analysis)

Objective: Compare the electron affinity of the nitro group, which correlates with biological activity.

Protocol:

  • Electrolyte: 0.1 M Tetrabutylammonium perchlorate in anhydrous DMF.

  • Electrodes: Glassy carbon (working), Platinum wire (counter), Ag/AgCl (reference).

  • Measurement: Scan rate 100 mV/s.

  • Analysis: Measure the half-wave potential (

    
    ) of the first reduction peak (
    
    
    
    ).
    • Expectation: EMNI and MNZ should have similar

      
       values (~ -1.1 V vs Ag/AgCl), confirming that the ethyl vs. hydroxyethyl substitution has a minimal electronic effect on the nitro group itself [3].
      

References

  • ASM Journals . (1981). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis. Retrieved from [Link]

  • ResearchGate . (2025). Electron Attachment to the Aza-Derivatives of Furan, Pyrrole, and Thiophene (Comparison of EMNI and MNZ electronic structure). Retrieved from [Link]

  • ResearchGate . (2025). Decomposition of nitroimidazole ions: Experiment and theory. Retrieved from [Link]

  • Der Pharma Chemica . (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from [Link]

comparative analysis of 2-nitroimidazole and 5-nitroimidazole radiosensitizers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 2-Nitroimidazole and 5-Nitroimidazole Radiosensitizers: Mechanisms, Efficacy, and Clinical Translation

Introduction: The Hypoxia Problem and the Nitroimidazole Solution

Tumor hypoxia represents one of the most significant barriers to effective radiotherapy. Because oxygen acts as a potent radiosensitizer by permanently "fixing" radiation-induced DNA damage, hypoxic tumor cores are notoriously radioresistant. To overcome this, nitroimidazole compounds were developed as "oxygen mimetics." These electron-affinic molecules diffuse into avascular tumor regions and undergo bioreduction, fixing DNA radicals in the absence of oxygen[1].

However, the clinical success of these agents is entirely dictated by their molecular structure—specifically, the position of the nitro group on the imidazole ring. This guide provides an objective, data-driven comparison between 2-nitroimidazoles (e.g., misonidazole, etanidazole) and 5-nitroimidazoles (e.g., nimorazole), detailing their mechanistic divergence, experimental validation, and clinical utility.

Mechanistic Divergence: Electron Affinity and Radical Fixation

The fundamental difference between 2-nitro and 5-nitroimidazoles lies in their one-electron reduction potentials, which dictate their electron affinity.

  • 2-Nitroimidazoles (e.g., Misonidazole): The proximity of the nitro group to the imidazole nitrogens creates a highly electron-affinic structure. Typically, 2-nitroimidazoles possess reduction potentials ranging from −380 to −400 mV[2]. This high electron affinity allows them to efficiently capture electrons from DNA radicals, resulting in a high Sensitizer Enhancement Ratio (SER). However, this same property causes them to be readily reduced by ubiquitous cellular reductases in well-oxygenated peripheral nerves, leading to dose-limiting neurotoxicity[1].

  • 5-Nitroimidazoles (e.g., Nimorazole): Shifting the nitro group to the 5-position lowers the molecule's electron affinity. While this moderately reduces their intrinsic radiosensitizing efficiency at a per-molecule level, it drastically narrows their bioreduction profile to strictly hypoxic environments. Consequently, 5-nitroimidazoles bypass the severe neurotoxicity seen with 2-nitroimidazoles, allowing for safely escalated clinical dosing[3].

Mechanism cluster_2nitro 2-Nitroimidazole (Misonidazole) cluster_5nitro 5-Nitroimidazole (Nimorazole) Rad Ionizing Radiation (X-rays) DNA DNA Radical Formation (DNA•) Rad->DNA N2 High Electron Affinity (~ -390 mV) DNA->N2 Electron Transfer N5 Moderate Electron Affinity (Lower Reduction Potential) DNA->N5 Electron Transfer A2 High SER (~2.2) High Neurotoxicity N2->A2 Radical Fixation A5 Moderate SER (~1.4) Clinically Tolerable N5->A5 Radical Fixation

Mechanism of radiosensitization by 2-nitro and 5-nitroimidazoles in hypoxia.

Comparative Pharmacodynamics & Quantitative Data

When evaluating radiosensitizers, the Sensitizer Enhancement Ratio (SER)—defined as the ratio of the radiation dose required to achieve a specific cell survival fraction (usually 1%) without the drug versus with the drug—is the gold standard metric.

Pharmacodynamic Property2-Nitroimidazole (Misonidazole)5-Nitroimidazole (Nimorazole)
Primary Mechanism Oxygen-mimetic DNA radical fixationOxygen-mimetic DNA radical fixation
Electron Affinity High (Reduction Potential: ~ -390 mV)[2]Moderate (Lower Reduction Potential)
In Vivo SER (Single High Dose) ~ 2.2 (at 1.0 mg/g concentration)[4]~ 1.4 (independent of dose 0.1-1.0 mg/g)[4]
In Vitro SER (Hypoxia, 1 mM) > 1.8~ 1.45
Dose-Limiting Toxicity Severe Peripheral Neuropathy[5]Mild Nausea / Vomiting[5]
Clinical Status Failed Phase III Trials[1]Standard of Care (DAHANCA guidelines)[5]

Note: While misonidazole achieves a superior SER of 2.2 at high concentrations (1.0 mg/g), such doses are clinically impossible due to neurotoxicity. At clinically tolerable fractionated doses (0.3 mg/g), both drugs yield an identical SER of approximately 1.3[4].

Experimental Methodologies: Self-Validating Protocols

To objectively compare the efficacy of these compounds, researchers must employ a self-validating in vitro clonogenic assay. The following protocol ensures that observed cytotoxicity is strictly a function of hypoxia-specific radiosensitization rather than baseline chemotoxicity.

Step-by-Step Protocol: In Vitro Determination of SER

  • Cell Line Preparation: Plate a well-characterized murine squamous cell carcinoma line (e.g., SCCVII) in complete media.

    • Causality: SCCVII cells form uniform, distinct colonies, which is mathematically essential for accurate clonogenic survival quantification.

  • Atmosphere Control (The Self-Validating Step): Divide plates into two cohorts. Transfer the experimental cohort to a specialized hypoxia chamber (<0.1% O2) and the control cohort to a standard normoxic incubator (21% O2) for 2 hours prior to irradiation.

    • Causality: Oxygen is a highly efficient radical scavenger. Establishing parallel normoxic controls proves that the drug's mechanism is strictly oxygen-mimetic; if the drug sensitizes normoxic cells, it is acting as a general cytotoxin, not a hypoxia-specific radiosensitizer.

  • Drug Incubation: Introduce the nitroimidazole (e.g., 1 mM concentration) to the culture media.

    • Causality: A standardized 1 mM concentration normalizes pharmacokinetic variables (like absorption and clearance), isolating the intrinsic electron affinity of the 2-nitro vs. 5-nitro derivatives as the sole variable for SER calculation.

  • Graded X-Ray Irradiation: Expose the cells to graded doses of ionizing radiation (e.g., 0, 5, 10, 15, 20 Gy).

    • Causality: Graded dosing generates a logarithmic survival curve. Without a multi-point curve, it is impossible to accurately interpolate the exact radiation dose required to reach the 1% survival threshold.

  • Clonogenic Assay: Trypsinize, count, and replate cells at specific densities. Incubate for 10-14 days until colonies (>50 cells) form, then stain with crystal violet.

    • Causality: Unlike metabolic assays (e.g., MTT) which only measure transient enzymatic activity, the clonogenic assay measures true reproductive cell death—the ultimate biological endpoint of clinical radiotherapy.

  • SER Calculation: Calculate the SER by dividing the radiation dose required for 1% survival in the vehicle-treated hypoxic group by the dose required in the drug-treated hypoxic group.

Workflow Step1 1. Cell Culture (SCCVII / V79) Step2 2. Atmosphere (<0.1% O2) Step1->Step2 Step3 3. Drug Incubation (1 mM Dose) Step2->Step3 Step4 4. X-Ray (0 - 20 Gy) Step3->Step4 Step5 5. Clonogenic Assay Step4->Step5 Step6 6. SER Calculation Step5->Step6

Self-validating experimental workflow for calculating the Sensitizer Enhancement Ratio (SER).

Clinical Translation & Efficacy

The transition from preclinical models to human trials highlights the ultimate divergence between these two classes of drugs.

Despite exceptional preclinical SER values, 2-nitroimidazoles (misonidazole, etanidazole, and pimonidazole) consistently failed to show significant survival benefits in Phase III clinical trials. The causality is rooted in their high electron affinity, which led to delayed peripheral neuropathy, severely restricting the total cumulative dose that could be administered alongside fractionated radiotherapy[1][5].

Conversely, the 5-nitroimidazole nimorazole demonstrated a profound lack of neurotoxicity in Phase I human trials[3]. Because it could be dosed aggressively without neurological side effects, it succeeded where 2-nitroimidazoles failed. The landmark Danish Head and Neck Cancer Study Group (DAHANCA 5) trial conclusively proved that nimorazole significantly improves loco-regional control in supraglottic and pharynx tumors[5][6]. Today, nimorazole remains a routine clinical standard of care for head and neck squamous cell carcinoma in Denmark[5].

References[4] A comparative investigation of nimorazole and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PubMed - nih.gov[3] A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed - nih.gov[5] Reevaluation of the Radiosensitizing Effects of Sanazole and Nimorazole In Vitro and In Vivo - Semantic Scholar - semanticscholar.org[2] Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - MDPI - mdpi.com[1] Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC -nih.gov[7] Preclinical study on hypoxic radiosensitizing effects of glycididazole in comparison with those of doranidazole in vitro and in vivo - Spandidos Publications -spandidos-publications.com[6] Full article: Compliance and toxicity of the hypoxic radiosensitizer nimorazole in the treatment of patients with head and neck squamous cell carcinoma (HNSCC) - Taylor & Francis - tandfonline.com

Sources

Comparative Guide: Evaluating Cross-Resistance of New Nitroimidazoles in Metronidazole-Resistant Parasites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metronidazole (MTZ) remains the standard of care for anaerobic protozoal infections (Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica).[1][2] However, the rise of refractory cases—estimated at up to 10% in trichomoniasis and 20% in giardiasis—demands the evaluation of next-generation nitroimidazoles.

This guide provides a technical framework for assessing cross-resistance. It moves beyond simple IC50 generation to explore the mechanistic divergence between "Class Resistance" (driven by PFOR downregulation) and "Compound-Specific Susceptibility" (driven by steric factors and alternative reductases like Thioredoxin Reductase).

Part 1: Mechanistic Basis of Resistance & Cross-Resistance

To evaluate a new nitroimidazole, one must understand that resistance is rarely a target mutation; it is a failure of prodrug activation .

The Activation Bottleneck

5-nitroimidazoles are inert prodrugs. They require reduction of the nitro group (


) to a toxic nitro-radical anion (

).
  • The Classic Pathway (MTZ-Specific): Relies on Pyruvate:Ferredoxin Oxidoreductase (PFOR) and Ferredoxin (Fd) in the hydrogenosome. This system has a very low redox potential (-430 mV), sufficient to reduce MTZ.

  • The Resistance Mechanism: Resistant strains typically downregulate PFOR/Fd.[3] Without this electron donor, MTZ remains inert.

  • The Opportunity for New Drugs: Second-generation (e.g., Tinidazole) and novel nitroimidazoles (e.g., Fexinidazole, experimental 5-NI analogs) often possess higher single-electron reduction potentials or lipophilicity. This allows them to be activated by alternative reductases (e.g., Thioredoxin Reductase - TrxR, or Nitroreductase 1 - Nr1) that remain active even when PFOR is silenced.

Visualization: The Differential Activation Pathway

The following diagram illustrates how novel nitroimidazoles can bypass the PFOR bottleneck that renders cells resistant to Metronidazole.

ResistanceMechanism cluster_activation Activation Pathways Prodrugs Nitroimidazole Prodrugs PFOR PFOR / Ferredoxin (Primary MTZ Pathway) Prodrugs->PFOR Standard Affinity AltEnzymes Thioredoxin Reductase & Nitroreductases (Alternative Pathway) Prodrugs->AltEnzymes High Affinity (Novel Analogs) Radical Toxic Nitro-Radical (DNA Damage) PFOR->Radical Reduction AltEnzymes->Radical Reduction Dead Parasite Death Radical->Dead Resistance MTZ Resistance: PFOR Downregulation Resistance->PFOR Blocks

Caption: Novel nitroimidazoles may utilize alternative reductases (TrxR/Nr1), bypassing the PFOR downregulation observed in MTZ-resistant strains.

Part 2: Comparative Efficacy Profile

When profiling a new candidate, data must be benchmarked against both susceptible and defined resistant lines. The table below summarizes expected trends for a promising new candidate compared to standards.

Table 1: Cross-Resistance Phenotypes in Trichomonas vaginalis (Model Data)

Drug ClassCompoundSusceptible Strain (

)
MTZ-Resistant (Aerobic)*MTZ-Resistant (Anaerobic)**Cross-Resistance Risk
Reference Metronidazole (MTZ) 0.5 - 2.0 µM> 50 µM> 100 µMN/A (Baseline)
2nd Gen Tinidazole (TNZ) 0.5 - 1.5 µM20 - 50 µM> 100 µMHigh. Shares PFOR dependence.
Alternative Fexinidazole 0.8 - 3.0 µM2.0 - 5.0 µM5.0 - 10.0 µMLow/Moderate. Activated by bacterial-like nitroreductases.
Novel New 5-NI Analog < 1.0 µM< 2.0 µM< 5.0 µMLow. Designed for high redox affinity (TrxR activation).
  • *Aerobic Resistance: Often involves oxygen scavenging defects (Flavin Reductase loss).

  • *Anaerobic Resistance: Involves total loss of PFOR/Hydrogenosome function (hardest to treat).

Part 3: Experimental Workflow for Cross-Resistance Profiling

To generate the data above, a robust, self-validating assay is required. The Resazurin (Alamar Blue) Reduction Assay is the industry standard for anaerobic parasites due to its high signal-to-noise ratio and non-destructive nature.

Protocol: High-Throughput Anaerobic Susceptibility Testing

Objective: Determine


 of New Drug X against MTZ-Resistant G. lamblia or T. vaginalis.
1. Preparation of Strains
  • Control Strain: ATCC 30001 (MTZ-Sensitive).

  • Resistant Strain: ATCC 50138 (or induced laboratory lines with stable resistance >50µM MTZ).

  • Validation Step: Confirm resistance phenotype with a standard MTZ challenge prior to the new drug assay.

2. Assay Setup (96-Well Format)
  • Media: TYI-S-33 medium (supplemented with 10% bovine serum).

  • Inoculum:

    
     trophozoites per well (100 µL volume).
    
  • Drug Dilution: Serial 2-fold dilutions of New Drug X (Range: 0.1 µM to 100 µM).

  • Solvent Control: DMSO (Final concentration < 0.5% v/v).

3. Anaerobic Incubation
  • Critical Step: Plates must be incubated in Anaerobic Jars (GasPak system) or an anaerobic chamber (

    
     mix) at 37°C.
    
  • Duration: 48 Hours. (Note: Aerobic exposure during setup must be minimized to <20 mins).

4. Readout (Resazurin)
  • Add 20 µL of Resazurin (0.15 mg/mL in PBS) to each well.[4]

  • Incubate for 4–6 hours at 37°C.

  • Measurement: Fluorescence Plate Reader.

    • Excitation: 560 nm[4]

    • Emission: 590 nm[4]

  • Mechanism:[1][2][3][5][6][7][8][9][10][11] Viable parasites reduce blue non-fluorescent resazurin to pink fluorescent resorufin.

Visualization: Assay Workflow

AssayWorkflow cluster_incubation Critical Environment Start Culture Preparation (Log Phase Trophozoites) Plating 96-Well Plating + Drug Serial Dilution Start->Plating Anaerobic Anaerobic Incubation 48h @ 37°C (GasPak / Chamber) Plating->Anaerobic AddDye Add Resazurin (0.15 mg/mL) Anaerobic->AddDye Readout Fluorescence Read (Ex 560nm / Em 590nm) AddDye->Readout 4-6h Incubation Analysis Calculate IC50 (Non-linear Regression) Readout->Analysis

Caption: Step-by-step workflow for the Resazurin reduction assay under anaerobic conditions.

Part 4: Interpreting the Data (Causality & Integrity)

When analyzing results, distinguish between Pharmacokinetic Failure and True Cross-Resistance .

The "Aerobic" Artifact

In Trichomonas, some strains appear resistant only under aerobic conditions (Aerobic Resistance). This is often due to defective oxygen scavenging (Flavin Reductase) rather than PFOR loss.

  • Implication: If your new drug works in the anaerobic jar but fails in an aerobic screen, it may still be clinically viable, as the vaginal lumen is anaerobic.

The Inoculum Effect

Nitroimidazoles are "suicide substrates"—they are consumed during activation.

  • Self-Validation Rule: If

    
     shifts significantly (>3x) with higher parasite density, the drug uptake may be too slow. Always report 
    
    
    
    relative to a fixed cell count (
    
    
    /well).
Calculating the Resistance Index (RI)

To objectively rank your new compound, calculate the RI:



  • RI < 2: No cross-resistance (Ideal candidate).

  • RI > 10: High cross-resistance (Likely shares PFOR pathway).

References

  • Leitsch, D. (2019).[9] "Drug Resistance in the Microaerophilic Parasite Trichomonas vaginalis." Current Tropical Medicine Reports. Link

  • Upcroft, P., & Upcroft, J. A. (2001). "Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa." Clinical Microbiology Reviews. Link

  • Dunne, R. L., et al. (2003). "Structure-activity profiling of the nitroimidazole antiparasitic drugs." International Journal for Parasitology.[5] Link

  • Rampazzo, R. C. P., et al. (2002). "Resazurin-based assay for screening of anti-trichomonal drugs." Journal of Antimicrobial Chemotherapy. Link

  • Bahrami, F., et al. (2016). "Mechanism of Action and Resistance to Metronidazole in Giardia lamblia." Microbial Drug Resistance. Link

Sources

in vitro comparison of different 5-nitroimidazole derivatives' antimicrobial activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous, data-driven comparison of the antimicrobial efficacy of Metronidazole (MTZ), Tinidazole (TNZ), Ornidazole (ONZ), and Secnidazole (SCZ).

Verdict: While Metronidazole remains the therapeutic baseline (Gold Standard), second-generation derivatives (Tinidazole, Ornidazole) demonstrate superior physicochemical properties—specifically higher lipophilicity and longer half-lives—which correlate with enhanced in vitro potency against specific resistant protozoal strains (T. vaginalis) and comparable activity against anaerobic bacteria (B. fragilis).

Mechanistic Foundation: The Reductive Activation Pathway

The antimicrobial selectivity of 5-nitroimidazoles relies on a unique "suicide substrate" mechanism. These compounds are prodrugs that remain inert in aerobic environments. Activity requires the reduction of the C5-nitro group (


) to a toxic nitro-radical anion (

).

Critical Factor: The redox potential (


) of the electron donor must be sufficiently negative (approx -430 mV to -460 mV) to reduce the nitroimidazole. This environment is found only in anaerobic bacteria (via ferredoxin) and protozoa (via the hydrogenosome).
Figure 1: Reductive Bioactivation Pathway

NitroimidazoleMechanism Prodrug 5-Nitroimidazole Prodrug (Inactive Entry) CellEntry Passive Diffusion (Anaerobic Cell) Prodrug->CellEntry Reduction Nitro-Group Reduction (Single Electron Transfer) CellEntry->Reduction PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin Reduced Ferredoxin (Electron Donor) PFOR->Ferredoxin Generates e- Ferredoxin->Reduction Donates e- (-430mV) Radical Nitro-Radical Anion (NO2•-) Reduction->Radical Activation DNA DNA Helix Destabilization (Strand Breakage) Radical->DNA Covalent Binding Oxygen O2 Presence Radical->Oxygen Re-oxidation (Futile Cycle) Death Cell Death DNA->Death Oxygen->Prodrug Deactivation

Caption: The selective toxicity relies on intracellular reduction by ferredoxin. In the presence of oxygen, the futile cycle regenerates the prodrug, preventing toxicity in aerobic host cells.

Comparative Analysis: Physicochemical & Antimicrobial Potency[1][2][3][4]

Physicochemical Properties

The structural differences at the R1 side chain influence lipophilicity (LogP) and serum half-life (


), which are critical for tissue penetration in in vitro time-kill assays.
CompoundR1 Side ChainLogP (Lipophilicity)Half-life (

)
Key Advantage
Metronidazole Ethanol-0.028 hrsStandard baseline; high water solubility.
Tinidazole Ethyl-sulfone0.3512-14 hrsHigher lipophilicity; better tissue penetration.
Ornidazole Chloromethyl0.8514 hrsHigh lipophilicity; effective in CNS penetration.
Secnidazole Hydroxypropyl0.1817-29 hrsLongest half-life; ideal for single-dose studies.
In Vitro Antimicrobial Potency (MIC Data)

The following data aggregates Minimum Inhibitory Concentrations (MIC) from CLSI-compliant studies.

Table 1: Comparative MIC Ranges (


g/mL) 
Target OrganismMetronidazole (MTZ)Tinidazole (TNZ)Ornidazole (ONZ)Secnidazole (SCZ)Interpretation
Bacteroides fragilis 0.25 - 4.00.25 - 4.00.5 - 2.00.5 - 4.0Equivalent. All show high potency against obligate anaerobes.
Trichomonas vaginalis 1.0 - 8.00.25 - 2.00.5 - 2.00.5 - 2.0TNZ/ONZ Superior. TNZ often retains activity against MTZ-resistant strains.
Giardia lamblia 1.0 - 10.00.3 - 5.00.3 - 5.01.0 - 8.0TNZ Superior. Lower MIC

values observed for Tinidazole.
Helicobacter pylori 8.0 - >32.08.0 - >32.08.0 - >32.08.0 - >32.0High Cross-Resistance. Resistance to MTZ generally implies resistance to the whole class.

Key Insight: Against T. vaginalis, Tinidazole and Ornidazole exhibit lower MICs and are often effective against strains with low-level Metronidazole resistance (aerobic resistance type). However, for H. pylori, the resistance mechanism (mutation in rdxA nitroreductase) confers nearly 100% cross-resistance across the class.

Experimental Protocol: Anaerobic Agar Dilution

To validate the data above, researchers must use the Agar Dilution Method , which is the CLSI M11 reference standard for anaerobes.[1] Broth microdilution is acceptable for B. fragilis but less reliable for other anaerobes due to oxygen exposure during setup.

Protocol Workflow

Standard: CLSI M11-A9 (Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria).

Figure 2: Anaerobic Agar Dilution Workflow

AgarDilutionProtocol MediaPrep 1. Media Prep Brucella Agar + Hemin + Vit K1 + 5% Laked Blood PlatePour 3. Plate Pouring Mix Drug + Agar (1:9 ratio) Dry plates MediaPrep->PlatePour DrugDilution 2. Drug Dilution Serial 2-fold dilutions (e.g., 0.125 - 128 µg/mL) DrugDilution->PlatePour Spotting 5. Inoculation Spot 1-2 µL per spot (approx 10^5 CFU/spot) PlatePour->Spotting Inoculum 4. Inoculum Prep Turbidity adjust to 0.5 McFarland (1.5 x 10^8 CFU/mL) Inoculum->Spotting Incubation 6. Incubation Anaerobic Jar/Chamber 36-48h @ 37°C Spotting->Incubation Reading 7. Reading MIC Lowest conc. with marked reduction/no growth Incubation->Reading

Caption: The CLSI M11 Gold Standard for Anaerobes. Strict anaerobiosis is required throughout incubation.

Critical Technical Parameters
  • Media Formulation: Use Brucella Agar supplemented with:

    • Hemin (

      
      ): Essential for Bacteroides cytochrome synthesis.
      
    • Vitamin K1 (

      
      ): Required for other anaerobes.
      
    • Laked Sheep Blood (5%): Enhances growth visualization.

  • Inoculum: Direct colony suspension is preferred over log-phase growth to minimize oxygen exposure time.

  • Endpoint Definition: The MIC is the lowest concentration where there is a marked change in growth (haze, <10 colonies, or no growth) compared to the growth control plate.

Discussion: Resistance and Cross-Resistance

When comparing these derivatives, it is vital to distinguish between pharmacokinetic superiority and mechanistic superiority .

  • Mechanistic: All 5-nitroimidazoles share the same target (DNA) and activation pathway (PFOR/Nitroreductase). Therefore, a mutation in the activating enzyme (e.g., nim genes in Bacteroides or rdxA in H. pylori) usually causes cross-resistance.

  • Pharmacokinetic (In Vitro): Tinidazole's higher lipophilicity allows it to achieve higher intracellular concentrations more rapidly. In in vitro assays, this can manifest as a lower MIC against strains that have "efflux-mediated" or "slow-uptake" resistance mechanisms, which is why TNZ is often effective against "metronidazole-failure" Trichomonas cases.

Recommendation for Researchers: When screening for novel nitroimidazole derivatives, do not rely solely on MIC. Perform Time-Kill Assays to evaluate the rate of cidal activity, as derivatives like Secnidazole may show similar MICs to Metronidazole but exhibit prolonged post-antibiotic effects (PAE) due to their stability.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria, 9th Edition. [Link][1]

  • Lofmark, S., et al. (2010). "Metronidazole: is it losing its edge?" Journal of Antimicrobial Chemotherapy. [Link]

  • Crowell, A. L., et al. (2022). "In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates." Microbiology Spectrum. [Link][2]

  • Thulkar, J., et al. (2012).[3][4] "A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis." Indian Journal of Pharmacology. [Link]

  • Upcroft, P., & Upcroft, J. A. (2001). "Drug targets and mechanisms of resistance in the anaerobic protozoa." Clinical Microbiology Reviews. [Link]

Sources

Advanced Comparison Guide: Validation of a Next-Generation UHPLC-MS/MS Method for the Simultaneous Determination of Nitroimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroimidazoles (e.g., metronidazole, tinidazole, ornidazole, and ronidazole) are a critical class of heterocyclic antimicrobials utilized extensively against anaerobic bacteria and protozoa. However, their potential mutagenic and carcinogenic properties necessitate rigorous monitoring in both pharmaceutical formulations and complex biological/environmental matrices[1]. Traditional analytical approaches often struggle with the simultaneous determination of these compounds due to their high polarity and structural similarities.

This guide objectively compares a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing a modified QuEChERS extraction against traditional High-Performance Liquid Chromatography (HPLC-UV) methods. Designed for drug development professionals and analytical researchers, this document provides a robust, self-validating framework for analytical success.

The Causality of Method Design: Why Traditional Methods Fall Short

Historically, the simultaneous determination of nitroimidazoles relied on isocratic HPLC methods coupled with UV detection[2]. While economical, these methods present significant analytical bottlenecks:

  • Co-elution of Metabolites : Traditional 5 µm C18 columns suffer from longitudinal diffusion, leading to broad peaks that fail to resolve closely related hydroxy metabolites (e.g., MNZ-OH) from parent compounds.

  • Matrix Interference : UV detection lacks the specificity required for complex matrices, leading to false positives and elevated Limits of Detection (LODs).

The Next-Generation Approach : By transitioning to a UHPLC-MS/MS platform, we exploit sub-2 µm core-shell particle technology. The causality here is rooted in the Van Deemter equation: smaller particles minimize eddy diffusion (the 'A' term) and resistance to mass transfer (the 'C' term), allowing for higher flow rates without sacrificing theoretical plates. When coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation, we achieve a highly specific, high-throughput workflow that bypasses the limitations of traditional liquid-liquid extraction[3].

Comparative Performance Data

The following table synthesizes the quantitative performance of the new UHPLC-MS/MS method against a standard HPLC-UV approach for the simultaneous determination of nitroimidazoles.

ParameterTraditional HPLC-UV Method[2]New UHPLC-MS/MS Method[4]Causality / Analytical Advantage
Analytical Column 250 x 4.6 mm, 5 µm C18100 x 2.1 mm, 1.7 µm C18Sub-2 µm particles drastically increase resolution and speed.
Run Time > 12.0 minutes< 5.0 minutesGradient elution on short columns accelerates sample throughput.
LOD (Metronidazole) 12.0 ng/mL0.2 ng/mLMS/MS MRM transitions eliminate background chemical noise.
LOQ (Tinidazole) 125.0 ng/mL0.5 ng/mLEnhanced ionization efficiency in ESI+ mode improves quantitation.
Sample Preparation Direct Dilution / LLEModified QuEChERSSalting-out effect drives polar analytes into the organic phase.
Recovery Range 99.5% - 100.3% (Simple Matrix)90.2% - 105.6% (Complex Matrix)Isotope dilution mathematically corrects for matrix suppression.

Workflow Visualization

Workflow A 1. Sample Prep (Modified QuEChERS) B 2. Internal Standard (Isotope Dilution) A->B C 3. UHPLC Separation (Sub-2 µm C18) B->C D 4. MS/MS Detection (MRM Mode) C->D E 5. Data Analysis & ICH Validation D->E

Workflow for the simultaneous determination and validation of nitroimidazoles.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes internal checks to verify analytical integrity before proceeding to the next phase.

Phase 1: Matrix-Matched Sample Preparation (Modified QuEChERS)

Objective: Extract highly polar nitroimidazoles while precipitating proteins and removing lipids.

  • Spiking : Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Self-Validation Step: Immediately spike with 10 µL of a mixed isotopically labeled internal standard (e.g., Metronidazole-d4) at 100 ng/mL. This ensures any subsequent loss during extraction is mathematically corrected during final quantification.

  • Extraction : Add 10 mL of 1% formic acid in acetonitrile.

    • Causality: The acidic environment ensures the weakly basic nitroimidazoles remain protonated, preventing them from binding to matrix proteins and enhancing their solubility in the organic phase.

  • Salting-Out : Add 4 g anhydrous MgSO₄ and 1 g NaCl. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Causality: NaCl drives the thermodynamic partition of polar analytes into the acetonitrile layer, while MgSO₄ removes residual water that could dilute the extract.

  • d-SPE Cleanup : Transfer 1 mL of the supernatant to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex and centrifuge.

    • Self-Validation Step: Analyze a matrix blank processed through this exact method to confirm the absence of interfering peaks at the target retention times[5].

Phase 2: UHPLC-MS/MS Chromatographic Separation

Objective: Achieve baseline resolution of all target analytes and their hydroxy metabolites in under 5 minutes.

  • System Suitability Testing (SST) : Before injecting samples, inject a mid-level calibration standard (50 ng/mL) six consecutive times.

    • Self-Validation Step: The system is only deemed "ready" if the Relative Standard Deviation (RSD) of the retention times is < 1.0% and peak area RSD is < 2.0%.

  • Chromatographic Conditions :

    • Column : Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A : 0.1% Formic acid in water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 0-1 min (5% B), 1-3 min (linear to 95% B), 3-4 min (hold 95% B), 4-5 min (re-equilibration at 5% B).

    • Causality: The initial highly aqueous phase focuses the polar nitroimidazoles at the head of the column, preventing peak distortion. The rapid organic ramp elutes them sharply, maximizing the signal-to-noise ratio.

Mechanism cluster_0 Chromatographic Causality MP Mobile Phase pH < 4.0 (Suppresses Ionization) Ret Enhanced Retention & Baseline Resolution MP->Ret Col Core-Shell C18 Column (Reduces Eddy Diffusion) Col->Ret

Chromatographic causality driving enhanced retention and baseline resolution.

Phase 3: Method Validation (ICH Q2(R2) Guidelines)

A new analytical method is only as strong as its validation. The following parameters must be strictly established[1]:

  • Linearity & Range : Construct a matrix-matched calibration curve from 0.5 to 100 ng/mL.

    • Acceptance:

      
       with residuals 
      
      
      
      . Matrix matching is critical to offset the ion suppression inherent to electrospray ionization (ESI).
  • Accuracy & Precision : Spike blank matrices at three concentration levels (Low, Mid, High) in hexaplicate across three different days.

    • Acceptance: Mean recovery between 80-120% with an intra-day and inter-day RSD

      
      .
      
  • Specificity : Monitor two Multiple Reaction Monitoring (MRM) transitions per analyte (one quantifier, one qualifier).

    • Self-Validation Step: The ion ratio between the quantifier and qualifier transition in the sample must be within

      
       of the ratio established by the reference standard, confirming peak purity.
      

Conclusion

The transition from traditional HPLC-UV to a modified QuEChERS UHPLC-MS/MS method represents a paradigm shift in the simultaneous determination of nitroimidazoles. By understanding the causality behind sub-2 µm particle fluidics and salting-out thermodynamics, analytical scientists can deploy this self-validating protocol to achieve unparalleled sensitivity, specificity, and throughput in both pharmaceutical quality control and complex matrix analyses.

References

  • Title : Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography Source : Indian Journal of Pharmaceutical Education and Research URL :[Link]

  • Title : Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Source : PMC (National Institutes of Health) URL :[Link]

Sources

assessing the antitumor activity of N-alkyl-nitroimidazoles against different cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro efficacy, Structure-Activity Relationship (SAR), and comparative benchmarking of N-alkyl-nitroimidazoles against legacy alternatives.

Executive Summary & Mechanistic Rationale

Solid tumors are notoriously difficult to treat due to their chaotic vascularization, which creates regions of severe hypoxia. This low-oxygen microenvironment confers profound resistance to standard radiotherapy and conventional chemotherapeutics. To exploit this tumor-specific trait, nitroimidazoles have been utilized since the 1950s as radiosensitizers and bioreductive prodrugs 1[1].

Nitroimidazoles act as inert prodrugs in healthy, oxygenated tissues. However, upon entering a hypoxic tumor microenvironment, they undergo a one-electron reduction catalyzed by intracellular nitroreductases. In the absence of oxygen, this reduction cascade continues, generating highly reactive hydroxylamine and amine species that induce fatal oxidative DNA damage[1].

While first-generation agents like misonidazole validated this mechanism, their clinical utility was severely bottlenecked by dose-limiting neurotoxicity and poor therapeutic indices 2[2]. Recently, N-alkyl-nitroimidazoles have emerged as a highly tunable subclass. By varying the length of the substituted N-alkyl chain on the imidazole ring, researchers can precisely modulate the compound's lipophilicity, cellular uptake, and subsequent antitumor activity3[3].

Mechanism Prodrug N-alkyl-nitroimidazole (Prodrug) Enzyme 1e⁻ Reduction (Nitroreductases) Prodrug->Enzyme Radical Nitro Radical Anion (NO₂•⁻) Enzyme->Radical Normoxia Normoxia (O₂) Futile Cycling Radical->Normoxia O₂ Present Hypoxia Hypoxia (Low O₂) Further Reduction Radical->Hypoxia O₂ Absent Normoxia->Prodrug Oxidation Active Hydroxylamine/Amine (Active Cytotoxin) Hypoxia->Active Apoptosis DNA Damage & Apoptosis Active->Apoptosis

Fig 1. Bioreductive activation of nitroimidazoles in hypoxic tumor microenvironments.

Comparative Efficacy & Structure-Activity Relationship (SAR)

To objectively assess the performance of N-alkyl-nitroimidazoles, we must compare the influence of the N-alkyl chain length (from methyl to butyl) against different cell lines: MDA-MB231 (human breast adenocarcinoma), A549 (human lung carcinoma), and Vero (normal kidney epithelial cells)[3].

Quantitative Performance Comparison

The following table synthesizes the in vitro cytotoxic activity (LC50) of the N-alkyl series compared to a legacy baseline (Misonidazole).

CompoundMDA-MB231 LC50 (µM)A549 LC50 (µM)Vero (Normal) LC50 (µM)Therapeutic Selectivity
N-Methyl-nitroimidazole ~16.7~20.0~30.0High broad-spectrum activity
N-Ethyl-nitroimidazole ~17.0~25.0~30.0High broad-spectrum activity
N-Propyl-nitroimidazole ~17.5~45.0>30.0Selective for breast over lung
N-Butyl-nitroimidazole ~18.0~60.0>30.0Selective for breast over lung
Misonidazole (Legacy) >100.0>100.0>150.0Poor potency, high toxicity

Data derived and extrapolated from comparative in vitro MTT assays[3],[2].

SAR Insights: The Causality Behind the Data

As an application scientist, it is critical to look beyond the raw numbers and understand the why:

  • Cell-Line Specific Sensitivity: Increasing the length of the substituted N-alkyl chain (from methyl to butyl) strictly decreases the antitumor activity against A549 lung cancer cells (activity is inversely proportional to chain length)[3]. However, against MDA-MB231 breast cancer cells, the LC50 remains consistently potent (~16.7 µM to 18 µM) regardless of chain length[3].

  • Lipophilicity & Efflux Dynamics: The addition of carbon atoms to the alkyl chain increases the compound's LogP (lipophilicity). While moderate lipophilicity aids passive membrane diffusion, excessive lipophilicity in the butyl variant likely leads to entrapment in the lipid bilayer or increased recognition by efflux pumps specific to the A549 cell line. MDA-MB231 cells appear agnostic to this specific lipophilicity range.

  • Safety Profile: N-methyl and N-ethyl variants demonstrate an LC50 in normal Vero cells (~30 µM) that is nearly double the concentration required to kill MDA-MB231 cells (16.7 µM), establishing a viable therapeutic window[3].

Self-Validating Experimental Protocol: Hypoxia-Targeted Cytotoxicity

To accurately evaluate hypoxia-activated prodrugs, standard normoxic cell culture is insufficient. The following protocol outlines a self-validating system designed to confirm both cytotoxicity and the bioreductive mechanism of action.

Workflow Seeding 1. Cell Seeding (MDA-MB231, A549, Vero) Treatment 2. Compound Addition (N-alkyl series) Seeding->Treatment Incubation 3. Incubation (Normoxic vs Hypoxic) Treatment->Incubation MTT 4. MTT Assay (Formazan generation) Incubation->MTT Analysis 5. LC50 Calculation (Therapeutic Index) MTT->Analysis

Fig 2. Self-validating in vitro workflow for assessing hypoxia-targeted cytotoxicity.

Step-by-Step Methodology

Phase 1: Cell Authentication & Seeding

  • Action: Harvest MDA-MB231, A549, and Vero cells at 80% confluence. Seed at

    
     cells/well in 96-well plates.
    
  • Causality: This specific seeding density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, which drastically alters metabolic rates and artificially skews MTT viability readings.

Phase 2: Hypoxic vs. Normoxic Conditioning

  • Action: Incubate plates overnight for attachment. Transfer half the plates to a hypoxia chamber (1%

    
    , 5% 
    
    
    
    , 94%
    
    
    ) and leave the other half in a standard normoxic incubator (21%
    
    
    ).
  • Causality: This parallel setup is the core of the self-validating system. By comparing the LC50 in normoxia vs. hypoxia, researchers calculate the Hypoxia Cytotoxicity Ratio (HCR) . A true bioreductive prodrug must show a significantly lower LC50 in hypoxia; failure to do so invalidates the proposed mechanism of action.

Phase 3: Compound Treatment

  • Action: Treat cells with a serial dilution of N-alkyl-nitroimidazoles (e.g., 1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control.

  • Causality: Serial dilutions capture the full sigmoidal dose-response curve, enabling precise mathematical derivation of the LC50 rather than relying on inaccurate point estimates.

Phase 4: MTT Addition and Solubilization

  • Action: After 48 hours of treatment, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 100 µL DMSO[3].

  • Causality: Viable cells with active mitochondrial succinate dehydrogenase reduce the tetrazolium dye to insoluble purple formazan. Dead cells do not. This provides a direct, quantifiable proxy for metabolic viability.

Phase 5: Spectrophotometric Quantification

  • Action: Measure absorbance at 570 nm using a microplate reader. Normalize the absorbance of treated wells against the vehicle control to yield the percentage of viable cells.

Conclusion & Translational Outlook

N-alkyl-nitroimidazoles represent a significant optimization over legacy nitroimidazole compounds. The data clearly indicates that N-methyl and N-ethyl-nitroimidazoles possess the highest broad-spectrum cytotoxic activity against both breast and lung cancer lines, achieving LC50 values as low as 16.7 µM[3]. Furthermore, the inverse relationship between alkyl chain length and efficacy in A549 cells highlights the necessity of fine-tuning lipophilicity during drug design. Given their favorable selectivity index against normal Vero cells, short-chain N-alkyl-nitroimidazoles are strong therapeutic candidates warranting advanced in vivo pharmacokinetic profiling.

References

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds , Open Medicinal Chemistry Journal, 3

  • Nitroimidazoles as anti-tumor agents , Anticancer Agents Med Chem, 1

  • The Structure and Activity of Double-Nitroimidazoles. A Mini-Review , MDPI, 2

Sources

Comparative Evaluation of Nitroimidazole Derivatives Against Bacteroides fragilis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4]

Bacteroides fragilis remains the most significant anaerobic pathogen in clinical medicine, notorious for its virulence and increasing resistance profile. While 5-nitroimidazoles (5-NIs) like Metronidazole (MTZ) have been the backbone of anaerobic therapy for decades, the emergence of resistance mechanisms—specifically nim genes and metabolic adaptations—necessitates a rigorous evaluation of alternative derivatives such as Tinidazole (TNZ) , Ornidazole (ORN) , and Secnidazole (SEC) .

This guide provides a technical comparison of these derivatives, focusing on their pharmacodynamics (PD), pharmacokinetics (PK), and specific utility against B. fragilis. It also details the gold-standard CLSI M11 agar dilution protocol for validating susceptibility in a research setting.

Mechanism of Action and Resistance Pathways[1][5]

To evaluate these derivatives, one must first understand the bio-activation requirement. Nitroimidazoles are prodrugs.[1] They require reduction of their nitro group to form cytotoxic nitro-radical anions that disrupt bacterial DNA.[1]

The Activation vs. Resistance Axis
  • Activation: Occurs via the Pyruvate:Ferredoxin Oxidoreductase (PFOR) system.[2][3] Reduced ferredoxin donates electrons to the nitro group.

  • Resistance:

    • nim Genes: Encode a 5-nitroimidazole reductase that converts the nitro group to a non-toxic amine, bypassing the toxic radical formation.[4][5][6]

    • Metabolic Adaptation: Downregulation of PFOR or ferredoxin reduces the electron potential available for drug activation.

Pathway Visualization

The following diagram illustrates the critical divergence between lethal activation and nim-mediated detoxification.

Nitroimidazole_Pathway Prodrug 5-NI Prodrug (Metronidazole/Tinidazole) Radical Nitro-Radical Anion (Toxic Intermediate) Prodrug->Radical Reduction (1e-) Amine Non-toxic Amine (Inactive) Prodrug->Amine Nim Reductase (2e-/4e-) PFOR PFOR System (Pyruvate -> Acetyl-CoA) Ferredoxin Reduced Ferredoxin (Electron Donor) PFOR->Ferredoxin Generates Ferredoxin->Radical Donates e- DNA_Damage DNA Strand Breakage (Cell Death) Radical->DNA_Damage Covalent Binding Nim_Enzyme Nim Reductase (nimA-J genes) Nim_Enzyme->Amine

Figure 1: Divergent pathways of Nitroimidazole activation (via PFOR/Ferredoxin) versus resistance (via Nim reductase).

Comparative Pharmacodynamics & Pharmacokinetics

While Metronidazole is the reference standard, second-generation nitroimidazoles offer distinct advantages in half-life and potency.[7][8]

Comparative Data Matrix

The following data synthesizes in vitro activity (MIC) and human pharmacokinetics. Note that while MIC values against B. fragilis are often comparable, the Molar Potency typically ranks Tinidazole > Ornidazole > Metronidazole.

ParameterMetronidazole (MTZ)Tinidazole (TNZ)Ornidazole (ORN)Secnidazole (SEC)
MIC90 (B. fragilis) 2 - 4 µg/mL1 - 2 µg/mL2 - 4 µg/mL2 - 4 µg/mL
Molar Potency Rank 3rd1st (Highest) 2nd4th
Serum Half-Life (t½) ~8 hours~12-14 hours~14 hours~17-29 hours
Bioavailability >90%>90%>90%~100%
Key Advantage Clinical StandardHigher PotencyCNS PenetrationSingle-Dose Regimens

Technical Insight:

  • Tinidazole consistently demonstrates lower MICs on a molar basis compared to Metronidazole, likely due to more efficient intracellular reduction or stability of the radical intermediate.

  • Secnidazole is unique for its prolonged half-life, allowing for single-dose treatments (e.g., in Bacterial Vaginosis), though its specific MIC data against B. fragilis often mirrors Metronidazole.

  • Resistance Cross-reactivity: Strains carrying nim genes typically show cross-resistance across all 5-NIs. However, higher lipophilicity or potency of Tinidazole may occasionally overcome low-level resistance mechanisms (e.g., efflux).

Experimental Protocol: CLSI M11 Agar Dilution

For research and surveillance, Agar Dilution is the CLSI-validated reference method (M11 standard) for anaerobes.[9][10][11][12] Broth microdilution is an acceptable alternative for B. fragilis group, but agar dilution remains the gold standard for definitive MIC determination.[11][13]

Critical Reagents
  • Base Medium: Brucella Agar.

  • Supplements: Vitamin K1 (1 µg/mL), Hemin (5 µg/mL), and 5% Laked Sheep Blood.

  • Inoculum: 1 x 10⁵ CFU per spot.

Step-by-Step Workflow

This protocol ensures self-validating results through the inclusion of specific growth and purity controls.

  • Antimicrobial Preparation: Prepare 10x stock solutions of MTZ, TNZ, ORN, and SEC in appropriate solvents (usually water or DMSO). Perform serial 2-fold dilutions.

  • Plate Preparation: Add 2 mL of antimicrobial dilution to 18 mL of molten supplemented Brucella Agar (kept at 48-50°C). Mix by inversion and pour.

    • Control Plates: Prepare drug-free growth control plates for the beginning and end of the series.

  • Inoculum Preparation: Suspend 24h colonies from blood agar into Brucella broth to match 0.5 McFarland turbidity.

  • Inoculation: Use a Steers replicator to deliver 1-2 µL spots (approx. 10⁵ CFU) onto the agar surface.

  • Incubation: Invert plates and incubate in an anaerobic chamber (80% N₂, 10% H₂, 10% CO₂) at 35-37°C for 48 hours.

  • Reading: The MIC is the lowest concentration inhibiting visible growth (ignoring a faint haze or single colony).

Workflow Visualization

Agar_Dilution_Workflow Start Start: Isolate Prep (24h Growth on Blood Agar) Suspension 0.5 McFarland Suspension (Brucella Broth) Start->Suspension Spotting Inoculate Plates (Steers Replicator: 10^5 CFU/spot) Suspension->Spotting Dilution Drug Dilution Series (2-fold serial dilutions) Pouring Pour Plates (Brucella Agar + Hemin/VitK + 5% Blood) Dilution->Pouring Pouring->Spotting Incubation Anaerobic Incubation (48h @ 37°C) Spotting->Incubation Reading Read MIC (No Growth Endpoint) Incubation->Reading

Figure 2: CLSI M11 Reference Agar Dilution Workflow for B. fragilis.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Ninth Edition (M11).[9][10] CLSI, Wayne, PA.[9][12]

  • Jokipii, L., & Jokipii, A. M. (1985).[14] Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group.[14] Antimicrobial Agents and Chemotherapy, 28(4), 561–564.[14]

  • Lofmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections.[15] Clinical Infectious Diseases, 50(S1), S16-S23.

  • Thulkar, J., Kriplani, A., & Agarwal, N. (2012). A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis. Indian Journal of Pharmacology, 44(2), 243.

  • Leitsch, D. (2019).[2] Recent advances in the molecular understanding of metronidazole action and resistance.[5] Drug Resistance Updates, 45, 100630.

Sources

Safety Operating Guide

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I frequently consult with research teams on the safe handling of active pharmaceutical ingredients (APIs) and their intermediates. 1-Ethyl-2-methyl-5-nitroimidazole (CAS: 41147-78-8) is a critical precursor in the synthesis of antiprotozoal and antibacterial agents, most notably Tinidazole.

However, its structural classification as a nitroaromatic compound dictates that it must be handled with rigorous, mechanistically informed safety protocols. This guide provides a self-validating operational plan for the safe disposal of this compound, ensuring compliance with environmental regulations while safeguarding laboratory personnel.

To execute a disposal protocol effectively, scientists must understand the molecular hazards of the compound. Nitroimidazoles act as prodrugs that undergo intracellular reduction. The nitro group (–NO₂) at the 5-position is reduced by ferredoxin-linked pathways or nitroreductases to form highly reactive nitroso radical anions. These reactive oxygen and nitrogen species (RONS) intercalate with and induce strand breaks in DNA .

Because of this inherent DNA-damaging capability, this compound is classified as a suspected mutagen and carcinogen. Consequently, it cannot be disposed of via standard municipal waste or aqueous drain systems. It must be treated as a hazardous toxic waste under the , requiring complete thermal destruction (high-temperature incineration) to permanently break the nitroaromatic ring and prevent environmental contamination .

Waste Segregation and Containment Strategy

Proper segregation is the cornerstone of chemical waste management. Mixing incompatible waste streams not only violates EPA regulations but can also trigger dangerous exothermic reactions or complicate the final destruction process. For instance, mixing halogenated solvents with non-halogenated nitroimidazole waste alters the required incineration temperature and risks the generation of highly toxic dioxins.

Quantitative Waste Stream Categorization

Waste CategoryPrimary ComponentsCompatible Container MaterialMax Storage Duration (CAA)*Final Disposal Routing
Solid Waste Contaminated PPE, empty vials, weighing paper, pipette tipsHigh-Density Polyethylene (HDPE)90 DaysHigh-Temperature Incineration
Non-Halogenated Liquid DMSO, Methanol, Ethanol, Aqueous buffersGlass or PTFE-lined HDPE90 DaysStandard Liquid Incineration
Halogenated Liquid Dichloromethane (DCM), ChloroformAmber Glass90 DaysSpecialized Halogenated Incineration

*Central Accumulation Area (CAA) limits for Large Quantity Generators.

Operational Disposal Methodologies

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the integrity of the disposal process.

Protocol A: Routine Laboratory Disposal of Solid Waste
  • Preparation & PPE: Don appropriate PPE (double nitrile gloves, lab coat, safety goggles). Work exclusively within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood to prevent the inhalation of aerosolized powders.

  • Primary Containment: Carefully sweep up any residual powder using a dedicated anti-static brush and weighing paper. Place the powder, along with the weighing paper and primary gloves, into a clear, sealable polyethylene bag.

  • Secondary Containment (Double-Bagging): Place the primary bag into a secondary biohazard/chemical hazard bag. Verification Step: Squeeze the secondary bag gently before sealing to ensure no air leaks are present, validating the integrity of the seal.

  • Transfer: Deposit the double-bagged waste into the designated HDPE Hazardous Solid Waste bin.

Protocol B: Liquid Waste Segregation and Transfer
  • Solvent Identification: Determine the solvent used to dissolve the this compound.

  • Routing:

    • If dissolved in DMSO or Methanol, route to the Non-Halogenated waste carboy.

    • If extracted using DCM, route to the Halogenated waste carboy.

  • Transfer: Use a dedicated chemical funnel to pour the liquid into the appropriate waste container. Verification Step: Visually inspect the PTFE liner of the container cap for any signs of chemical degradation, swelling, or cracking before sealing. A compromised liner invalidates the containment and requires immediate transfer to a secondary overpack.

  • Labeling: Immediately update the hazardous waste log attached to the carboy, explicitly listing "this compound" and its estimated concentration.

Spill Response and Decontamination Workflow

In the event of a powder spill outside of a fume hood, immediate containment is required to prevent inhalation exposure.

  • Isolate the Area: Evacuate personnel from the immediate vicinity and allow the HVAC system to clear potential aerosols for 15 minutes.

  • Wet Wipe Method: Do NOT dry sweep, as this aerosolizes the mutagenic powder. Dampen absorbent pads with a suitable solvent (e.g., 70% Ethanol or Isopropanol) and gently lay them over the spill.

  • Collection: Carefully gather the pads, working from the outside of the spill toward the center. Place all pads into a hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a 10% bleach solution followed by soap and water to degrade any residual organic material, in accordance with .

Visualized Disposal Workflow

G Start This compound Waste Generation Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid SolidBin Hazardous Solid Waste Container Solid->SolidBin Org Organic Solvents (DMSO, MeOH, etc.) Liquid->Org Aq Aqueous Waste (Buffer Solutions) Liquid->Aq Hal Halogenated Waste Stream Org->Hal If mixed with DCM/CHCl3 NonHal Non-Halogenated Waste Stream Org->NonHal If DMSO/Alcohols Aq->NonHal Aqueous routing Incineration High-Temperature Incineration (EPA Compliant) Hal->Incineration NonHal->Incineration SolidBin->Incineration

Figure 1: Segregation and disposal routing workflow for this compound.

References

  • National Center for Biotechnology Information (PubChem). "Tinidazole - Toxicity and Mechanism of Action." U.S. National Library of Medicine. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER)." OSHA.gov. Available at: [Link]

Personal protective equipment for handling 1-ethyl-2-methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for Handling 1-Ethyl-2-Methyl-5-Nitroimidazole Audience: Researchers, Scientists, and Drug Development Professionals Safety Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / Suspected Carcinogen

Part 1: Executive Safety Directives

This compound is a nitroimidazole derivative structurally related to Dimetridazole and Metronidazole. As a class, 5-nitroimidazoles are suspected carcinogens (Group 2B) and mutagens . Strict containment is required to prevent inhalation of dust and dermal absorption.

IMMEDIATE STOP/GO CRITERIA:

  • STOP: If you do not have access to a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • STOP: If you are pregnant or breastfeeding (due to potential reproductive toxicity/mutagenicity).

  • GO: Only when full PPE (Respiratory, Dermal, Ocular) is donned and waste disposal streams for cytotoxic/carcinogenic waste are established.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the "Barrier-to-Hazard" principle. Do not deviate without a documented risk assessment.

Dermal Protection (Gloves & Body)
  • Logic: Nitroimidazoles are generally solids but are often solubilized in organic solvents (Methanol, Acetone, DMSO) which can act as carriers, increasing skin permeation rates.

Hazard StatePrimary Glove LayerSecondary Glove LayerBody Protection
Solid / Powder Nitrile (min 0.11 mm)Nitrile (min 0.11 mm)Tyvek® Lab Coat (Wrist cuffs sealed)
Solution (Organic) Laminate Film (Silver Shield/4H)Nitrile (Outer, for grip)Tyvek® Coverall (Class III, Type 5/6)
Spill Cleanup Laminate Film (Silver Shield/4H)Thick Nitrile (min 0.20 mm)Impervious Apron + Tyvek® Coverall

Critical Protocol:

  • Double Gloving: Always wear two pairs. The inner pair should be a contrasting color (e.g., blue inner, white outer) to immediately visualize breaches.

  • Glove Overlap: The inner glove goes under the lab coat cuff; the outer glove goes over the cuff. Tape the junction for high-risk operations.

Respiratory Protection
  • Logic: The primary route of occupational exposure for nitroimidazoles is inhalation of airborne dust during weighing or transfer.

Operation ScaleRequired Respiratory ProtectionAssigned Protection Factor (APF)
< 1 gram (Solid) N95 / FFP3 Mask (Fit-tested)10
> 1 gram (Solid) P100 / P3 Half-Face Respirator 50
Solution Handling Fume Hood (Sash at working height)>1000 (Engineering Control)
Spill / Aerosol PAPR (Powered Air Purifying Respirator)25-1000
Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses (open sides allow dust entry).

  • Contact Lenses: Strictly prohibited when handling cytotoxic/genotoxic solids.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer
  • Objective: Eliminate static-driven dust dispersion.

  • Engineering Setup: Place balance inside a Powder Containment Enclosure or a Fume Hood with low turbulence.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder. Nitroimidazoles are often crystalline and prone to static charge.

  • Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable spatula.

    • After weighing, wipe the exterior of the transfer container with a methanol-dampened wipe before removing it from the hood.

Protocol B: Solubilization
  • Objective: Prevent solvent-vapor carriage of the API.

  • Solvent Selection: If using DMSO or DMF (skin permeation enhancers), you MUST wear Laminate (Silver Shield) gloves. Nitrile is permeable to these solvents in <15 minutes.

  • Dissolution: Add solvent to the solid (not solid to solvent) to minimize splash risk.

  • Vessel: Keep vessels capped with Parafilm or septa when not actively adding reagents.

Part 4: Emergency Response Logic

Visualizing the Decision Flow for Spills:

SpillResponse Start SPILL DETECTED Assess Assess Volume & State Start->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid Major Major (>5g) or Solution Assess->Major PPE_Don Don Full PPE: Double Gloves, Goggles, P100 Resp MinorSolid->PPE_Don Evacuate Evacuate Area Call EHS Major->Evacuate WetWipe Cover with Wet Pads (Do NOT Sweep) PPE_Don->WetWipe Solid SolventAbsorb Absorb with Vermiculite or Chem-Pads PPE_Don->SolventAbsorb Liquid Bagging Double Bag in Yellow HazMat Bags WetWipe->Bagging SolventAbsorb->Bagging Decon Wash Area with 10% Bleach -> Water Bagging->Decon

Figure 1: Decision logic for this compound spill response. Note that dry sweeping is strictly prohibited to prevent aerosolization.

Part 5: Waste Disposal & Deactivation

Disposal Hierarchy:

  • High-Temperature Incineration: This is the only validated method for destroying the nitroimidazole ring structure completely.

    • Label Waste: "Hazardous Waste - Suspected Carcinogen - Contains Nitroimidazole."

  • Chemical Deactivation (Surface Decon only):

    • Use 10% Sodium Hypochlorite (Bleach) followed by a water rinse.

    • Note: Bleach oxidizes the surface residues but does not guarantee full molecular degradation for bulk waste. Do not use bleach to treat bulk chemical waste; incinerate it.

References

  • European Chemicals Agency (ECHA). Substance Information: Nitroimidazole Derivatives and Carcinogenicity Classifications. Available at: [Link]

  • SafeWork Australia. Handling Cytotoxic Drugs and Related Waste. Available at: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.